Product packaging for Ethyl (3-hydroxyphenyl)carbamate(Cat. No.:CAS No. 7159-96-8)

Ethyl (3-hydroxyphenyl)carbamate

Cat. No.: B1671633
CAS No.: 7159-96-8
M. Wt: 181.19 g/mol
InChI Key: KCLZXXMMEDEBMF-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxyphenyl)carbamate is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1671633 Ethyl (3-hydroxyphenyl)carbamate CAS No. 7159-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(3-hydroxyphenyl)carbamate
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InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)
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InChI Key

KCLZXXMMEDEBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID6064581
Record name Carbamic acid, (3-hydroxyphenyl)-, ethyl ester
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Molecular Weight

181.19 g/mol
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CAS No.

7159-96-8
Record name Ethyl 3-hydroxyphenylcarbamate
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Record name Ethyl (3-hydroxyphenyl)carbamate
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Record name 3-Carbethoxyaminophenol
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Record name Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester
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Record name Carbamic acid, (3-hydroxyphenyl)-, ethyl ester
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Record name ethyl-N-(3-hydroxyphenyl)-carbamateethyl 3-hydroxyphenylcarbamate
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Record name ETHYL (3-HYDROXYPHENYL)CARBAMATE
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Foundational & Exploratory

Ethyl (3-hydroxyphenyl)carbamate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl (3-hydroxyphenyl)carbamate

Introduction

This compound, also known as 3-Carbethoxyaminophenol, is an organic compound with significant relevance in environmental science and synthetic chemistry. While not a widely commercialized product on its own, its primary importance stems from its role as a known environmental transformation product and metabolite of the herbicide Desmedipham[1]. This guide, intended for researchers, scientists, and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical structure, physicochemical properties, analytical characterization, synthesis, and safety considerations. Understanding these core attributes is crucial for its detection in environmental matrices, its application as a building block in organic synthesis, and for assessing its toxicological profile.

Chemical Identity and Structure

The unique properties and reactivity of this compound are rooted in its molecular structure, which features a carbamate functional group, a phenolic hydroxyl group, and an aromatic ring.

Compound Identifiers

A consistent and accurate identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 7159-96-8[1][2][3][4][5][6][7]
IUPAC Name ethyl N-(3-hydroxyphenyl)carbamate[1][8]
Molecular Formula C₉H₁₁NO₃[1][2][5]
Molecular Weight 181.19 g/mol [1][2][5]
InChI InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12)[1]
InChIKey KCLZXXMMEDEBMF-UHFFFAOYSA-N[1][6][8]
Canonical SMILES CCOC(=O)NC1=CC(=CC=C1)O[1][2][6][8]
Synonyms Ethyl N-(3-hydroxyphenyl)carbamate, 3-Carbethoxyaminophenol, Ethyl m-hydroxycarbanilate, (3-Hydroxyphenyl)carbamic acid ethyl ester[1][3][6][7]
Molecular Structure

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an ethyl carbamate group (-NHC(=O)O-CH₂CH₃) at the meta-position (positions 1 and 3). The presence of both a hydrogen bond donor (the phenolic -OH and the carbamate N-H) and acceptor (the carbonyl oxygen and hydroxyl oxygen) sites significantly influences its intermolecular interactions and physical properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its solubility in different solvents, its phase at ambient temperature, and its volatility.

PropertyValueSource(s)
Appearance White to light yellow powder or crystals[9]
Boiling Point 266.4°C at 760 mmHg[6]
Flash Point 114.9°C[6]
Density 1.259 g/cm³[6]

Note: Some properties like boiling and flash points are predicted values and should be treated as estimates.

The molecule's polarity, imparted by the hydroxyl and carbamate groups, suggests moderate solubility in polar solvents like ethanol, methanol, and acetonitrile, and limited solubility in nonpolar solvents. The aromatic ring provides a degree of lipophilicity.

Synthesis and Reactivity

Synthetic Pathway

This compound is not typically synthesized as a final product but rather as an intermediate. A common laboratory-scale synthesis involves the reaction of 3-aminophenol with ethyl chloroformate in the presence of a mild base to neutralize the HCl byproduct. This is a standard Schotten-Baumann reaction for the formation of a carbamate from an amine.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-Aminophenol 3-Aminophenol Reaction Acylation 3-Aminophenol->Reaction Ethyl Chloroformate Ethyl Chloroformate Ethyl Chloroformate->Reaction Mild Base (e.g., Pyridine or NaHCO3) Mild Base (e.g., Pyridine or NaHCO3) Mild Base (e.g., Pyridine or NaHCO3)->Reaction catalyst/scavenger Inert Solvent (e.g., Dichloromethane) Inert Solvent (e.g., Dichloromethane) This compound This compound HCl (neutralized by base) HCl (neutralized by base) Reaction->this compound Reaction->HCl (neutralized by base)

Caption: General synthesis pathway for this compound.

This compound serves as an intermediate in the synthesis of Phenmedipham-ethyl, an impurity found in the herbicide Phenmedipham[4].

Chemical Reactivity

The reactivity is governed by its functional groups:

  • Carbamate Group : Can undergo hydrolysis under strong acidic or basic conditions to yield 3-aminophenol, ethanol, and carbon dioxide.

  • Phenolic Group : The hydroxyl group is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

  • Aromatic Ring : Susceptible to electrophilic aromatic substitution, with the -OH and -NHCOOEt groups acting as ortho-, para-directing activators.

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques. The choice of method depends on the analytical goal, whether it is structural elucidation or quantitative detection in a complex matrix.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the types and connectivity of protons. Expected signals would include a triplet and quartet for the ethyl group, distinct signals for the aromatic protons, a broad singlet for the N-H proton, and another for the phenolic O-H proton. ¹³C NMR would confirm the number of unique carbon environments, including the characteristic carbonyl carbon signal around 155-158 ppm[10].

  • Infrared (IR) Spectroscopy : IR provides information about the functional groups. Characteristic absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹), the strong C=O stretch of the carbamate (1700-1750 cm⁻¹), and aromatic C=C stretches (around 1450-1600 cm⁻¹)[10].

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) techniques would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight (181.19 g/mol )[1].

Experimental Workflow for Characterization

A logical workflow ensures comprehensive analysis, from initial purity checks to definitive structural confirmation.

Workflow A Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl3 or DMSO-d6) B Purity & Preliminary ID (LC-MS or GC-MS) A->B Inject D Functional Group Analysis (FT-IR Spectroscopy) A->D Analyze C Molecular Weight Confirmation (High-Resolution Mass Spectrometry) B->C Analyze MS Data E Structural Elucidation (¹H and ¹³C NMR Spectroscopy) B->E If pure F Data Integration & Final Confirmation C->F D->F E->F

Caption: Standard workflow for the analytical characterization of a synthesized compound.

Applications and Environmental Significance

The primary documented relevance of this compound is in the field of environmental analysis.

  • Herbicide Metabolite : It is recognized as an environmental transformation product of Desmedipham, a carbamate herbicide used for broadleaf weed control, particularly in sugar beet crops[1][11]. Its presence in soil or groundwater can indicate the historical use and subsequent degradation of the parent herbicide[8].

  • Synthetic Intermediate : As previously mentioned, it is a precursor in the synthesis of related carbanilate compounds used in chemical research[4].

  • Research Chemical : It is sold commercially for laboratory use, allowing researchers to use it as a reference standard for environmental testing or as a starting material in synthetic projects[3][].

Safety and Handling

While a comprehensive toxicological profile is not widely published, safety data sheets (SDS) for similar compounds and solutions provide essential handling information. The compound is generally considered hazardous.

  • Hazards Identification : Solutions of this chemical are classified as flammable and harmful[11]. Hazard statements for related compounds indicate it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation[13].

  • Handling Recommendations :

    • Use only in a well-ventilated area or under a chemical fume hood[13].

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[13][14].

    • Avoid breathing dust or vapors[13].

    • Wash hands thoroughly after handling[13].

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[13].

Conclusion

This compound is a molecule of interest primarily due to its structural relationship with carbanilate herbicides and its role as an environmental metabolite. Its chemistry is defined by the interplay of its phenolic, aromatic, and ethyl carbamate moieties. A thorough understanding of its properties, synthesis, and analytical profile—as detailed in this guide—is essential for its accurate detection and quantification in environmental monitoring and for its effective use as a building block in synthetic organic chemistry. Adherence to strict safety protocols is mandatory when handling this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester, a key intermediate in the production of various agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the prevalent synthetic pathway, offering a detailed, step-by-step experimental protocol, a thorough examination of the reaction mechanism, and a discussion of the critical process parameters that ensure a high-yield and high-purity product. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction and Significance

(3-Hydroxyphenyl)carbamic acid ethyl ester, also known as ethyl N-(3-hydroxyphenyl)carbamate or ethyl 3-hydroxycarbanilate, is a significant organic compound with the chemical formula C₉H₁₁NO₃.[1][2][3] Its molecular structure features a carbamate functional group attached to a phenol ring, making it a valuable building block in organic synthesis.

One of the primary applications of this compound is as a crucial intermediate in the synthesis of phenmedipham, a widely used herbicide for post-emergence weed control in beet crops.[4] The precise structure of (3-Hydroxyphenyl)carbamic acid ethyl ester allows for further chemical modifications, making it a versatile precursor for a range of biologically active molecules. Understanding its synthesis is therefore of considerable importance for professionals in the agrochemical and pharmaceutical industries.

This guide will focus on the most direct and commonly employed synthetic route: the N-acylation of 3-aminophenol with ethyl chloroformate.

The Core Synthesis Pathway: N-Acylation of 3-Aminophenol

The most efficient and widely adopted method for the synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester is the reaction of 3-aminophenol with ethyl chloroformate. This reaction is a classic example of a nucleophilic acyl substitution, where the amino group of 3-aminophenol acts as the nucleophile and ethyl chloroformate serves as the acylating agent.

Reaction Mechanism and Chemoselectivity

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the 3-aminophenol's amino group initiates a nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable carbamate product and hydrochloric acid as a byproduct.

A critical aspect of this synthesis is chemoselectivity . 3-Aminophenol possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group. This difference in nucleophilicity ensures that the reaction predominantly occurs at the nitrogen atom (N-acylation) rather than the oxygen atom (O-acylation), leading to the desired product with high selectivity.[5]

To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base is required. The choice of base and solvent is crucial for optimizing the reaction conditions and maximizing the yield and purity of the final product.

Synthesis_Mechanism reactant1 3-Aminophenol intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack (Amino Group) reactant2 Ethyl Chloroformate reactant2->intermediate product (3-Hydroxyphenyl)carbamic acid ethyl ester intermediate->product Elimination of Cl⁻ and H⁺ byproduct HCl intermediate->byproduct

Caption: Mechanism of N-Acylation for (3-Hydroxyphenyl)carbamic acid ethyl ester Synthesis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for carbamate synthesis from amines and chloroformates.[6] Researchers should adapt this protocol based on their specific laboratory conditions and scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Aminophenol109.131.0Starting material
Ethyl Chloroformate108.521.1Acylating agent, corrosive
Triethylamine (Et₃N)101.191.2Base, to neutralize HCl
Dichloromethane (DCM)84.93-Anhydrous solvent
Saturated NaHCO₃ (aq)--For washing
Brine (saturated NaCl)--For washing
Anhydrous MgSO₄--Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled and stirred reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure (3-Hydroxyphenyl)carbamic acid ethyl ester as a solid.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve 3-aminophenol and Et3N in DCM B 2. Cool to 0 °C A->B C 3. Add Ethyl Chloroformate dropwise B->C D 4. Stir at room temperature (2-4 hours) C->D E 5. Quench with water and extract D->E Reaction Complete (TLC) F 6. Wash with NaHCO3 (aq) and Brine E->F G 7. Dry with MgSO4 and concentrate F->G H 8. Purify by recrystallization G->H I (3-Hydroxyphenyl)carbamic acid ethyl ester H->I Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions
  • Ethyl Chloroformate: This reagent is corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Product Characterization

The identity and purity of the synthesized (3-Hydroxyphenyl)carbamic acid ethyl ester can be confirmed using various analytical techniques.

PropertyValueSource
CAS Number 7159-96-8PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Appearance White to light yellow solidTCI
Melting Point 93.0 to 97.0 °CTCI
Spectroscopic Data
  • ¹H NMR: Spectral data for (3-Hydroxyphenyl)carbamic acid ethyl ester is available in public databases such as PubChem.[1] The spectrum would be expected to show characteristic peaks for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the N-H and O-H protons.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the ethyl group.[1]

Conclusion

The synthesis of (3-Hydroxyphenyl)carbamic acid ethyl ester via the N-acylation of 3-aminophenol with ethyl chloroformate is a robust and reliable method. This guide has provided a detailed protocol, an explanation of the underlying mechanism, and key characterization data to aid researchers in the successful synthesis and verification of this important chemical intermediate. Careful attention to reaction conditions, particularly temperature control and the choice of base and solvent, is paramount for achieving high yields and purity. Adherence to safety protocols is essential when handling the hazardous reagents involved in this synthesis.

References

Introduction: Understanding the Significance of Ethyl m-hydroxycarbanilate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-hydroxycarbanilate

For Researchers, Scientists, and Drug Development Professionals

Ethyl m-hydroxycarbanilate, also known as Ethyl 3-hydroxyphenylcarbamate, is a carbamate ester of significant interest in medicinal chemistry and drug development.[1] Carbamates, structurally considered hybrids of esters and amides, are valued for their chemical and proteolytic stability, which often translates to favorable pharmacokinetic profiles in drug candidates.[1][2] The carbamate functional group can modulate inter- and intramolecular interactions with biological targets and improve a molecule's ability to permeate cell membranes.[1][2] Ethyl m-hydroxycarbanilate serves as a crucial intermediate and a structural motif in the synthesis of more complex molecules, including herbicides like Phenmedipham.[3] A thorough understanding of its physical and chemical properties is therefore essential for its effective utilization in synthesis, process development, and the rational design of new therapeutic agents.

This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of Ethyl m-hydroxycarbanilate, offering field-proven insights and detailed experimental context to support researchers in their work.

Compound Identification and Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following identifiers and structural details define Ethyl m-hydroxycarbanilate.

  • IUPAC Name: ethyl N-(3-hydroxyphenyl)carbamate[4]

  • Synonyms: Ethyl 3-hydroxyphenylcarbamate, 3-Carbethoxyaminophenol, Ethyl m-hydroxycarbanilate, m-Hydroxycarbanilic acid ethyl ester, 3-Ethyloxycarbonylaminophenol[4]

  • CAS Number: 7159-96-8[3][4][5][6]

  • Molecular Formula: C9H11NO3[4][5][6]

  • Chemical Structure: (This is a placeholder, a real image would be here)

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulations, and purification strategies.

PropertyValueSource
Molecular Weight 181.19 g/mol [4][6]
Appearance White to off-white crystalline powder[7] (inferred from similar carbamates)
Melting Point 99-100 °C[8]
Boiling Point Data not readily available; decomposition may occur at high temperatures.
Solubility Soluble in Acetonitrile, Dimethyl sulfoxide (DMSO).[5][8] Practically insoluble in water.[9] (inferred from the related compound Phenisopham)

The solubility profile indicates a molecule with both polar (hydroxyl, carbamate) and non-polar (phenyl ring, ethyl group) characteristics, making it soluble in polar aprotic solvents but having limited solubility in water.

Chemical Properties and Reactivity

The carbamate functional group is the primary determinant of Ethyl m-hydroxycarbanilate's chemical behavior.

Stability

Carbamates are generally considered stable functional groups due to resonance stabilization between the amide and ester functionalities.[2] This imparts greater proteolytic and chemical stability compared to simple amides or esters.[1][2] However, their stability is pH-dependent.

  • Hydrolytic Stability: Carbamates are susceptible to base-catalyzed hydrolysis.[2] N-monosubstituted carbamates derived from phenols, such as Ethyl m-hydroxycarbanilate, can be unstable at physiological pH (7.4), with hydrolysis being a potential degradation pathway.[10] In contrast, they exhibit greater stability in acidic to neutral conditions (pH 2-12 for some carbamates).[11]

Reactivity

The key reactive sites in Ethyl m-hydroxycarbanilate are the phenolic hydroxyl group, the N-H proton of the carbamate, and the aromatic ring.

  • Acidity of Phenolic Hydroxyl: The phenolic -OH group is weakly acidic and can be deprotonated by a suitable base. This allows for O-alkylation or O-acylation reactions.

  • N-H Acidity: The proton on the carbamate nitrogen is also weakly acidic and can be removed by a strong base.

  • Electrophilic Aromatic Substitution: The hydroxyl and carbamate groups are ortho-, para-directing activators for electrophilic aromatic substitution on the phenyl ring, though the carbamate's activating effect is modest.

Synthesis Pathway

A common and straightforward method for synthesizing Ethyl m-hydroxycarbanilate is through the reaction of 3-aminophenol with ethyl chloroformate in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 3-aminophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct formed during the reaction.[12][13]

Synthesis_Pathway aminophenol 3-Aminophenol reaction_point aminophenol->reaction_point chloroformate Ethyl Chloroformate chloroformate->reaction_point base Base (e.g., Et3N) base->reaction_point + product Ethyl m-hydroxycarbanilate byproduct Base·HCl Salt reaction_point->product THF, 0°C to RT reaction_point->byproduct

Caption: Synthesis of Ethyl m-hydroxycarbanilate.

Spectroscopic Analysis

Spectroscopic data is vital for the structural elucidation and confirmation of Ethyl m-hydroxycarbanilate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad peak is expected in the range of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹ is characteristic of the N-H bond in the carbamate.

  • C=O Stretch: A strong, sharp absorption band between 1680-1720 cm⁻¹ indicates the carbonyl group of the carbamate.

  • C-O Stretch: Peaks in the 1200-1300 cm⁻¹ region are indicative of the C-O stretching in the ester component of the carbamate.

  • Aromatic C-H Bending: Bending vibrations for meta-disubstituted rings typically appear in the 680-725 cm⁻¹ and 770-810 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[14]

  • ¹H NMR (Proton NMR): (Predicted, in DMSO-d6)

    • ~9.5 ppm (singlet, 1H): Phenolic -OH proton.

    • ~9.3 ppm (singlet, 1H): Carbamate N-H proton.

    • ~6.5-7.2 ppm (multiplets, 4H): Aromatic protons on the phenyl ring.

    • ~4.1 ppm (quartet, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl group.

    • ~1.2 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl group.

  • ¹³C NMR (Carbon NMR): (Predicted, in DMSO-d6)[8]

    • ~158 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

    • ~154 ppm: Carbonyl carbon (C=O) of the carbamate.

    • ~141 ppm: Aromatic carbon attached to the nitrogen (C-N).

    • ~130 ppm: Aromatic C-H carbon.

    • ~110-115 ppm: Aromatic C-H carbons ortho and para to the hydroxyl group.

    • ~61 ppm: Methylene carbon (-O-CH₂-CH₃) of the ethyl group.

    • ~15 ppm: Methyl carbon (-O-CH₂-CH₃) of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Molecular Ion Peak (M⁺): A peak at m/z = 181.07 corresponding to the exact mass of the molecule [C9H11NO3]⁺.[4][8]

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or cleavage of the carbamate bond, providing further structural evidence.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and reliable data.

Protocol 1: Synthesis of Ethyl m-hydroxycarbanilate

This protocol describes the synthesis from 3-aminophenol and ethyl chloroformate.

Objective: To synthesize Ethyl m-hydroxycarbanilate.

Materials:

  • 3-Aminophenol

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Dissolve 3-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chloroformate (1.1 eq) in anhydrous THF to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to obtain pure Ethyl m-hydroxycarbanilate.

Rationale: The use of an anhydrous solvent (THF) is critical as ethyl chloroformate is moisture-sensitive. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Triethylamine acts as a base to scavenge the HCl produced, driving the reaction to completion.[13] The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble impurities.

Applications in Research and Drug Development

The unique properties of the carbamate group make Ethyl m-hydroxycarbanilate a valuable building block.[2]

  • Prodrug Design: The phenolic hydroxyl group can be masked by the carbamate, which can be designed to be cleaved in vivo to release an active parent phenol. This strategy can protect phenols from first-pass metabolism.[2][10]

  • Peptide Bond Surrogate: Due to their conformational rigidity and stability against proteases, carbamates are often used to replace labile amide bonds in peptidomimetics, potentially increasing the biological activity and bioavailability of the resulting compounds.[1][2]

  • Agrochemicals: It is a known intermediate in the synthesis of herbicides like Phenisopham and Phenmedipham, highlighting its utility in agrochemical research and development.[3][9]

The integration of machine learning algorithms in drug development pipelines can further accelerate the discovery of novel compounds and the optimization of their properties, with Ethyl m-hydroxycarbanilate serving as a potential scaffold or starting material.[15]

Conclusion

Ethyl m-hydroxycarbanilate is a compound with a well-defined set of physical, chemical, and spectroscopic properties. Its carbamate structure provides a balance of stability and reactivity that is highly advantageous in the fields of organic synthesis and medicinal chemistry. A comprehensive grasp of its characteristics—from its melting point and solubility to its detailed NMR signature and synthetic route—is fundamental for any scientist aiming to leverage this versatile molecule in research and development. This guide serves as a technical resource to facilitate its informed and effective application.

References

The Rising Therapeutic Potential of Ethyl (3-hydroxyphenyl)carbamate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbamate Scaffold

The carbamate functional group, characterized by a carbonyl bridging an ester and an amide linkage, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including proteolytic stability and the ability to participate in hydrogen bonding, make it a valuable scaffold in drug design.[1] Carbamate derivatives have demonstrated a wide spectrum of biological activities, leading to their use in approved therapeutic agents for conditions ranging from cancer to neurodegenerative diseases.[2] This guide focuses on the burgeoning field of ethyl (3-hydroxyphenyl)carbamate derivatives, exploring their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. The inherent reactivity of the phenolic hydroxyl group and the potential for substitution on the phenyl ring make this scaffold a promising starting point for the development of novel therapeutic agents.[3]

Cholinesterase Inhibition: A Promising Avenue for Neurodegenerative Disease Therapy

A significant area of investigation for carbamate derivatives is their potent inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[5]

Mechanism of Action: Covalent Inhibition

Carbamate-based inhibitors like rivastigmine, which shares a substituted phenyl carbamate structure, act as pseudo-irreversible inhibitors. They function by carbamoylating a serine residue within the active site of the cholinesterase enzyme. This covalent modification temporarily inactivates the enzyme, leading to a sustained increase in acetylcholine levels. The rate of decarbamoylation is slow, contributing to the prolonged duration of action of these inhibitors.

Signaling Pathway: Cholinesterase Inhibition

cholinesterase_inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron (Cholinergic Receptors) ACh->Postsynaptic_Neuron Neurotransmission Inactive_AChE Carbamoylated AChE (Inactive) AChE->Inactive_AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Carbamate This compound Derivative Carbamate->AChE Inhibition (Carbamoylation)

Caption: Mechanism of cholinesterase inhibition by carbamate derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound derivatives are still emerging, general principles from related carbamate inhibitors can be extrapolated. The nature and position of substituents on the phenyl ring, as well as modifications to the ethyl group, can significantly impact inhibitory potency and selectivity between AChE and BChE. For instance, in a study of O-aromatic N,N-disubstituted carbamates, substitutions on the phenyl ring were shown to modulate inhibitory activity, with some derivatives exhibiting greater potency against BChE.[4][6]

Derivative ClassTarget EnzymeIC50 (µM)Reference
O-Aromatic N,N-Disubstituted CarbamatesAChE38.98 - 89.74[4][6]
O-Aromatic N,N-Disubstituted CarbamatesBChE1.60 - 311.0[4][6]
Ethynylphenyl CarbamatesAChE28 - 86[5]

Table 1: Cholinesterase Inhibitory Activity of Various Carbamate Derivatives.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for assessing the cholinesterase inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow: In Vitro Cholinesterase Inhibition Assay

cholinesterase_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Test Compounds) start->prep_reagents plate_setup Add Test Compound, Enzyme, and DTNB to 96-well plate prep_reagents->plate_setup incubation Incubate at 37°C for 15 min plate_setup->incubation add_substrate Add Substrate (ATCI or BTCI) incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance data_analysis Calculate % Inhibition and IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining cholinesterase inhibitory activity.

Anticancer Potential: A Field Ripe for Exploration

While the broader class of carbamates has shown significant promise as anticancer agents, with some derivatives acting as DNA synthesis inhibitors or disrupting microtubule polymerization, the specific anticancer activities of this compound derivatives are less explored.[2] However, the structural features of this scaffold suggest potential for development in this area.

Potential Mechanisms of Action

Drawing parallels from other anticancer carbamates, derivatives of this compound could potentially exert their effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., HepG2, HeLa, MCF-7)

  • Normal human cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow: In Vitro Anticancer MTT Assay

mtt_workflow start Start seed_cells Seed Cancer and Normal Cells in 96-well plates start->seed_cells treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Solution and Incubate incubate_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals in DMSO add_mtt->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate % Viability and IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antimicrobial and Antifungal Activities: An Emerging Frontier

The carbamate moiety is also present in some antimicrobial and antifungal agents.[7] The development of novel this compound derivatives could lead to new therapeutic options for infectious diseases, an area of critical unmet medical need due to rising antimicrobial resistance.

Potential Targets and Mechanisms

The antimicrobial and antifungal activity of these derivatives could stem from the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific mechanisms would need to be elucidated through further research.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Inoculum and Compounds:

    • Prepare a standardized inoculum of the test microorganism.

    • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and broth) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common approach involves the reaction of a substituted 3-aminophenol with an appropriate chloroformate or isocyanate.

General Synthetic Scheme

A versatile method for synthesizing N-aryl carbamates involves the reaction of an aromatic aldehyde with sodium azide and Oxone®, followed by the addition of an alcohol. This allows for the introduction of various substituents on the phenyl ring.

Synthetic Pathway: N-Aryl Carbamate Synthesis

synthesis_pathway A Substituted 3-Hydroxybenzaldehyde C Acyl Azide Intermediate A->C Azidation B NaN3, Oxone®, KBr, CH3CN/H2O E Isocyanate Intermediate C->E Rearrangement D Heat (Curtius Rearrangement) G Ethyl (substituted-3- hydroxyphenyl)carbamate E->G Alcoholysis F Ethanol

Caption: General synthetic route for N-aryl carbamate derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research on carbamates provides a strong foundation for exploring their potential as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline. The detailed experimental protocols provided in this guide offer a robust framework for researchers to embark on this exciting area of medicinal chemistry.

References

The Intricate Dance of Aryl Carbamates in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl carbamates represent a significant class of compounds with profound implications in pharmacology and toxicology. Primarily recognized for their role as potent inhibitors of acetylcholinesterase (AChE), their mechanism of action extends beyond this canonical pathway, influencing other biological systems in nuanced ways. This technical guide provides an in-depth exploration of the molecular interactions of aryl carbamates, from their primary mechanism of cholinesterase inhibition to their metabolic fate and off-target effects. By synthesizing current scientific understanding with practical experimental insights, this document aims to equip researchers and drug development professionals with a comprehensive framework for investigating and harnessing the therapeutic potential of this versatile chemical scaffold.

The Core Mechanism: Pseudo-Irreversible Inhibition of Acetylcholinesterase

The principal mechanism by which aryl carbamates exert their biological effects is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of muscarinic and nicotinic receptors.[3][4] Unlike organophosphates which cause irreversible inhibition, aryl carbamates are classified as pseudo-irreversible or slowly reversible inhibitors.[5]

The inhibitory process is a two-step reaction:

  • Formation of a Reversible Michaelis Complex: The aryl carbamate initially binds to the active site of AChE to form a non-covalent Michaelis complex.

  • Carbamylation of the Active Site Serine: This is followed by the nucleophilic attack of the catalytic serine hydroxyl group on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves with the departure of the aryl leaving group (a phenol) and the formation of a stable, carbamylated enzyme.[6]

The carbamylated enzyme is catalytically inactive. The key to the "pseudo-irreversible" nature of this inhibition lies in the subsequent, much slower, hydrolysis of the carbamoyl-serine bond, which regenerates the active enzyme. This process is known as spontaneous reactivation .[7] The rate of this decarbamylation is significantly slower than the deacetylation of the native acetylated enzyme, leading to a prolonged but not permanent inhibition of AChE.[8]

The overall kinetic scheme can be represented as follows:

E + IX ⇌ E·IX → EI' + X k_d/k_a k_2

EI' + H₂O → E + I'OH k_3

Where:

  • E is the free enzyme (AChE)

  • IX is the aryl carbamate inhibitor

  • E·IX is the reversible Michaelis complex

  • EI' is the carbamylated enzyme

  • X is the phenolic leaving group

  • I'OH is the carbamic acid, which is unstable and decomposes.

  • k_a and k_d are the association and dissociation rate constants for the Michaelis complex.

  • k_2 is the carbamylation rate constant.

  • k_3 is the spontaneous reactivation (decarbamylation) rate constant.

AChE_Inhibition AChE Free AChE (E) Complex Michaelis Complex (E·IX) AChE->Complex k_a Carbamate Aryl Carbamate (IX) Complex->AChE k_d Carbamylated_AChE Carbamylated AChE (EI') Complex->Carbamylated_AChE k_2 (Carbamylation) Phenol Phenolic Leaving Group (X) Regenerated_AChE Regenerated AChE (E) Carbamylated_AChE->Regenerated_AChE k_3 (Spontaneous Reactivation) Water H₂O

Caption: Mechanism of Acetylcholinesterase Inhibition by Aryl Carbamates.

Structure-Activity Relationships: Tailoring Potency and Selectivity

The inhibitory potency and selectivity of aryl carbamates against cholinesterases are intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents with improved efficacy and reduced side effects.[8][9]

The Influence of the Aryl Moiety

The nature and position of substituents on the aryl ring significantly impact the binding affinity and carbamylation rate.

  • Electron-withdrawing groups on the aryl ring generally increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine. This often leads to a higher carbamylation rate (k₂) and increased inhibitory potency.[10][11]

  • Electron-donating groups can have the opposite effect, decreasing the rate of carbamylation.[10]

  • Steric hindrance from bulky substituents, particularly at the ortho position of the aryl ring, can sterically hinder the proper orientation of the inhibitor within the active site, thereby reducing inhibitory activity.[11]

The Role of the Carbamate Nitrogen Substituents

The substituents on the carbamate nitrogen atom also play a crucial role in determining the inhibitor's properties.

  • N-methylation is a common feature in many potent carbamate inhibitors.[3]

  • Increasing the size of the N-alkyl substituents can have varied effects. While larger groups may enhance binding through hydrophobic interactions within the enzyme's active site gorge, they can also decrease the rate of decarbamylation (k₃), leading to a longer duration of inhibition.[12]

  • N,N-disubstituted carbamates often exhibit different selectivity profiles for AChE versus butyrylcholinesterase (BChE) compared to their N-monosubstituted counterparts.[13]

Structural Modification Effect on AChE Inhibition Rationale
Aryl Ring: Electron-withdrawing substituent Increases potencyEnhances the electrophilicity of the carbonyl carbon, accelerating carbamylation.[10][11]
Aryl Ring: Electron-donating substituent Decreases potencyReduces the electrophilicity of the carbonyl carbon, slowing carbamylation.[10]
Aryl Ring: Bulky ortho-substituent Decreases potencySteric hindrance prevents optimal binding in the active site.[11]
Carbamate N-Alkyl Group: Increased size Variable effect on potency, decreases decarbamylation rateCan enhance hydrophobic interactions but may also slow down the regeneration of the enzyme.[12]

Metabolic Fate: A Journey of Transformation

The in vivo efficacy and toxicity of aryl carbamates are not solely determined by their interaction with AChE but are also heavily influenced by their metabolic transformation. The primary metabolic pathways involve hydrolysis and oxidation.

Hydrolysis by Esterases

The ester linkage in aryl carbamates is susceptible to hydrolysis by various carboxylesterases present in the liver, plasma, and other tissues.[5][14] This enzymatic cleavage breaks the carbamate bond, yielding a phenol, a carbamic acid which subsequently decomposes to an amine and carbon dioxide. This is a major detoxification pathway, as the resulting metabolites are generally less toxic and more readily excreted.

Oxidation by Cytochrome P450 Enzymes

The cytochrome P450 (CYP) monooxygenase system, predominantly in the liver, plays a crucial role in the oxidative metabolism of aryl carbamates.[7][15] Common oxidative transformations include:

  • Aromatic hydroxylation: Addition of a hydroxyl group to the aryl ring.

  • N-dealkylation: Removal of alkyl groups from the carbamate nitrogen.

  • Oxidation of alkyl side chains: Hydroxylation of alkyl substituents on the aryl ring.

The specific CYP isozymes involved can vary depending on the structure of the aryl carbamate. For example, CYP3A4 is a major enzyme in the metabolism of carbofuran, while CYP1A1, CYP1A2, and CYP2B6 are involved in the metabolism of carbaryl.[7][15] The resulting oxidized metabolites are often more polar and can be further conjugated with glucuronic acid or sulfate to facilitate their elimination from the body.[16] It is important to note that some metabolites, such as 3-hydroxycarbofuran, can retain significant anticholinesterase activity.[17][18]

Metabolic_Pathway cluster_hydrolysis Hydrolysis (Esterases) cluster_oxidation Oxidation (Cytochrome P450) Aryl_Carbamate Aryl Carbamate Hydrolysis_Products Phenol + Amine + CO2 Aryl_Carbamate->Hydrolysis_Products Oxidized_Metabolites Hydroxylated Metabolites Aryl_Carbamate->Oxidized_Metabolites Excretion Excretion Hydrolysis_Products->Excretion Conjugation Phase II Conjugation (Glucuronidation, Sulfation) Oxidized_Metabolites->Conjugation Conjugation->Excretion

Caption: Major Metabolic Pathways of Aryl Carbamates.

Beyond Cholinesterase Inhibition: Exploring Off-Target Interactions

While AChE inhibition is the most well-characterized mechanism of action, emerging research indicates that aryl carbamates can interact with other biological targets, potentially contributing to both their therapeutic effects and toxicological profiles.

Interaction with Melatonin Receptors

Several studies have demonstrated that certain aryl carbamates, such as carbaryl and carbofuran, can bind to and modulate the activity of melatonin receptors (MT1 and MT2).[19][20] These receptors are crucial for regulating circadian rhythms, sleep-wake cycles, and other physiological processes. The interaction of aryl carbamates with melatonin receptors may explain some of their non-cholinergic effects and suggests a potential for developing novel chronobiotic agents.[21]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant and detoxification responses.[22] Some aryl carbamates have been shown to modulate Nrf2 activity.[23][24][25] This interaction can be complex, with some studies suggesting an activation of the Nrf2 pathway as a protective response to carbamate-induced oxidative stress, while others indicate an inhibitory effect.[24][25] Further research is needed to fully elucidate the implications of this off-target interaction for the therapeutic and toxicological properties of aryl carbamates.

Experimental Protocols: Assessing Acetylcholinesterase Inhibition

The in vitro assessment of AChE inhibition is a cornerstone of research involving aryl carbamates. The Ellman's assay is a widely used, robust, and cost-effective colorimetric method for this purpose.

Principle of the Ellman's Assay

The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The free thiol group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Step-by-Step Protocol for AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Aryl carbamate inhibitor solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations will need to be optimized for the specific enzyme source and experimental conditions.

    • Prepare serial dilutions of the aryl carbamate inhibitor in the appropriate solvent (e.g., DMSO), and then dilute further in phosphate buffer. Ensure the final solvent concentration is low and consistent across all wells to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • DTNB solution

      • Inhibitor solution (or vehicle for control wells)

      • AChE enzyme solution

    • Include control wells:

      • Blank: Buffer, DTNB, and ATCI (no enzyme)

      • Negative Control (100% activity): Buffer, DTNB, vehicle, and AChE

      • Positive Control: Buffer, DTNB, a known AChE inhibitor, and AChE

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the ATCI substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve using appropriate software.

Ellmans_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Buffer, DTNB, Inhibitor, AChE) Prepare_Reagents->Setup_Plate Preincubation Pre-incubate Plate Setup_Plate->Preincubation Add_Substrate Add Substrate (ATCI) Preincubation->Add_Substrate Kinetic_Reading Kinetic Measurement (Absorbance at 412 nm) Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (Calculate % Inhibition and IC₅₀) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

An In-Depth Technical Guide to Ethyl (3-hydroxyphenyl)carbamate as a Metabolite of the Herbicide Desmedipham

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (3-hydroxyphenyl)carbamate (EHPC), a principal metabolite of the phenylcarbamate herbicide Desmedipham. The guide delves into the metabolic transformation of Desmedipham, detailing the enzymatic hydrolysis responsible for the formation of EHPC. A validated and detailed analytical methodology for the simultaneous quantification of both Desmedipham and EHPC in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is presented. Furthermore, the toxicological significance of EHPC is discussed, drawing on available data for related compounds to infer potential health implications. This document is intended to serve as a critical resource for researchers in the fields of environmental science, toxicology, and analytical chemistry, providing both foundational knowledge and practical, field-proven insights.

Introduction: Desmedipham and its Environmental Fate

Desmedipham, chemically known as ethyl (3-((phenylcarbamoyl)oxy)phenyl)carbamate, is a selective, post-emergence herbicide belonging to the phenylcarbamate class.[1] It is primarily utilized for the control of broadleaf weeds in sugar beet and other specialty crops.[2] The mode of action of Desmedipham involves the inhibition of photosynthesis at photosystem II, a common mechanism for many herbicides in this class.[1][3]

The environmental persistence and fate of Desmedipham are of significant interest due to its widespread agricultural use. A primary degradation pathway for Desmedipham in the environment is hydrolysis, which leads to the formation of its major metabolite, this compound (EHPC).[4] This transformation is a critical consideration in assessing the overall environmental impact and potential toxicological profile of Desmedipham use. Understanding the formation, detection, and biological activity of EHPC is paramount for a comprehensive risk assessment.

The Metabolic Pathway: From Desmedipham to this compound

The conversion of Desmedipham to EHPC is a hydrolytic process that cleaves the carbamate bond linking the phenylcarbamoyl group to the 3-hydroxyphenyl moiety. This reaction can occur both abiotically in the environment and biotically through enzymatic action in living organisms.

Chemical Hydrolysis

The hydrolysis of N-phenylcarbamates, such as Desmedipham, can be influenced by environmental factors like pH.[5] Under alkaline conditions, the rate of hydrolysis is generally increased. The proposed mechanism for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates is an E1cB (Elimination Unimolecular conjugate Base) mechanism.[2] This involves the deprotonation of the carbamate nitrogen followed by the elimination of the phenolate leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed to the corresponding amine.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of carbamates is primarily mediated by a class of enzymes known as carboxylesterases (EC 3.1.1.1).[1][4][6] These enzymes are abundant in the liver and play a crucial role in the detoxification of a wide range of xenobiotics.[4][6]

Human liver microsomes contain two major carboxylesterase isozymes, hCE-1 and hCE-2.[6][7] Of these, hCE-1 is the dominant form in the liver and is known to hydrolyze a broad spectrum of substrates.[6][7] Given the substrate promiscuity of hCE-1, it is the likely candidate for the metabolic hydrolysis of Desmedipham in humans. In vitro studies using human liver microsomes are a standard approach to investigate the metabolism of xenobiotics and can be employed to confirm the specific role of carboxylesterases in Desmedipham transformation.[8][9][10]

Diagram of the Metabolic Conversion of Desmedipham

Desmedipham Metabolism cluster_products Metabolites Desmedipham Desmedipham C₁₆H₁₆N₂O₄ EHPC This compound (EHPC) C₉H₁₁NO₃ Desmedipham->EHPC Hydrolysis (Carboxylesterases, e.g., hCE-1) Aniline Aniline C₆H₇N Desmedipham->Aniline Hydrolysis

Caption: Metabolic hydrolysis of Desmedipham to this compound and aniline.

Analytical Methodologies for Quantification

The accurate and sensitive quantification of Desmedipham and its metabolite EHPC in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique due to its high selectivity and sensitivity.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental samples.[2][7][11][12] It involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts and a cleanup step using dispersive solid-phase extraction (d-SPE).[2][7][11]

Experimental Protocol: QuEChERS Sample Preparation for Plant Matrices

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of plant material) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and magnesium sulfate (to remove excess water). For highly pigmented matrices, graphitized carbon black (GCB) may be included to remove chlorophyll, but its use should be optimized to prevent loss of planar analytes.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 2-3 minutes.

    • Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Workflow for Sample Analysis

Analytical Workflow Sample Sample Collection (e.g., Soil, Water, Plant Material) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO₄) Extraction->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data Data Analysis and Quantification LCMSMS->Data

Caption: A streamlined workflow for the analysis of Desmedipham and EHPC.

LC-MS/MS Instrumentation and Parameters

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Data Presentation: LC-MS/MS Parameters

ParameterDesmediphamThis compound (EHPC)
Formula C₁₆H₁₆N₂O₄C₉H₁₁NO₃
Molecular Weight 300.31181.19
Precursor Ion (m/z) 301.1182.1
Product Ion 1 (m/z) 168.1136.1
Product Ion 2 (m/z) 120.1108.1
Collision Energy (eV) Optimized experimentally (typically 15-25)Optimized experimentally (typically 10-20)
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acidWater with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidAcetonitrile or Methanol with 0.1% formic acid
Gradient Elution A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Toxicological Significance of this compound

The toxicological profile of EHPC is not as well-characterized as that of the parent compound, Desmedipham. However, an assessment of its potential toxicity is crucial for a complete risk assessment. The toxicity of EHPC can be inferred from the toxicological data of structurally related compounds, such as 3-aminophenol and ethyl carbamate.

3-Aminophenol: This compound is a known metabolite of some carbamate pesticides and has been shown to be more acutely toxic than its ortho and para isomers in animal studies.[1] It can lead to a decrease in blood reduced glutathione levels.[1] Chronic exposure to 3-aminophenol may have cumulative health effects and there is some evidence of developmental toxicity in animal studies.[13]

Ethyl Carbamate (Urethane): While not a direct structural analog of the entire EHPC molecule, the presence of the ethyl carbamate functional group raises some concern. Ethyl carbamate is classified as "reasonably anticipated to be a human carcinogen" by the U.S. National Toxicology Program based on animal studies.[14] Chronic exposure to ethyl carbamate in the model organism C. elegans has been shown to impede growth, inhibit reproduction, shorten lifespan, and promote neurodegeneration.[15]

Given these data, further research into the specific toxicological properties of EHPC is warranted. In vitro studies using cell lines and in vivo studies in model organisms would provide valuable data to better understand the potential risks associated with exposure to this metabolite.

Conclusion

This compound is a key metabolite in the degradation of the herbicide Desmedipham. Its formation through both chemical and enzymatic hydrolysis is a critical factor in the environmental fate and overall toxicological profile of Desmedipham. The analytical methods outlined in this guide, particularly the combination of QuEChERS sample preparation and LC-MS/MS analysis, provide a robust framework for the accurate quantification of both the parent compound and its metabolite. While direct toxicological data for EHPC is limited, information from structurally related compounds suggests that further investigation into its potential health effects is necessary. This guide serves as a foundational resource for researchers and scientists working to understand and mitigate the potential risks associated with the use of Desmedipham and other phenylcarbamate herbicides.

References

The Phenyl Carbamate Scaffold: A Versatile Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The carbamate functional group, characterized by its unique amide-ester hybrid nature, serves as a cornerstone in contemporary medicinal chemistry.[1] Its remarkable chemical and proteolytic stability, coupled with its ability to mimic the peptide bond and enhance cell membrane permeability, has cemented its role in drug design.[1][2][3] When integrated into a substituted phenyl ring system, the resulting phenyl carbamate scaffold offers a highly tunable platform for developing therapeutic agents against a spectrum of complex diseases. This guide provides a comprehensive exploration of the potential therapeutic applications of substituted phenyl carbamates, delving into their foundational chemistry, mechanisms of action across various biological targets, and the experimental methodologies crucial for their evaluation. We will traverse their established role as cholinesterase inhibitors for neurodegenerative disorders like Alzheimer's disease, their function as modulators of neuronal excitability in epilepsy, and their emerging applications as multi-target agents in cancer and neuroinflammation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of self-validating protocols.

Part 1: The Phenyl Carbamate Scaffold: Foundational Chemistry and Properties

The Carbamate Functional Group: A Privileged Structure

Organic carbamates are distinguished by a carbonyl group flanked by an amino group and an alkoxyl group. This arrangement confers properties of both amides and esters, resulting in a functionality with significant chemical stability and conformational rigidity due to the delocalization of the nitrogen lone pair electrons.[1] In drug design, the carbamate moiety is frequently employed as a bioisostere for the amide bond, a substitution that can improve pharmacokinetic properties by conferring resistance to enzymatic hydrolysis by peptidases.[1][7] Furthermore, the carbamate's hydrogen bonding capabilities, through both the carbonyl oxygen and the N-H group, allow it to form specific and potent interactions with biological targets.[1]

General Synthesis Methodologies

The synthesis of substituted phenyl carbamates can be approached through several reliable routes. The selection of a specific method is dictated by factors such as the availability of starting materials, functional group tolerance of the substrates, and the desired scale of the reaction.

One of the most direct and broadly applied methods involves the reaction of a substituted phenol with an appropriate isocyanate. This reaction is often catalyzed by a weak base and proceeds efficiently to yield the desired N-substituted phenyl carbamate.

An alternative robust methodology is the coupling of phenols with formamides, which can be catalyzed by reagents like iron (II) bromide in an oxidative approach.[8] Another common strategy involves the nucleophilic attack of a primary or secondary amine on a phenyl chloroformate, with a base like triethylamine used to neutralize the HCl byproduct.[9]

Experimental Protocol: General Synthesis of an N-Aryl Phenyl Carbamate via Isocyanate

Objective: To synthesize a representative N-aryl substituted phenyl carbamate for preliminary screening.

Causality: This protocol is chosen for its typically high yields and straightforward procedure, making it ideal for generating initial compound libraries. The use of a catalyst like dibutyltin dilaurate (DBTDL) ensures the reaction proceeds at a reasonable rate under mild conditions, preserving sensitive functional groups.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous toluene (0.5 M).

  • Addition of Isocyanate: To the stirred solution, add the corresponding substituted phenyl isocyanate (1.1 eq) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of DBTDL (approx. 0.01 eq).

  • Reaction Monitoring: Heat the reaction mixture to 80°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-4 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Validation: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The protocol is self-validating as the purity and identity confirmed by spectroscopy directly validate the success of the synthesis.

Fundamental Structure-Activity Relationships (SAR)

The therapeutic efficacy and target selectivity of phenyl carbamates are profoundly influenced by the nature and position of substituents on both the phenyl ring and the carbamate nitrogen.

  • Phenyl Ring Substitution: Electron-withdrawing groups on the phenyl ring generally increase the reactivity of the carbamate carbonyl, making the compound a more potent inhibitor of serine hydrolases like acetylcholinesterase.[10] Conversely, electron-donating groups can modulate binding and selectivity.[11][12] The position of the substituent is also critical; for instance, ortho-substitution can have a significant impact on selectivity between different cholinesterases.[11][12]

  • N-Substitution: The groups attached to the carbamate nitrogen are crucial for defining interactions within the target's binding pocket and influencing pharmacokinetic properties such as lipophilicity and brain penetration.

Part 2: Primary Therapeutic Target: Cholinesterase Inhibition for Neurodegenerative Disorders

The Cholinergic Hypothesis of Alzheimer's Disease

A central theory in the pathology of Alzheimer's disease (AD) is the cholinergic hypothesis, which posits that the cognitive decline observed in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[4] The enzymes responsible for the hydrolysis of ACh in the synaptic cleft are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] Therefore, inhibiting these enzymes increases the concentration and duration of action of ACh, offering a key strategy for the symptomatic treatment of AD.[4][13] Phenyl carbamates are a cornerstone of this therapeutic approach.[11][12]

Mechanism of Action: Covalent Carbamoylation

Phenyl carbamates act as pseudo-irreversible inhibitors of cholinesterases.[4] The mechanism involves the carbamate acting as a substrate for the enzyme. The carbonyl carbon is attacked by the catalytic serine residue in the enzyme's active site, leading to the displacement of the phenol leaving group and the formation of a stable, carbamoylated enzyme intermediate. This covalent modification renders the enzyme inactive. The subsequent hydrolysis to regenerate the free enzyme is significantly slower than the hydrolysis of the natural acetylated intermediate, resulting in prolonged inhibition.[14]

G cluster_0 Step 1: Binding cluster_1 Step 2: Carbamoylation cluster_2 Step 3: Slow Regeneration PC Phenyl Carbamate Complex Enzyme-Inhibitor Complex PC->Complex Binds to Active Site ChE Cholinesterase (Active Serine) ChE->Complex Complex_2 Enzyme-Inhibitor Complex Carbamoylated_ChE Carbamoylated Enzyme (Inactive) Complex_2->Carbamoylated_ChE Nucleophilic Attack Phenol Phenol Leaving Group Complex_2->Phenol Releases Carbamoylated_ChE_2 Carbamoylated Enzyme (Inactive) Free_ChE Active Cholinesterase Carbamoylated_ChE_2->Free_ChE Slow Hydrolysis

Mechanism of Cholinesterase Inhibition by Phenyl Carbamates.
Case Study: Rivastigmine

Rivastigmine is a clinically approved phenyl carbamate derivative for the treatment of mild to moderate dementia in AD.[2][15] Unlike some inhibitors that are selective for AChE, rivastigmine inhibits both AChE and BuChE.[4] This dual inhibition may be therapeutically advantageous, as BuChE activity increases in the AD brain and can compensate for AChE in hydrolyzing acetylcholine.[4] The development of rivastigmine and its analogs has provided significant insights into the SAR of phenyl carbamate cholinesterase inhibitors.[15]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency (IC₅₀) of a test compound against AChE and BuChE.

Causality: Ellman's method is the gold standard for measuring cholinesterase activity. It is a colorimetric assay that is robust, reproducible, and allows for high-throughput screening. The principle relies on the hydrolysis of acetylthiocholine (ATChI) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compound in DMSO.

    • Prepare solutions of AChE (from electric eel) and BuChE (from equine serum) in the phosphate buffer.

    • Prepare a 10 mM solution of ATChI (substrate) and a 10 mM solution of DTNB in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations (creating a serial dilution). For the control, add 20 µL of DMSO.

    • Add 20 µL of the DTNB solution to each well.

    • Add 20 µL of the enzyme solution (AChE or BuChE) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATChI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Modulating Neuronal Excitability: Anticonvulsant Applications

While renowned as cholinesterase inhibitors, the phenyl carbamate scaffold is also present in several drugs developed for epilepsy.[3] These compounds function not by interacting with the cholinergic system, but by modulating ion channels and neurotransmitter receptors that control neuronal hyperexcitability.

Mechanism of Action: NMDA Receptor Antagonism

A key mechanism for the anticonvulsant action of certain carbamates is the blockade of the N-methyl-D-aspartate (NMDA) receptor.[16] The NMDA receptor is a glutamate-gated ion channel that, when over-activated, leads to excessive neuronal excitation and excitotoxicity. Felbamate, a dicarbamate derivative, is an anticonvulsant that acts as an NMDA receptor antagonist.[16][17][18] It is thought to block the channel, thereby reducing glutamate-mediated excitatory signals and preventing seizure propagation.[17]

G cluster_0 Normal Activation cluster_1 Carbamate Blockade Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ion_Channel Ion Channel (Open) NMDAR->Ion_Channel Activates Ca_Influx Ca²+ Influx (Neuronal Excitation) Ion_Channel->Ca_Influx Glutamate_2 Glutamate NMDAR_2 NMDA Receptor Glutamate_2->NMDAR_2 Ion_Channel_Blocked Ion Channel (Blocked) NMDAR_2->Ion_Channel_Blocked Felbamate Felbamate (Phenyl Carbamate) Felbamate->Ion_Channel_Blocked Blocks Channel No_Influx No Ca²+ Influx (Reduced Excitation) Ion_Channel_Blocked->No_Influx

Simplified Model of NMDA Receptor Antagonism by Phenyl Carbamates.
Pharmacokinetic and Pharmacodynamic Data

The development of effective CNS-active agents requires careful optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties. For anticonvulsants, achieving sufficient brain penetration is paramount. Recent studies on novel sulfamoylphenyl carbamate derivatives have highlighted the importance of enantioselective pharmacokinetics, where individual enantiomers can exhibit different clearance rates and brain-to-plasma ratios.[6][19]

Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Representative Anticonvulsant Carbamates

CompoundTarget/MechanismAnticonvulsant Activity (MES test, rat ED₅₀)Brain-to-Plasma Ratio (AUC)Reference
Felbamate NMDA Receptor Antagonist~30 mg/kg (i.p.)N/A[16][17]
(S)-MBPC Carbonic Anhydrase Inhibition / Multiple19 mg/kg (i.p.)1.32[6]
(R)-MBPC Carbonic Anhydrase Inhibition / Multiple39 mg/kg (i.p.)1.27[6]
MSPC Carbonic Anhydrase Inhibition / Multiple13 mg/kg (i.p.)N/A[6]

MES: Maximal Electroshock Test; MBPC: 3-methylpropyl(4-sulfamoylphenyl)carbamate; MSPC: 3-methylpentyl(4-sulfamoylphenyl)carbamate. Data is illustrative of the types of parameters measured.

Part 4: Emerging Multi-Target Strategies for Complex Diseases

The "one-molecule, one-target" paradigm is increasingly being challenged by the multifactorial nature of diseases like AD and cancer. Phenyl carbamates are at the forefront of developing multi-target or dual-inhibitor agents that can modulate several disease-relevant pathways simultaneously.

Dual-Target Inhibition for Alzheimer's Disease

Neuroinflammation is now recognized as a critical component of AD pathology.[13] This has spurred the development of compounds that not only address the cholinergic deficit but also tackle inflammation.

  • Dual ChE and FAAH/MAGL Inhibition: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are enzymes that degrade endocannabinoids, which have neuroprotective and anti-inflammatory roles.[10][20] Novel phenyl carbamates have been designed to dually inhibit cholinesterases and FAAH/MAGL, offering a synergistic approach to treat both cognitive symptoms and underlying neuroinflammation.[20][21][22]

  • ChE Inhibition with Direct Anti-inflammatory Action: Other hybrid molecules combine a carbamate-based ChE inhibitor with a moiety known to suppress pro-inflammatory cytokines and glial activation, showing promise in mitigating Aβ deposition and improving cognitive deficits in animal models.[13][14]

Anti-Cancer Applications

The versatility of the phenyl carbamate scaffold extends to oncology. By modifying the substitution patterns, derivatives have been developed to target pathways crucial for tumor growth and metastasis.

  • Kinase Inhibition: Coumarin-based phenyl carboxamides have been investigated as dual inhibitors of VEGFR2 kinase, a key mediator of angiogenesis, and cytochrome P450 enzymes, which are involved in drug metabolism.[5][23]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. O-Phenyl carbamate thiiranes have been synthesized as selective MMP-2 inhibitors that can cross the blood-brain barrier, presenting a potential strategy for treating brain metastasis.[24]

G Lib Compound Library (Substituted Phenyl Carbamates) Screen1 Primary Screen: Target A (e.g., AChE) Lib->Screen1 Screen2 Primary Screen: Target B (e.g., FAAH) Lib->Screen2 HitsA Target A Hits Screen1->HitsA HitsB Target B Hits Screen2->HitsB DualHits Dual Hits (Intersection) HitsA->DualHits HitsB->DualHits SAR SAR & Lead Optimization DualHits->SAR CellAssay Cell-Based Assays (e.g., Anti-inflammatory) SAR->CellAssay PK_PD In Vivo PK/PD & Efficacy Studies CellAssay->PK_PD Candidate Preclinical Candidate PK_PD->Candidate

Experimental Workflow for Discovering Dual-Target Inhibitors.

Part 5: Toxicology and Future Perspectives

From Therapeutics to Toxins

The same mechanism that makes phenyl carbamates effective drugs—cholinesterase inhibition—also underlies their use as pesticides and their potential for toxicity.[25][26] Carbamate insecticides cause acute toxicity through the same pathway of AChE carbamoylation, leading to a cholinergic crisis.[27][28] Unlike organophosphates, the carbamylation is reversible, so the duration of toxicity is typically shorter.[28][29] This duality underscores the critical importance of designing therapeutic carbamates with high selectivity for their intended human targets and favorable safety profiles to avoid off-target cholinergic effects.

Challenges and Future Directions

The development of phenyl carbamate-based drugs faces challenges common to all small molecules, including optimizing metabolic stability, minimizing off-target toxicity, and ensuring adequate bioavailability.[27][30] However, the chemical tractability and proven success of this scaffold ensure its continued relevance.

Future research will likely focus on:

  • Novel Multi-Target Hybrids: Expanding the dual-inhibitor concept to new target combinations for diseases with complex pathologies.

  • Targeted Delivery: Developing prodrug strategies or conjugation methods to deliver carbamate drugs specifically to the site of action, such as the CNS or tumor tissues, thereby enhancing efficacy and reducing systemic side effects.[2][31]

  • Personalized Medicine: Designing carbamate inhibitors that are tailored to specific patient populations, potentially based on genetic biomarkers related to drug metabolism or target expression.

References

Introduction to Ethyl (3-hydroxyphenyl)carbamate: Rationale for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl (3-hydroxyphenyl)carbamate

This guide provides a comprehensive framework for the in vitro investigation of this compound, a compound of interest within the broader class of carbamates known for their diverse biological activities.[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines a logical, multi-tiered approach to characterizing the compound's cytotoxic and potential mechanistic properties. The methodologies described herein are grounded in established protocols and emphasize scientific integrity, ensuring a robust and reproducible evaluation.

This compound (CAS: 7159-96-8) is an organic molecule featuring a carbamate functional group attached to a phenolic ring.[3][4] Carbamates are a significant class of compounds in medicinal chemistry, with applications ranging from enzyme inhibitors to anticancer agents.[2][5][6] Notably, various carbamate derivatives have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain, inflammation, and neurological disorders.[5][6] Furthermore, the structural similarity to other carbamates that exhibit cytotoxic effects warrants a thorough investigation into the potential of this compound as a bioactive agent.[7]

This guide proposes a systematic in vitro screening cascade to elucidate the compound's biological activity profile, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies of apoptosis.

General Workflow for In Vitro Assessment

A tiered approach is essential for efficiently evaluating a novel compound. This workflow ensures that resources are directed toward the most promising avenues of investigation, starting with broad screening and narrowing down to specific mechanistic questions.[8]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Compound Preparation & QC B Cell Line Selection (e.g., MCF-7, HeLa, HepG2) A->B C Broad Cytotoxicity Screening (MTT & LDH Assays) B->C D IC50 Value Determination C->D If cytotoxic E Apoptosis vs. Necrosis (Annexin V & PI Staining) D->E F Caspase Activation Assays (Caspase-3, -8, -9) E->F G Western Blot Analysis (Apoptotic Markers: PARP, Bcl-2) F->G If apoptotic H Interpretation & Next Steps G->H

Caption: General workflow for in vitro testing of this compound.

Phase 1: Primary Cytotoxicity Screening

The initial phase aims to determine if this compound exhibits cytotoxic activity against relevant human cancer cell lines. The selection of multiple cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and HepG2 for liver cancer) provides a broader understanding of the compound's spectrum of activity.[9]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.[11]

Experimental Protocol: MTT Assay [12][13]

  • Cell Seeding: Seed cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with compromised plasma membranes.[10][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15][16] This assay complements the MTT assay by specifically measuring cell death associated with membrane damage.

Experimental Protocol: LDH Assay [17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Phase 2: Elucidation of the Cell Death Mechanism

If the primary screening reveals significant cytotoxicity, the next phase focuses on determining the mode of cell death, primarily distinguishing between apoptosis and necrosis.

IC₅₀ Determination and Data Presentation

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency, representing the concentration required to inhibit cell growth by 50%.[8] This value is determined by performing a dose-response curve using the data from the MTT or LDH assays.

Cell LineAssayIncubation TimeIC₅₀ (µM) [Mean ± SD]
MCF-7MTT48hTBD
HeLaMTT48hTBD
HepG2MTT48hTBD
MCF-7LDH48hTBD
Caption: Table for summarizing the IC₅₀ values of this compound.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Experimental Protocol: Annexin V/PI Staining [19][20][21]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[19]

G cluster_0 a Q3 Viable (Annexin V- / PI-) b Q4 Early Apoptotic (Annexin V+ / PI-) c Q2 Late Apoptotic/Necrotic (Annexin V+ / PI+) d Q1 Necrotic (Annexin V- / PI+) y_axis PI Intensity → x_axis Annexin V-FITC Intensity →

Caption: Expected output from Annexin V/PI flow cytometry analysis.

Caspase Activity Assays

Caspases are a family of proteases that are central to the apoptotic process.[22] Measuring the activity of key caspases, such as the initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3), can provide insight into the specific apoptotic pathway being activated.[23][24] This can be achieved using colorimetric or fluorometric assays that utilize caspase-specific peptide substrates conjugated to a chromophore or fluorophore.[25][26]

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric) [26]

  • Cell Lysis: Treat cells with this compound as previously described. Lyse the cells to release their cytoplasmic contents.

  • Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm. The amount of chromophore released is proportional to the caspase-3 activity.

Phase 3: Molecular Pathway Analysis

To further validate the apoptotic mechanism, Western blotting can be used to analyze the expression levels and cleavage of key proteins involved in the apoptotic signaling cascade.[27]

Western Blotting for Apoptotic Markers

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[28] Key markers to investigate include:

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a hallmark of apoptosis.[28]

  • Caspase Cleavage: Detection of the cleaved (active) forms of caspases (e.g., caspase-3, -8, -9) confirms their activation.[22]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can indicate the involvement of the intrinsic (mitochondrial) pathway.

Experimental Protocol: Western Blot [22][29]

  • Protein Extraction: Prepare total protein lysates from cells treated with this compound.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-PARP, anti-cleaved caspase-3).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or cleavage. Normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway E3HC This compound Bax Bax/Bak Activation E3HC->Bax DeathR Death Receptors (e.g., Fas, TNFR) E3HC->DeathR Hypothesized Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Methodological & Application

Synthesis of Ethyl (3-hydroxyphenyl)carbamate experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Validated Protocol for the Synthesis of Ethyl (3-hydroxyphenyl)carbamate: From Reaction Mechanism to Product Characterization

Abstract

This comprehensive application note provides a detailed, field-tested protocol for the synthesis of this compound, a key intermediate in the production of various selective herbicides and other fine chemicals[1]. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind critical procedural choices, and integrates robust safety protocols and analytical validation methods. The intended audience includes researchers in organic synthesis, process chemistry, and drug development who require a reliable and well-understood method for preparing this compound.

Introduction and Reaction Principle

This compound (CAS: 7159-96-8) is a carbamate derivative of 3-aminophenol. Its synthesis is a classic example of N-acylation, a fundamental transformation in organic chemistry. The protocol detailed herein employs the reaction of 3-aminophenol with ethyl chloroformate.

Causality of Reagent Selection:

  • 3-Aminophenol: This substrate possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). In this reaction, the amino group is significantly more nucleophilic and will selectively attack the electrophilic carbonyl carbon of ethyl chloroformate.

  • Ethyl Chloroformate: This reagent serves as an efficient "ethoxycarbonyl" group donor. The chlorine atom is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction.

  • Base (Sodium Bicarbonate): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the 3-aminophenol's amino group, which would render it non-nucleophilic and halt the reaction. Sodium bicarbonate is a cost-effective and moderately strong base, ideal for this purpose.

The overall reaction proceeds as follows:

HO-C₆H₄-NH₂ + ClCO₂Et + NaHCO₃ → HO-C₆H₄-NHCO₂Et + NaCl + H₂O + CO₂

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminophenol initiates the attack on the electron-deficient carbonyl carbon of ethyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final product.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 3-Aminophenol I1 Nucleophilic Attack R1->I1 More nucleophilic -NH₂ attacks R2 Ethyl Chloroformate R2->I1 I2 Tetrahedral Intermediate I1->I2 Forms intermediate I3 Chloride Elimination I2->I3 Collapse of intermediate P1 This compound I3->P1 Product Formation P2 HCl (neutralized by base) I3->P2 Byproduct G start Start setup Assemble Dry Glassware (3-neck flask, condenser, dropping funnel) start->setup charge Charge Flask with 3-Aminophenol, NaHCO₃, and Water setup->charge cool Cool to 0-5 °C (Ice Bath) charge->cool addition Dropwise Addition of Ethyl Chloroformate (Maintain T < 10 °C) cool->addition react Stir at Room Temperature (2-3 hours) addition->react precipitate Cool to Maximize Precipitation react->precipitate filter Vacuum Filtration (Collect Crude Product) precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (MP, NMR, IR) dry->characterize end End characterize->end

References

Application Note: A Comprehensive Guide to the Analytical Quantification of Ethyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of robust analytical methodologies for the quantification of Ethyl (3-hydroxyphenyl)carbamate (E3HPC). As a key synthetic intermediate and potential pharmaceutical impurity or metabolite, its accurate measurement is critical for quality control, process optimization, and safety assessment in drug development.[1][2] We present validated protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a workhorse method for routine analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity applications. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is discussed for alternative workflows. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind methodological choices, empowering researchers to adapt and troubleshoot these techniques effectively.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 7159-96-8, Formula: C₉H₁₁NO₃, MW: 181.19 g/mol ) is a carbanilate derivative of significant interest in the pharmaceutical and agrochemical industries.[2][3] It serves as a crucial intermediate in the synthesis of selective herbicides like Phenmedipham-ethyl and is also recognized as a metabolite of the herbicide Desmedipham.[1][2] In the context of pharmaceutical development, molecules with this structural motif can appear as process-related impurities or degradation products. Given the regulatory scrutiny of impurities and the potential toxicological profile of carbamates, having validated, reliable, and sensitive analytical methods for quantification is not merely a technical requirement but a cornerstone of ensuring product quality and patient safety.[4]

The analytical challenge lies in accurately quantifying E3HPC, often at trace levels, within complex matrices such as active pharmaceutical ingredients (APIs), formulated drug products, or biological samples. This note addresses this challenge by detailing robust and validated methods tailored for diverse analytical needs, from routine quality control to demanding trace-level analysis.

Core Analytical Strategies: A Comparative Overview

The selection of an analytical technique for E3HPC is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. While various spectroscopic methods can identify carbamate structures, chromatographic techniques are essential for accurate quantification.[5]

  • High-Performance Liquid Chromatography (HPLC): As many carbamates exhibit thermal instability, HPLC is the preferred separation technique, avoiding the high temperatures of a GC inlet that can cause degradation.[6] Coupled with UV or Fluorescence Detection (FLD), it offers a balance of performance and accessibility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity by combining chromatographic separation with mass-based detection of specific parent-daughter ion transitions, making it ideal for trace-level quantification in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile carbamates, GC-MS can be a powerful tool if the analyte is made amenable to gas-phase analysis through chemical derivatization.[7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: This method is the quintessential approach for routine quality control and assay. It leverages reversed-phase chromatography to separate E3HPC from other components based on its moderate polarity. The presence of the phenyl ring in the E3HPC structure provides a strong chromophore, allowing for sensitive and direct detection by a UV spectrophotometer without the need for derivatization. The choice of a C18 stationary phase is based on its proven efficacy in retaining and resolving aromatic compounds like E3HPC from both more polar and more non-polar impurities.

Experimental Protocol: HPLC-UV

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (LC-MS grade), this compound reference standard.

3.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water. The acid is critical for ensuring good peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of E3HPC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

3.3. Sample Preparation (General Guideline for a Drug Product)

  • Objective: To extract E3HPC from the sample matrix and remove excipients that may interfere with the analysis.

  • Procedure:

    • Accurately weigh a portion of the powdered sample equivalent to 100 mg of the API into a 50 mL centrifuge tube.

    • Add 20 mL of methanol and vortex for 5 minutes to dissolve the analyte.

    • Centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is crucial to protect the HPLC column from particulate matter.

3.4. Chromatographic Conditions & Data Analysis A table summarizing the chromatographic conditions is provided below. Quantification is achieved by integrating the peak area at the retention time of E3HPC and plotting a calibration curve of peak area versus concentration.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for robust separation of moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and resolution.
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B (re-equilibration)A linear gradient ensures efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures retention time stability and reproducibility.[6]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion.
Detection UV at 230 nmWavelength providing a good balance of sensitivity and selectivity for the aromatic structure.

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Methanol s1->s2 s4 Prepare Calibration Curve Standards s1->s4 s3 Centrifuge & Filter (Sample) s2->s3 a1 Inject into HPLC System s3->a1 Sample Vial s4->a1 Standard Vials a2 Separation on C18 Column a1->a2 a3 UV Detection at 230 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify E3HPC Concentration d2->d3

Caption: HPLC-UV workflow for E3HPC quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: For applications demanding the highest sensitivity and selectivity, such as impurity profiling at parts-per-million (ppm) levels or bioanalysis, LC-MS/MS is the definitive technique. Its power lies in the specificity of Multiple Reaction Monitoring (MRM). The mass spectrometer is programmed to first select the protonated molecular ion of E3HPC (the precursor ion) and then fragment it, monitoring only for a specific, characteristic fragment ion (the product ion). This precursor → product transition is a unique chemical signature, virtually eliminating interference from co-eluting matrix components and providing unequivocal identification and quantification.

Experimental Protocol: LC-MS/MS

4.1. Instrumentation and Materials

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of E3HPC (e.g., d4-E3HPC). If unavailable, a structurally similar compound with different mass can be used.

  • Reagents: All solvents and additives must be LC-MS grade to minimize background noise.

4.2. Sample Preparation using Solid-Phase Extraction (SPE)

  • Objective: To achieve a cleaner extract than simple filtration, which is critical for preventing ion suppression in the ESI source.[8][9]

  • Procedure:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the dissolved sample (from a pre-dissolved stock) onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the E3HPC with 3 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase. This step concentrates the analyte, boosting sensitivity.

4.3. LC-MS/MS Conditions & Data Analysis The use of an internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects. Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmSmaller dimensions are typical for LC-MS to reduce solvent load and increase sensitivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard mobile phase for positive ion ESI.
Gradient 2-minute fast gradientUPLC columns allow for much faster analysis times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe carbamate nitrogen is readily protonated.
Precursor Ion m/z 182.1 [M+H]⁺The protonated molecular ion of E3HPC.
Product Ions Quantifier: m/z 110.1Qualifier: m/z 93.1Quantifier: Corresponds to the loss of the ethoxycarbonyl group ([M+H-C₃H₄O₂]⁺).Qualifier: Corresponds to the aminophenol fragment after further loss.
Dwell Time 100 msBalances the number of data points across the peak with cycle time.

Workflow Visualization: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Condition SPE Cartridge s2 Load Sample s1->s2 s3 Wash Interferences s2->s3 s4 Elute E3HPC s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject into UPLC System s5->a1 a2 ESI Source (Ionization) a1->a2 a3 MRM Detection (m/z 182.1 -> 110.1) a2->a3 d1 Integrate Analyte/ Internal Standard Ratio a3->d1 d2 Quantify using Calibration Curve d1->d2 d3 Confirm with Qualifier Ion d1->d3

Caption: LC-MS/MS workflow using SPE for E3HPC analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle of Causality: Direct GC analysis of E3HPC is challenging due to its low volatility and potential for thermal degradation. This method overcomes this limitation through chemical derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the phenolic hydroxyl and carbamate nitrogen with non-polar trimethylsilyl (TMS) groups. This transformation dramatically increases the analyte's volatility and thermal stability, making it perfectly suited for GC separation and subsequent MS detection.[7]

Experimental Protocol: GC-MS
  • Sample Extraction: Extract E3HPC into an organic solvent like ethyl acetate and ensure the extract is completely dry, as silylation reagents are moisture-sensitive.

  • Derivatization:

    • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless, 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Detection: Electron Ionization (EI), scanning from m/z 50-500 or using Selected Ion Monitoring (SIM) of the major fragments of the di-TMS derivative for enhanced sensitivity.

Method Validation and Performance Comparison

All analytical methods intended for regulatory submission or critical decision-making must be validated according to guidelines from the International Council for Harmonisation (ICH) or the FDA.[10][11] Validation demonstrates that a method is suitable for its intended purpose.

Typical Validation Parameters:

ParameterHPLC-UVLC-MS/MSGC-MS (Deriv.)
Specificity Good; demonstrated by peak purity and resolution from known impurities.[12]Excellent; based on unique MRM transition.Excellent; based on retention time and mass spectrum.
Linearity (R²) > 0.999> 0.998> 0.998
LOD/LOQ ~0.1 µg/mL / ~0.3 µg/mL~0.1 ng/mL / ~0.3 ng/mL~1 ng/mL / ~3 ng/mL
Accuracy (% Recovery) 98-102%95-105% (with IS)90-110% (with IS)
Precision (%RSD) < 2%< 5%< 10%
Robustness HighModerate (sensitive to matrix effects)Moderate (derivatization can be variable)

Conclusion and Recommendations

The quantification of this compound can be accomplished effectively using a range of chromatographic techniques. The choice of method should be a strategic decision based on the analytical objective:

  • For routine quality control, content uniformity, and assay where analyte concentrations are relatively high, the HPLC-UV method is robust, cost-effective, and reliable.

  • For trace-level impurity analysis, bioanalytical studies, or analysis in highly complex matrices , the superior sensitivity and selectivity of the LC-MS/MS method make it the unequivocal choice.

  • The GC-MS method serves as a valuable alternative, particularly in labs with extensive GC expertise, and can provide excellent confirmatory data, though it requires an additional derivatization step.

By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently implement and validate a method for the quantification of this compound that is fit for purpose and meets the highest standards of scientific integrity.

References

Navigating the Challenges of Carbamate Analysis: A Detailed Guide to GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbamates, a major class of synthetic organic pesticides, present a unique analytical challenge due to their thermal lability.[1][2] While high-performance liquid chromatography (HPLC) has traditionally been a common method, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative for both quantification and confirmation, provided that appropriate strategies are employed to overcome their inherent instability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful analysis of carbamates using GC-MS. We will delve into the critical aspects of sample preparation, derivatization techniques, and optimized instrumental parameters, offering field-proven insights to ensure robust and reliable results.

Introduction: The Carbamate Conundrum

Carbamates are N-methylcarbamates derived from carbamic acid and are structurally and mechanistically similar to organophosphate pesticides. They are extensively used in agriculture as insecticides, herbicides, and fungicides to control pests and enhance crop productivity.[3] However, their potential as endocrine disruptors and their toxicity to non-target organisms, including humans, necessitate sensitive and accurate monitoring in various matrices such as food, water, and biological samples.[2][4]

The primary obstacle in carbamate analysis by GC-MS is their tendency to degrade at the high temperatures typically used in GC inlets.[2] This thermal instability can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. To circumvent this, two main strategies are employed: the use of advanced injection techniques that minimize thermal stress, and chemical derivatization to convert the carbamates into more volatile and thermally stable compounds.[1][5] This guide will explore both approaches, with a strong emphasis on derivatization as a robust and widely applicable solution.

The Critical Role of Sample Preparation

The journey to accurate carbamate analysis begins with meticulous sample preparation. The goal is to efficiently extract the target analytes from the sample matrix while minimizing interferences that could compromise the GC-MS analysis.

QuEChERS: The Gold Standard for Food and Agricultural Samples

For fruit and vegetable matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[6][7] This approach involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6]

The choice of dSPE sorbents is critical and depends on the matrix. Common sorbents include:

  • Primary Secondary Amine (PSA): Removes organic acids, some sugars, and fatty acids.[8]

  • Graphitized Carbon Black (GCB): Effective for removing pigments and sterols.[8]

  • C18: Targets non-polar interferences like fats and waxes.[8]

A combination of these sorbents is often used to achieve optimal cleanup for complex matrices.[8]

Solid-Phase Extraction (SPE) for Water and Liquid Samples

For aqueous samples such as surface water or beverages, Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating carbamates. Diatomaceous earth-based SPE columns have been successfully used for the cleanup of alcoholic beverages and soy sauce prior to GC-MS analysis.[9] The selection of the appropriate SPE sorbent and elution solvents is crucial for achieving high recovery of the target analytes.

Derivatization: Unlocking the Potential of GC-MS for Carbamates

Derivatization is a chemical modification process that converts an analyte into a substance that is more amenable to a particular analytical method.[5] For carbamates, the primary goals of derivatization are to:

  • Increase thermal stability to prevent degradation in the GC inlet.[5]

  • Improve volatility for better chromatographic separation.[5]

  • Enhance the response of the detector for improved sensitivity.[5]

Several derivatization strategies have proven effective for carbamate analysis by GC-MS.

Silylation

Silylation involves replacing the active hydrogen on the carbamate molecule with a trimethylsilyl (TMS) group.[10] Reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[11] This method has been successfully applied to the analysis of ethyl carbamate in alcoholic beverages.[11]

Acylation

Acylation introduces an acyl group into the carbamate molecule. Trifluoroacetic anhydride (TFAA) is a common acylation reagent that converts carbamates into their more stable trifluoroacetyl derivatives.[12][13] This approach has been effectively used for the determination of various carbamate pesticides in environmental samples.[12]

Alkylation (Methylation)

Alkylation, particularly methylation, is another powerful derivatization technique. "Flash alkylation" in the GC injection port using a methylating agent like MethElute (a solution of trimethylanilinium hydroxide in methanol) can be a very efficient method.[14] This technique allows for in-situ derivatization, simplifying the sample preparation workflow.[14]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key workflows discussed.

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is based on the widely adopted EN 15662 method.[6]

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry commodities like raisins, a wetting step with deionized water is necessary prior to homogenization.[6]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[6]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3,000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 25 mg PSA, 25 mg C18, and 150 mg MgSO₄).[6]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for derivatization and GC-MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is adapted from established methods for the acylation of carbamates.[12]

  • Evaporation: Transfer a measured volume (e.g., 1 mL) of the cleaned-up sample extract into a conical vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add a small volume of a suitable solvent, such as ethyl acetate (e.g., 100 µL).

  • Derivatization Reaction:

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Solvent Removal: After cooling, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the dried derivative in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate or isooctane) for GC-MS injection.

GC-MS Instrumental Parameters and Data Analysis

Optimizing the GC-MS parameters is crucial for achieving good separation and sensitive detection of the derivatized carbamates.

Table 1: Typical GC-MS Parameters for Carbamate Analysis
ParameterSettingRationale
GC System Agilent Intuvo 9000 or similarProvides excellent temperature control and fast run times.[15]
Injector Split/Splitless or Programmable Temperature Vaporization (PTV)PTV injectors can minimize thermal stress on less stable derivatives.[1]
Injector Temperature 250°C (Isothermal) or Ramped (for PTV)A balance between efficient vaporization and minimizing degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA mid-polarity column that provides good separation for a wide range of pesticides.[16]
Oven Program 50°C (1 min), then 10°C/min to 300°C (hold 10 min)A typical starting point; may require optimization based on specific analytes.[16]
MS System Triple Quadrupole (MS/MS) or Single QuadrupoleMS/MS offers higher selectivity and sensitivity, especially in complex matrices.[14]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS that produces reproducible fragmentation patterns.[16]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM (for single quad) and MRM (for triple quad) enhance sensitivity and selectivity by monitoring specific ions.[15][16]
Data Analysis and Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response.[11] Isotope-labeled analogues of the target carbamates are ideal internal standards. Calibration curves should be prepared using matrix-matched standards to compensate for matrix effects.[17]

Method Validation: Ensuring Trustworthy Results

A robust analytical method must be validated to demonstrate its fitness for purpose. Key validation parameters include:

  • Linearity: The range over which the instrument response is proportional to the analyte concentration. A regression coefficient (R²) of >0.99 is generally considered acceptable.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[11]

  • Accuracy and Precision: Accuracy is assessed through recovery studies by analyzing spiked samples at different concentration levels. Precision is determined by the relative standard deviation (RSD) of replicate measurements.[9]

  • Selectivity: The ability of the method to differentiate the target analytes from other components in the sample matrix.

Table 2: Example Method Validation Data for Carbamate Analysis in Food Matrices
AnalyteMatrixSpiked Level (µg/kg)Average Recovery (%)RSD (%)Reference
Ethyl CarbamateAlcoholic Beverages5.0 - 50.096.7< 5[9]
CarbofuranFruits & Vegetables5, 20, 10056.1 - 127.60.47 - 16[18]
CarbarylFruits & Vegetables5, 20, 10056.1 - 127.60.47 - 16[18]
MethomylPond Water500 (ppt)116.62.7[14]

Note: The wide range in recovery and RSD for some analytes highlights the importance of matrix-specific method optimization and validation.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.

GCMS_Carbamate_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Food, Water, etc.) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Derivatization Derivatization (Acylation, Silylation, etc.) Cleanup->Derivatization Extract GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for GC-MS analysis of carbamates.

Derivatization_Reaction Carbamate Carbamate (Analyte) Thermally Labile Derivative Stable Derivative Volatile & Thermally Stable Carbamate->Derivative + Heat Reagent Derivatizing Reagent (e.g., TFAA, BSTFA) Reagent->Derivative + Heat

Caption: The core principle of carbamate derivatization for GC-MS.

Conclusion: A Powerful Tool for Carbamate Monitoring

Gas chromatography-mass spectrometry, when coupled with appropriate sample preparation and derivatization strategies, is a highly effective and reliable technique for the analysis of carbamates in a variety of complex matrices. The methods outlined in this application note provide a solid foundation for developing and validating robust analytical protocols. By understanding the principles behind each step, from QuEChERS extraction to the choice of derivatizing reagent, researchers can confidently tackle the challenges of carbamate analysis and generate high-quality, defensible data. The confirmatory power of mass spectrometry further solidifies GC-MS as an indispensable tool in ensuring food safety and environmental protection.[1][14]

References

High-performance liquid chromatography (HPLC) for carbamate detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Carbamate Pesticides by High-Performance Liquid Chromatography (HPLC)

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Carbamates

Carbamate pesticides, esters of carbamic acid, are a widely utilized class of insecticides, herbicides, and fungicides valued for their high efficacy and biodegradable nature. However, their primary mode of action—the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system—also renders them toxic to non-target organisms, including humans. This toxicity, coupled with their potential to contaminate food and water sources, necessitates sensitive and reliable analytical methods for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for carbamate analysis due to its versatility, selectivity, and compatibility with the thermolabile nature of these compounds, which often makes gas chromatography (GC) unsuitable without derivatization. This guide provides a comprehensive overview and detailed protocols for the analysis of N-methylcarbamate pesticides using HPLC, focusing on the widely adopted post-column derivatization method with o-phthalaldehyde (OPA) for fluorescence detection, a technique standardized by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Part 1: The Core Analytical Strategy: HPLC with Post-Column Derivatization

The primary challenge in analyzing carbamates by HPLC is their lack of a strong native chromophore or fluorophore, making direct detection by UV or fluorescence detectors insensitive for trace-level analysis. To overcome this, a post-column derivatization (PCD) strategy is employed. This approach involves separating the parent carbamate compounds first, followed by a series of online, post-column reactions to generate a highly fluorescent derivative that can be sensitively detected.

The logic behind this workflow is rooted in enhancing selectivity and sensitivity. By performing the derivatization after the chromatographic separation, the integrity of the parent compounds is maintained during their transit through the analytical column, ensuring optimal chromatographic resolution.

The Chemical Principle: A Two-Stage Reaction

The most robust and widely adopted PCD method for N-methylcarbamates involves two sequential steps:

  • Hydrolysis: The separated carbamates are first hydrolyzed under basic conditions (e.g., using sodium hydroxide) at an elevated temperature. This reaction breaks the carbamate ester linkage to yield methylamine.

  • Derivatization: The resulting methylamine is then immediately reacted with o-phthalaldehyde (OPA) in the presence of a thiol, typically 2-mercaptoethanol or thifluoral, to form a highly fluorescent isoindole derivative.

This derivative exhibits strong fluorescence, allowing for detection at parts-per-billion (ppb) levels, which is critical for regulatory compliance in environmental and food safety testing.

Experimental Workflow Diagram

HPLC_PCD_Workflow MobilePhase Mobile Phase (Solvent A & B) Pump HPLC Pump (Gradient Controller) MobilePhase->Pump Separation Injector Autosampler (Sample Injection) Pump->Injector Separation Column Analytical Column (e.g., C18) Injector->Column Separation Reactor1 Post-Column Reactor 1 (Hydrolysis Coil @ Temp) Column->Reactor1 Eluent Reactor2 Post-Column Reactor 2 (Derivatization Coil) Reactor1->Reactor2 Reagent1 Reagent 1 (NaOH) Pump1 Reagent Pump 1 Reagent1->Pump1 Hydrolysis Pump1->Reactor1 Hydrolysis Detector Fluorescence Detector (FLD) Reactor2->Detector Detection Reagent2 Reagent 2 (OPA/Thiol) Pump2 Reagent Pump 2 Reagent2->Pump2 Derivatization Pump2->Reactor2 Derivatization Data Data Acquisition System (Chromatogram) Detector->Data

Caption: HPLC workflow for carbamate analysis with post-column derivatization.

Part 2: Detailed Protocol - EPA Method 531.2

This protocol is adapted from the U.S. EPA Method 531.2, a benchmark for the determination of N-methylcarbamate and N-methylcarbamoyloxime pesticides in drinking water. This method exemplifies a trustworthy, self-validating system through its use of internal standards and rigorous quality control checks.

Instrumentation and Reagents
  • HPLC System: A high-performance liquid chromatograph equipped with a gradient pump, autosampler, and pulse dampener.

  • Post-Column Reaction Module: A system capable of delivering two separate reagents at a controlled flow rate and temperature. It includes two reaction coils.

  • Detector: Fluorescence detector (FLD) set to an excitation wavelength of 330-340 nm and an emission wavelength of 450-465 nm.

  • Analytical Column: A reverse-phase C18 column is standard. A common specification is 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • HPLC-grade methanol and water.

    • Sodium Hydroxide (NaOH) for hydrolysis solution.

    • o-Phthalaldehyde (OPA).

    • 2-Mercaptoethanol (or Thiofluor).

    • Boric acid for buffer preparation.

    • Carbamate pesticide standards and internal standard (e.g., 4-bromo-3,5-dimethylphenyl-N-methylcarbamate).

Preparation of Solutions
  • Mobile Phase:

    • Solvent A: HPLC-grade water.

    • Solvent B: HPLC-grade methanol.

    • Degas all solvents prior to use.

  • Post-Column Reagents:

    • Hydrolysis Reagent: Dissolve a specified amount of NaOH in HPLC-grade water (e.g., 0.075 N NaOH).

    • Derivatization Reagent: Dissolve boric acid in HPLC-grade water to create a buffer (e.g., 0.05 M borate buffer). Add OPA and 2-mercaptoethanol to this buffer. This solution is light-sensitive and should be protected from UV light.

Chromatographic Conditions

The following table summarizes a typical set of conditions. These must be optimized for the specific instrument and column in use.

ParameterSettingCausality and Field-Proven Insight
Analytical Column Reverse-Phase C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of carbamates. The smaller particle size (3.5 µm) enhances peak efficiency and resolution.
Mobile Phase Gradient of Methanol and WaterA gradient elution is essential because carbamates have a wide range of polarities. Starting with a higher water content allows for the retention of early-eluting, more polar compounds, while increasing the methanol concentration elutes the more hydrophobic compounds.
Gradient Program Example: 15% Methanol to 70% Methanol over 25 minThis gradual increase in organic solvent strength ensures that all target analytes are eluted as sharp, well-resolved peaks. A shallow gradient is key to separating structurally similar carbamates.
Flow Rate 0.4 - 1.0 mL/minThis flow rate is a balance between achieving good separation efficiency and maintaining reasonable analysis times. It must be compatible with the post-column reaction system's volume and kinetics.
Column Temperature 35 - 40 °CMaintaining a constant, slightly elevated column temperature improves peak shape, reduces viscosity, and ensures reproducible retention times by minimizing fluctuations from ambient temperature changes.
Injection Volume 10 - 100 µLThe volume is chosen to achieve the desired sensitivity. Larger volumes can be used for trace analysis, provided the sample solvent does not cause peak distortion.
Post-Column Derivatization Parameters
ParameterSettingCausality and Field-Proven Insight
Hydrolysis Reagent 0.075 N NaOHThis concentration provides the optimal pH for rapid and complete hydrolysis of the carbamate ester linkage to form methylamine.
Hydrolysis Flow Rate 0.2 - 0.4 mL/minThe flow rate is matched with the column eluent flow to ensure proper mixing and sufficient residence time in the reaction coil.
Hydrolysis Temp. 95 - 100 °CElevated temperature is critical to accelerate the hydrolysis reaction, ensuring it proceeds to completion within the short time the analyte spends in the reaction coil.
Derivatization Reagent OPA/Mercaptoethanol in Borate BufferOPA is the fluorogenic agent. The thiol (mercaptoethanol) is essential for the cyclization reaction that forms the fluorescent isoindole. The borate buffer maintains the optimal pH for this second reaction.
Derivatization Flow Rate 0.2 - 0.4 mL/minSimilar to the hydrolysis reagent, this ensures efficient mixing and reaction.
Step-by-Step Experimental Protocol
  • System Equilibration: Equilibrate the entire HPLC system, including the analytical column and post-column reactors, with the initial mobile phase conditions. Ensure a stable baseline is achieved on the fluorescence detector.

  • Calibration: Prepare a series of calibration standards containing known concentrations of the target carbamates and the internal standard. Inject each standard to generate a calibration curve.

  • Sample Preparation:

    • For water samples, filtration through a 0.45 µm filter may be sufficient.

    • For more complex matrices (food, soil), a solid-phase extraction (SPE) step is typically required to remove interferences and concentrate the analytes. A C18 SPE cartridge is often used for this purpose.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Identify peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the concentration of each analyte using the calibration curve. The internal standard is used to correct for variations in injection volume and potential matrix effects.

Part 3: Method Validation and Trustworthiness

To ensure the trustworthiness of the results, the method must be validated. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (R² > 0.995).

  • Accuracy: Determined by analyzing spiked samples at various concentrations. Recoveries should typically be within 70-130%.

  • Precision: Measured as the relative standard deviation (RSD) of replicate measurements, which should be <15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For carbamates in drinking water, LOQs are often in the low µg/L (ppb) range.

Conclusion: A Robust Tool for Public Safety

The HPLC method with post-column derivatization and fluorescence detection provides a highly sensitive, specific, and reliable system for the analysis of carbamate pesticides. Its adoption by regulatory agencies worldwide underscores its authority and trustworthiness. By understanding the causality behind each parameter—from the gradient elution designed to resolve a complex mixture to the two-step chemical reaction engineered for peak sensitivity—researchers can effectively implement and troubleshoot this powerful technique, contributing to the critical mission of ensuring food and environmental safety.

The Versatile Intermediate: Ethyl (3-hydroxyphenyl)carbamate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

Ethyl (3-hydroxyphenyl)carbamate is a valuable chemical intermediate possessing two key functional groups: a phenolic hydroxyl group and an ethyl carbamate moiety. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The hydroxyl group serves as a nucleophile or can be readily converted into an ether or ester, while the carbamate group offers opportunities for N-alkylation, N-acylation, or can act as a stable peptide bond surrogate in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed protocols for its preparation and subsequent transformations.

Physicochemical Properties and Safety Considerations

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 7159-96-8[3]
Molecular Formula C₉H₁₁NO₃[3]
Molecular Weight 181.19 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 93.0 to 97.0 °C[4]

Safety and Handling: According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Synthesis of this compound: A Detailed Protocol

The most common and direct route to this compound is the reaction of 3-aminophenol with ethyl chloroformate. This reaction proceeds via nucleophilic acyl substitution at the chloroformate.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl carbamates from aminophenols.[5]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Product 3-Aminophenol 3-Aminophenol Product This compound 3-Aminophenol->Product + Ethyl Chloroformate Base (e.g., NaHCO₃) Solvent (e.g., Acetone/Water) Ethyl_Chloroformate Ethyl Chloroformate

Caption: Synthesis of this compound.

Materials:

  • 3-Aminophenol

  • Ethyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Acetone

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in a mixture of acetone and water.

  • Addition of Base: Add sodium bicarbonate (1.5-2.0 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.0-1.1 eq) dropwise via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Acidify the remaining aqueous solution with 1 M HCl to pH ~2-3.

    • Extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Application in Agrochemical Synthesis: The Case of Phenmedipham-ethyl

This compound is a key precursor in the synthesis of the herbicide phenmedipham-ethyl.[4] This transformation involves the O-acylation of the phenolic hydroxyl group with an isocyanate.

Protocol 2: Synthesis of Phenmedipham-ethyl via O-Acylation

This protocol is based on general procedures described in the patent literature for the synthesis of phenmedipham and related compounds.[6]

Reaction Scheme:

Synthesis of Phenmedipham-ethyl cluster_reactants Reactants cluster_products Product Intermediate This compound Product Phenmedipham-ethyl Intermediate->Product + 3-Tolyl isocyanate Catalyst (e.g., Triethylamine) Solvent (e.g., Toluene) Isocyanate 3-Tolyl isocyanate

Caption: Synthesis of Phenmedipham-ethyl.

Materials:

  • This compound

  • 3-Tolyl isocyanate

  • Triethylamine (or other suitable catalyst, e.g., dibutyltin dilaurate)

  • Toluene (or other inert aprotic solvent)

Equipment:

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dry toluene in a round-bottom flask under a nitrogen atmosphere, add a catalytic amount of triethylamine (e.g., 0.05 eq).

  • Addition of Isocyanate: Slowly add 3-tolyl isocyanate (1.0-1.05 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield phenmedipham-ethyl.

Application in Drug Discovery: N-Alkylation for Library Synthesis

The carbamate nitrogen of this compound can be alkylated to introduce diverse substituents, a common strategy in the generation of compound libraries for drug discovery.[7][8] The resulting N-alkylated products can be further modified at the phenolic hydroxyl group.

Protocol 3: N-Alkylation of this compound

This protocol is based on modern methods for the N-alkylation of carbamates using a strong base and an alkyl halide.[6][7]

Reaction Scheme:

N-Alkylation cluster_reactants Reactants cluster_products Product Intermediate This compound Product N-Alkyl-Ethyl (3-hydroxyphenyl)carbamate Intermediate->Product + Alkyl Halide Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Optional: TBAI Alkyl_Halide Alkyl Halide (R-X)

Caption: N-Alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[7]

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) and cesium carbonate (1.5-2.0 eq) in DMF. Add a catalytic amount of TBAI (e.g., 0.1 eq), if desired.

  • Addition of Alkyl Halide: Add the alkyl halide (1.1-1.2 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering the drying agent, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the N-alkylated product.

Experimental Workflow Overview

Experimental Workflow Start Start Reaction_Setup Reaction Setup (Dissolve/Suspend Reactants) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition (e.g., Dropwise, Portionwise) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Reaction Complete Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General Experimental Workflow.

Conclusion

This compound is a readily accessible and highly versatile chemical intermediate. Its dual functionality allows for selective modification at either the phenolic hydroxyl group or the carbamate nitrogen, providing access to a wide range of more complex molecules. The protocols detailed herein offer a practical guide for researchers and scientists in agrochemical and pharmaceutical development to effectively utilize this valuable building block in their synthetic endeavors. The inherent stability and synthetic tractability of this compound ensure its continued importance as a cornerstone of modern organic synthesis.

References

The Versatile Role of Ethyl (3-hydroxyphenyl)carbamate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

Ethyl (3-hydroxyphenyl)carbamate, a seemingly unassuming aromatic compound, has emerged as a pivotal building block in the landscape of contemporary organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a carbamate moiety capable of N-H functionalization, renders it a versatile precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. The carbamate functional group is a cornerstone in many pharmaceuticals and agrochemicals, prized for its chemical stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The strategic incorporation of this compound allows for the facile introduction of this valuable motif, paving the way for the synthesis of novel bioactive compounds.

Core Applications and Synthetic Strategies

The synthetic utility of this compound primarily revolves around two key reaction pathways: O-acylation of the phenolic hydroxyl group and N-functionalization of the carbamate nitrogen. These transformations enable its use as a central scaffold in the synthesis of herbicides and as a key structural component in pharmacologically active agents.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 7159-96-8PubChem[3]
Molecular Formula C₉H₁₁NO₃PubChem[3]
Molecular Weight 181.19 g/mol PubChem[3]
IUPAC Name ethyl N-(3-hydroxyphenyl)carbamatePubChem[3]
Appearance White solid
SMILES CCOC(=O)NC1=CC(=CC=C1)OPubChem[3]
Spectroscopic Characterization

A comprehensive understanding of the starting material is paramount for successful synthesis. The following are key spectroscopic data for this compound:

  • ¹³C NMR Spectrum: Data available through PubChem, sourced from a study by A. Cascaval.[3]

  • ¹H NMR and IR Spectra: While a specific peer-reviewed publication detailing the full spectra was not retrieved in the immediate search, typical chemical shifts and vibrational frequencies can be predicted based on the structure. Computational tools can also aid in the prediction and verification of spectral data.[4][5]

Application in Agrochemical Synthesis: The Case of Phenmedipham Analogues

This compound is a known intermediate in the synthesis of phenmedipham-ethyl, an impurity of the herbicide Phenmedipham.[6] The core reaction involves the O-acylation of the phenolic hydroxyl group with an isocyanate.

Reaction Principle: O-Acylation with Isocyanates

The lone pair of electrons on the phenolic oxygen of this compound acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This reaction is typically facilitated by a base to deprotonate the phenol, increasing its nucleophilicity.

O_Acylation_Mechanism reagent1 This compound intermediate Intermediate Complex reagent1->intermediate Nucleophilic Attack reagent2 m-Tolyl Isocyanate reagent2->intermediate product Phenmedipham Analogue intermediate->product Proton Transfer base Base (e.g., Triethylamine) base->reagent1 Deprotonation

Caption: Mechanism of O-acylation with an isocyanate.

Experimental Protocol: Synthesis of a Phenmedipham Analogue

This protocol provides a general method for the synthesis of a phenmedipham analogue starting from this compound and m-tolyl isocyanate.

Materials:

  • This compound

  • m-Tolyl isocyanate

  • Anhydrous Toluene

  • Triethylamine (TEA)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Isocyanate: Slowly add m-tolyl isocyanate (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off any solid byproducts. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of an anhydrous solvent is critical to prevent the unwanted reaction of the isocyanate with water. Triethylamine acts as a base to deprotonate the phenol, enhancing its nucleophilicity and facilitating the reaction.

Application in Pharmaceutical Synthesis: A Gateway to Rivastigmine Analogues

The structural motif of this compound is highly relevant to the synthesis of carbamate-based drugs, such as Rivastigmine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7][8] The synthesis of Rivastigmine and its analogues typically involves the O-acylation of a substituted phenol with a carbamoyl chloride.

Reaction Principle: O-Acylation with Carbamoyl Chlorides

This reaction follows a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group, often deprotonated by a base, attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride leaving group. Catalysts such as 4-dimethylaminopyridine (DMAP) or zinc chloride can be employed to accelerate the reaction.[9][10]

Rivastigmine_Synthesis_Workflow start This compound + N-Ethyl-N-methylcarbamoyl chloride reaction_step Reaction in Anhydrous Solvent (e.g., Toluene or DCM) with Base (e.g., TEA) or Catalyst (e.g., ZnCl2) start->reaction_step workup Aqueous Work-up reaction_step->workup purification Column Chromatography workup->purification product Rivastigmine Analogue purification->product

Caption: Workflow for Rivastigmine analogue synthesis.

Experimental Protocol: Synthesis of a Rivastigmine Analogue

This protocol outlines a general procedure for the synthesis of a Rivastigmine analogue via O-acylation of this compound with N-ethyl-N-methylcarbamoyl chloride.

Materials:

  • This compound

  • N-Ethyl-N-methylcarbamoyl chloride

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Triethylamine (TEA) or Zinc Chloride (ZnCl₂)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Catalyst/Base Addition:

    • Method A (Base): Add triethylamine (1.2 eq) to the solution and stir.

    • Method B (Catalyst): Add a catalytic amount of zinc chloride (e.g., 0.1 eq).[10]

  • Carbamoyl Chloride Addition: Add N-ethyl-N-methylcarbamoyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices: The choice between a stoichiometric base like TEA and a catalytic amount of a Lewis acid like ZnCl₂ depends on the substrate's reactivity and potential side reactions. TEA is a simple and effective base for deprotonating the phenol.[11] ZnCl₂ can activate the carbamoyl chloride, making the carbonyl carbon more electrophilic.[10] The choice of solvent can also influence the reaction rate and yield.

Further Synthetic Transformations: Exploring N-Functionalization

The carbamate nitrogen of this compound also presents an opportunity for further synthetic elaboration through N-alkylation or N-acylation.

N-Alkylation of Carbamates

While less common for this specific substrate in the reviewed literature, N-alkylation of carbamates is a well-established transformation. This can be achieved using various alkylating agents in the presence of a base. More modern, atom-economical methods utilize alcohols as alkylating agents catalyzed by transition metal complexes, such as those of iridium.[12]

General Considerations for N-Alkylation:

  • Base: A strong base is typically required to deprotonate the carbamate nitrogen.

  • Alkylation Agent: Alkyl halides or sulfonates are common choices.

  • Catalytic Methods: Transition metal-catalyzed reactions with alcohols offer a greener alternative.[13]

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block in organic synthesis. Its application in the construction of both agrochemicals and pharmaceuticals highlights its significance. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this compound. Future research may focus on developing more sustainable and efficient catalytic methods for its functionalization, expanding its utility in the creation of novel and complex molecular architectures.

References

Solid-Phase Extraction of Ethyl (3-hydroxyphenyl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and technical guidance for the efficient solid-phase extraction (SPE) of Ethyl (3-hydroxyphenyl)carbamate from aqueous samples, particularly biological matrices such as plasma and urine. This compound, a compound of interest in pharmaceutical and metabolic studies, can be effectively isolated and concentrated using a robust SPE method based on a hydrophilic-lipophilic balanced (HLB) polymeric sorbent. This guide delves into the underlying chemical principles, a step-by-step experimental protocol, and validation considerations, designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible sample preparation workflow.

Introduction: The Rationale for Selective Sample Preparation

This compound (CAS 7159-98-8) is a carbamate derivative with a phenolic functional group.[1][2] Its analysis in complex biological matrices, such as plasma and urine, is often challenging due to the presence of endogenous interfering substances like salts, proteins, and other metabolites.[3][4] Effective sample preparation is therefore a critical prerequisite to ensure accurate and sensitive downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC).[5][6]

Solid-phase extraction (SPE) offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, cleaner extracts, reduced solvent consumption, and the potential for automation.[7][8] This application note focuses on the use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, a versatile stationary phase capable of retaining a wide spectrum of compounds, from polar to non-polar.[9][10][11] The unique copolymer chemistry of HLB sorbents, typically a divinylbenzene-N-vinylpyrrolidone polymer, provides a dual retention mechanism, making it ideal for the extraction of moderately polar compounds like this compound from aqueous environments.[12]

The Science Behind the Separation: Principles of HLB-Based SPE

The success of this SPE protocol hinges on the unique properties of the HLB sorbent. Its balanced chemistry allows for the retention of a broad range of analytes through a combination of hydrophobic and hydrophilic interactions.

  • Hydrophobic Interaction: The divinylbenzene component of the polymer provides a non-polar surface for the retention of the carbamate's phenyl ring and ethyl group.

  • Hydrophilic Interaction: The N-vinylpyrrolidone moiety imparts a polar character, allowing the sorbent to be easily wetted by aqueous samples and to interact with the hydroxyl and carbamate functional groups of the analyte.[9]

This dual-retention capability ensures high and reproducible recovery of this compound, even if the sorbent material accidentally dries out during the procedure.[13] The polymeric nature of the sorbent also provides a stable pH range (typically 0-14), offering flexibility in sample pre-treatment.[8][14]

Furthermore, understanding the analyte's physicochemical properties is crucial for optimizing the SPE method. This compound possesses a phenolic hydroxyl group, which is weakly acidic. By adjusting the pH of the sample to be at least 2 pH units below the pKa of the hydroxyl group, the analyte will be in its neutral, protonated form, maximizing its retention on the reversed-phase sorbent.[9]

Below is a diagram illustrating the logical workflow of the solid-phase extraction process.

SPE_Workflow cluster_0 SPE Protocol cluster_1 Sample & Eluate Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Water) Condition->Equilibrate Prepares sorbent Load 3. Sample Loading (pH-adjusted sample) Equilibrate->Load Ensures retention Wash 4. Washing (Aqueous organic mix) Load->Wash Analyte binds Elute 5. Elution (Organic Solvent) Wash->Elute Removes interferences Eluate Clean Eluate for LC-MS/MS Analysis Elute->Eluate Sample Biological Sample (Plasma/Urine) Sample->Load

Caption: A generalized workflow for solid-phase extraction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point and can be further optimized based on specific sample characteristics and analytical requirements.

Materials and Reagents
  • Solid-Phase Extraction Cartridges: HLB, 30 mg sorbent mass, 1 mL volume

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable acid for pH adjustment)

  • SPE Vacuum Manifold

  • Collection tubes

Sample Pre-treatment

Proper sample pre-treatment is crucial for optimal SPE performance.

  • For Plasma Samples: To disrupt protein binding and precipitate proteins, dilute the plasma sample 1:1 (v/v) with an aqueous acid solution (e.g., 4% phosphoric acid or 1% formic acid).[15] Centrifuge to pellet the precipitated proteins and use the supernatant for loading.

  • For Urine Samples: Urine samples can often be diluted with an equal volume of acidified water (e.g., water adjusted to pH 4-5 with formic acid) before loading.[16][17]

Solid-Phase Extraction Procedure

The following steps outline a standard 5-step SPE protocol. For routine applications with HLB sorbents, a simplified 3-step protocol (Load, Wash, Elute) can also be validated, which can save time and solvent.[18][19]

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups. This ensures consistent interaction with the sample.[13]

  • Equilibration: Flush the cartridge with 1 mL of HPLC-grade water. This step removes the organic solvent and prepares the sorbent for the aqueous sample.[13]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1 mL/min). A slow flow rate ensures adequate interaction time between the analyte and the sorbent for efficient retention.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is critical for removing hydrophilic interferences and salts that are not strongly retained on the sorbent, while the analyte of interest remains bound.

  • Elution: Elute the this compound from the sorbent with 1 mL of methanol or acetonitrile into a clean collection tube. Acetonitrile can be a stronger elution solvent for more hydrophobic analytes.[9] The eluate can then be evaporated to dryness and reconstituted in a smaller volume of mobile phase for enhanced analytical sensitivity.

The interaction of the analyte with the HLB sorbent is depicted in the following diagram.

SPE_Mechanism cluster_0 Analyte in Sample Matrix cluster_1 HLB Sorbent cluster_2 Elution Analyte This compound Sorbent HLB Polymer (Hydrophilic-Lipophilic) Analyte->Sorbent Retention Interferences Interferences (Salts, Proteins) Interferences->Sorbent Weak/No Retention CleanAnalyte Purified Analyte Sorbent->CleanAnalyte Elution with Organic Solvent

Caption: Analyte interaction with the HLB sorbent during SPE.

Method Validation and Performance

The trustworthiness of any analytical method relies on its validation.[5][20] Key parameters to assess during the validation of this SPE protocol include recovery, reproducibility, and matrix effects.

Validation Parameter Typical Acceptance Criteria Expected Performance with HLB SPE
Recovery 80-120%High and consistent recoveries, often >90%, are achievable for a wide range of analytes.
Reproducibility (%RSD) < 15%Excellent reproducibility with %RSD values typically below 10%.
Matrix Effect Minimal ion suppression or enhancementHLB sorbents are known to provide clean extracts, minimizing matrix effects in LC-MS/MS analysis.[15]

Table 1: Key validation parameters and expected performance for the HLB-based SPE of this compound.

Conclusion

This application note presents a robust and reliable solid-phase extraction protocol for the isolation of this compound from complex aqueous matrices. The use of a hydrophilic-lipophilic balanced polymeric sorbent provides a versatile and efficient method for sample clean-up and concentration, leading to improved accuracy and sensitivity in subsequent analytical measurements. The detailed protocol and the underlying scientific principles discussed herein offer a solid foundation for researchers to implement and adapt this method for their specific analytical needs, ensuring high-quality data in their scientific investigations.

References

Derivatization of Ethyl (3-hydroxyphenyl)carbamate for HPLC analysis

Author: BenchChem Technical Support Team. Date: January 2026

Applikations- und Protokoll-Leitfaden

Titel: Sensitive HPLC-Analyse von Ethyl(3-hydroxyphenyl)carbamat durch Prä-Säulen-Derivatisierung mit Dansylchlorid

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Applikationsschrift beschreibt eine robuste und hochempfindliche Methode zur quantitativen Analyse von Ethyl(3-hydroxyphenyl)carbamat mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion. Ethyl(3-hydroxyphenyl)carbamat, ein Molekül von Interesse in der pharmazeutischen und ökologischen Analytik, weist eine native UV-Absorption und Polarität auf, die eine sensitive Detektion in komplexen Matrices erschweren können. Um diese Einschränkungen zu überwinden, wird eine Prä-Säulen-Derivatisierungsstrategie unter Verwendung von Dansylchlorid vorgestellt. Die Reaktion zielt auf die phenolische Hydroxylgruppe des Analyten ab und führt zur Bildung eines hochfluoreszierenden und hydrophoberen Derivats. Diese Umwandlung verbessert nicht nur die Nachweisgrenzen um mehrere Größenordnungen, sondern optimiert auch die chromatographische Retention auf Umkehrphasen-Säulen.

Einleitung und wissenschaftlicher Hintergrund

Ethyl(3-hydroxyphenyl)carbamat ist ein wichtiger Metabolit des Herbizids Desmedipham und dient als relevanter Marker in der Umwelt- und Lebensmittelanalytik. Seine quantitative Bestimmung ist entscheidend für toxikologische Bewertungen und die Überwachung von Rückständen. Die direkte HPLC-Analyse mit UV-Detektion ist oft nicht empfindlich genug, um die in regulatorischen Richtlinien geforderten niedrigen Konzentrationen zu erreichen.

Die chemische Derivatisierung ist eine bewährte Technik, um die analytischen Eigenschaften eines Zielmoleküls zu verbessern. Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) ist ein weithin anerkanntes Derivatisierungsreagenz, das spezifisch mit primären und sekundären Aminen, Phenolen und Alkoholen unter basischen Bedingungen reagiert.[1][2] Die Reaktion mit der phenolischen Hydroxylgruppe von Ethyl(3-hydroxyphenyl)carbamat führt zu einem stabilen Dansylester.[1]

Kausalität der experimentellen Entscheidung: Die Wahl von Dansylchlorid basiert auf zwei wesentlichen Vorteilen:

  • Verbesserte Detektierbarkeit: Die Dansyl-Gruppe ist ein starker Fluorophor. Das resultierende Derivat zeigt eine intensive Fluoreszenz, was eine hochsensitive Detektion mit einem Standard-Fluoreszenzdetektor (FLD) ermöglicht – eine Technik, die deutlich empfindlicher und selektiver ist als die UV-Detektion.[3]

  • Optimiertes chromatographisches Verhalten: Die Einführung der großen, unpolaren Dansyl-Gruppe erhöht die Hydrophobizität des Moleküls signifikant.[4] Dies führt zu einer stärkeren Retention auf C18-Umkehrphasen-Säulen, was eine bessere Trennung von polaren Matrixkomponenten ermöglicht und die Robustheit der Methode erhöht.

Prinzip der Methode: Die Dansylierungsreaktion

Die Derivatisierung erfolgt durch eine nukleophile Reaktion der phenolischen Hydroxylgruppe des Ethyl(3-hydroxyphenyl)carbamats mit dem Sulfonylchlorid des Dansylchlorids. Diese Reaktion wird in einem basischen Medium (pH 9-10) katalysiert, um das Phenol zu deprotonieren und seine Nukleophilie zu erhöhen. Die Reaktion wird durch Erwärmen beschleunigt, um eine vollständige Umsetzung in einer angemessenen Zeit zu gewährleisten.

Derivatization_Reaction cluster_reactants Reaktanten cluster_product Produkt Analyte Ethyl(3-hydroxyphenyl)carbamat Reaction_Conditions Reaktionsbedingungen (pH 9.5, 60°C) Analyte->Reaction_Conditions Reagent Dansylchlorid Reagent->Reaction_Conditions Product Dansyliertes Derivat (Hochfluoreszierend) Reaction_Conditions->Product

Abbildung 1: Schematische Darstellung der Dansylierungsreaktion.

Experimentelle Protokolle

Dieses Protokoll ist als selbstvalidierendes System konzipiert. Die Verwendung eines internen Standards (z. B. ein strukturell ähnliches Phenol, das nicht in der Probe erwartet wird) wird für die präzise Quantifizierung empfohlen.

Benötigte Materialien und Reagenzien
  • Analyt: Ethyl(3-hydroxyphenyl)carbamat (Reinheit ≥98 %)

  • Reagenz: Dansylchlorid (für die HPLC-Derivatisierung, ≥99.0 %)[5]

  • Lösungsmittel: Acetonitril und Methanol (HPLC-Gradient-Grade), Wasser (HPLC-Grade)

  • Puffer: Natriumhydrogencarbonat (NaHCO₃), Natriumcarbonat (Na₂CO₃)

  • Säure/Base: Salzsäure (HCl) und Natriumhydroxid (NaOH) zur pH-Einstellung

  • Probengefäße: 2 mL Autosampler-Vials, 1.5 mL Reaktionsgefäße (z.B. Eppendorf-Tubes)

Instrumentierung
  • HPLC-System: Binär- oder Quaternärpumpe, Autosampler, Säulenofen, Fluoreszenzdetektor (FLD)

  • Weitere Geräte: Analysenwaage, Vortexmischer, Thermoblock oder Wasserbad, pH-Meter, Ultraschallbad

Vorbereitung der Lösungen
  • Standard-Stammlösung (1 mg/mL): 10 mg Ethyl(3-hydroxyphenyl)carbamat präzise einwiegen und in einem 10-mL-Messkolben in Methanol lösen. Diese Lösung ist bei 4 °C für mehrere Monate stabil.

  • Arbeitsstandards: Aus der Stammlösung durch serielle Verdünnung mit Methanol/Wasser (50:50, v/v) eine Reihe von Arbeitsstandards (z. B. im Konzentrationsbereich von 0.1 µg/mL bis 10 µg/mL) herstellen.

  • Carbonatpuffer (0.1 M, pH 9.5): 0.84 g NaHCO₃ in ca. 90 mL Wasser lösen. Den pH-Wert mit 1 M NaOH auf 9.5 einstellen und im 100-mL-Messkolben mit Wasser zur Marke auffüllen.

  • Dansylchlorid-Lösung (2 mg/mL): 20 mg Dansylchlorid in einem 10-mL-Messkolben in Acetonitril lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden, da sie hydrolyseempfindlich ist.

  • Quench-Lösung (optional, z.B. 250 mM NaOH): Zur Hydrolyse von überschüssigem Reagenz.

Detailliertes Derivatisierungsprotokoll
  • Probenvorbereitung: 100 µL des Arbeitsstandards oder der entsprechend vorbereiteten Probe in ein 1.5-mL-Reaktionsgefäß pipettieren.

  • Pufferung: 200 µL des Carbonatpuffers (pH 9.5) hinzufügen und kurz vortexen.

  • Reagenzzugabe: 200 µL der frisch zubereiteten Dansylchlorid-Lösung zugeben. Das Gefäß sofort verschließen und gründlich vortexen (ca. 30 Sekunden).

  • Inkubation: Das Reaktionsgefäß für 60 Minuten bei 60 °C in einem Thermoblock inkubieren. Die erhöhte Temperatur gewährleistet eine vollständige Derivatisierung.[2]

  • Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.

  • Überführung: Den Inhalt in ein HPLC-Vial überführen und für die Analyse in den Autosampler stellen. Eine Filtration durch einen 0.22-µm-Spritzenfilter wird empfohlen, falls Partikel vorhanden sind.

HPLC-FLD-Bedingungen

Die chromatographischen Bedingungen müssen optimiert werden, um eine gute Trennung des Derivats von Reagenz-Nebenprodukten und Matrix-Interferenzen zu gewährleisten.

ParameterEmpfohlener Wert
HPLC-Säule C18 Umkehrphasen-Säule (z.B. 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Wasser (HPLC-Grade)
Mobile Phase B Acetonitril (HPLC-Grade)
Gradient 0-2 min: 50% B; 2-15 min: 50% -> 95% B; 15-18 min: 95% B; 18-18.1 min: 95% -> 50% B; 18.1-25 min: 50% B
Flussrate 1.0 mL/min
Säulentemperatur 35 °C
Injektionsvolumen 10 µL
Fluoreszenzdetektor Anregung (Ex): 335 nm; Emission (Em): 520 nm

Begründung der Parameter: Ein Gradientenelutionsprogramm ist notwendig, um zuerst polare Nebenprodukte (wie hydrolysiertes Dansylchlorid) zu eluieren und anschließend das hydrophobere Dansyl-Derivat mit guter Peakform von der Säule zu lösen. Die angegebenen Wellenlängen sind typisch für Dansyl-Derivate und bieten eine hohe Nachweisempfindlichkeit.[2][3]

Analytischer Arbeitsablauf und erwartete Ergebnisse

Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse ist linear und für einen hohen Probendurchsatz optimierbar.

Abbildung 2: Gesamter analytischer Arbeitsablauf der Methode.

Methodenkennzahlen

Basierend auf ähnlichen publizierten Methoden für dansylierte Phenole können folgende Leistungsmerkmale erwartet werden:

KennzahlErwarteter BereichAnmerkung
Linearität (R²) > 0.998Im Bereich von ca. 1 - 1000 ng/mL
Nachweisgrenze (LOD) 0.1 - 0.5 ng/mLAbhängig von der Geräteempfindlichkeit
Bestimmungsgrenze (LOQ) 0.3 - 1.5 ng/mLSignal-Rausch-Verhältnis > 10
Präzision (%RSD) < 5%Intra- und Interday-Präzision
Wiederfindung 90 - 110%In aufgestockten Probenmatrizes

Diese Kennzahlen demonstrieren die Eignung der Methode für die Spurenanalytik. Die hohe Selektivität der Fluoreszenzdetektion minimiert zudem Matrixeffekte, die bei der UV-Detektion häufig auftreten.[6]

Schlussfolgerung

Die vorgestellte Methode der Prä-Säulen-Derivatisierung von Ethyl(3-hydroxyphenyl)carbamat mit Dansylchlorid bietet eine signifikante Verbesserung der analytischen Leistungsfähigkeit im Vergleich zur direkten HPLC-Analyse. Durch die Umwandlung in ein hochfluoreszierendes Derivat werden exzellente Nachweisgrenzen, eine hohe Selektivität und ein robustes chromatographisches Verhalten erreicht. Das detaillierte Protokoll ist unkompliziert, leicht in jedem analytischen Labor zu implementieren und eignet sich hervorragend für die quantitative Bestimmung des Analyten in anspruchsvollen Matrices in der pharmazeutischen Qualitätskontrolle und der Umweltanalytik.

Referenzen

  • BenchChem. (2025). Application Note: Quantitative Analysis of Phenols using Dansyl Chloride-d6 Labeling with HPLC-MS/MS. Verfügbar unter: 4

  • Ghosh, C., & Najjar, J. (1988). Synthesis and application of fluorescent labeled nucleotides to assay DNA damage. Chemico-Biological Interactions. Verfügbar unter: 3

  • Wikipedia-Autoren. (2025). Dansyl-Derivate. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: 1

  • Gatidou, G., Thomaidis, N. S., & Lekkas, T. D. (2002). Determination of the xenoestrogens 4-nonylphenol and bisphenol A by high-performance liquid chromatography and fluorescence detection after derivatisation with dansyl chloride. Journal of Chromatography A. Verfügbar unter: --INVALID-LINK--

  • Analytics-Shop. (n.d.). Dansylchlorid, für die HPLC Derivatisierung, ≥99.0%. Verfügbar unter: 5

  • ResearchGate. (2023). HPLC of amino acids as dansyl and dabsyl derivatives. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols for the Detection of Carbamates using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the detection of carbamate pesticides using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. This document emphasizes the causality behind experimental choices to ensure robust and reliable results.

Introduction: The Significance of Carbamate Detection

Carbamate insecticides are widely used in agriculture to protect crops from pests. However, their persistence in the environment and potential adverse health effects in humans necessitate sensitive and reliable methods for their detection in various matrices, including food, water, and biological samples.[1][2][3] While traditional chromatographic methods are accurate, they can be time-consuming and require sophisticated equipment.[1][2] ELISA offers a rapid, high-throughput, and cost-effective alternative for screening a large number of samples.[4][5]

Principle of the Competitive ELISA for Carbamate Detection

Due to their small molecular size, carbamates are typically detected using a competitive ELISA format.[6][7][8] In this assay, a known amount of carbamate-protein conjugate is immobilized on the surface of a microplate well. The sample containing the unknown amount of free carbamate is mixed with a specific primary antibody against carbamate and added to the well. The free carbamate in the sample competes with the immobilized carbamate conjugate for binding to the limited number of antibody binding sites.

A secondary antibody conjugated to an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), is then added, which binds to the primary antibody.[9][10] Finally, a chromogenic substrate is introduced.[11][12] The enzyme catalyzes the conversion of the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of carbamate in the sample. A higher concentration of carbamate in the sample results in less primary antibody binding to the immobilized conjugate, leading to a weaker color signal.

Diagram of the Competitive ELISA Workflow

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_washing1 4. Washing cluster_detection 5. Detection cluster_washing2 6. Washing cluster_substrate 7. Substrate Addition cluster_signal 8. Signal Development Coating Microplate well coated with Carbamate-Protein Conjugate Competition Add Sample (Free Carbamate) + Primary Antibody (Anti-Carbamate) Coating->Competition Binding Primary Antibody binds to a) Free Carbamate (in solution) b) Coated Carbamate (on plate) Competition->Binding Washing1 Wash to remove unbound reagents Binding->Washing1 Detection Add Enzyme-Conjugated Secondary Antibody Washing1->Detection Washing2 Wash to remove unbound conjugate Detection->Washing2 Substrate Add Chromogenic Substrate (e.g., TMB) Washing2->Substrate Signal Color develops. Read absorbance. Substrate->Signal

Caption: Workflow of a competitive ELISA for carbamate detection.

Key Reagents and Their Scientific Rationale

The success of a carbamate ELISA hinges on the quality and optimization of its core components.

Antibodies: The Heart of the Assay

The choice of antibody is critical for the specificity and sensitivity of the assay.[13]

  • Monoclonal vs. Polyclonal Antibodies:

    • Monoclonal antibodies (mAbs) are produced from a single B-cell clone and recognize a single epitope on the carbamate molecule.[14][15] This high specificity reduces the likelihood of cross-reactivity with other structurally similar compounds, leading to more accurate results.[14] Their consistent lot-to-lot performance makes them ideal for long-term studies and diagnostic kit development.[15][16]

    • Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes on the target antigen.[14][15] This can lead to signal amplification and a more robust assay, especially if the carbamate molecule is partially degraded.[13] However, they are more prone to batch-to-batch variability and potential cross-reactivity.[17]

For quantitative and highly specific carbamate detection, monoclonal antibodies are generally preferred .

Enzyme Conjugates: The Signal Amplifiers

The enzyme conjugated to the secondary antibody amplifies the signal, allowing for the detection of low concentrations of carbamate. The two most common enzymes used in ELISA are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP).[9][18]

  • Horseradish Peroxidase (HRP): HRP is a small, stable enzyme that allows for rapid assay development due to its fast kinetics.[10][19] It is widely used in commercial ELISA kits.

  • Alkaline Phosphatase (AP): AP has a more linear reaction rate, which can be advantageous for kinetic studies.[19] However, the reaction is generally slower than with HRP.[19]

HRP is often the enzyme of choice for routine carbamate ELISA due to its speed and high activity. [19]

Substrates: Visualizing the Reaction

The choice of substrate depends on the enzyme conjugate used.

  • For HRP:

    • 3,3',5,5'-Tetramethylbenzidine (TMB): TMB is the most popular chromogenic substrate for HRP.[11][12] It is highly sensitive and produces a blue color that turns yellow upon the addition of a stop solution (e.g., sulfuric acid), which can then be read at 450 nm.[11]

    • o-Phenylenediamine dihydrochloride (OPD): Produces a yellow-orange color and is also a sensitive substrate for HRP.[9][20]

    • 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt (ABTS): Generates a green color but is generally less sensitive than TMB and OPD.[9][20]

  • For AP:

    • p-Nitrophenyl Phosphate (PNPP): A widely used substrate for AP that produces a yellow, water-soluble end product.[20]

TMB is the recommended substrate for HRP-based carbamate ELISAs due to its high sensitivity and strong signal generation. [11]

SubstrateEnzymeColor ChangeDetection Limit (General)
TMB HRPBlue -> Yellow (with stop solution)High Sensitivity (pg/mL range)[20]
OPD HRPYellow-OrangeGood Sensitivity (ng/mL range)[20]
ABTS HRPGreenModerate Sensitivity (ng/mL range)[20]
PNPP APYellowGood Sensitivity (ng/mL range)[20]

Detailed Protocol for Carbamate ELISA

This protocol provides a general framework. Optimization of incubation times, temperatures, and reagent concentrations is crucial for specific applications and sample matrices.

Reagent Preparation
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.[21]

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).

  • Sample/Standard Diluent: PBST with 0.1% BSA.

  • Stop Solution: 1 M Sulfuric Acid (H₂SO₄).

Assay Procedure
  • Coating:

    • Dilute the carbamate-protein conjugate to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Cover the plate and incubate overnight at 4°C.[22]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of antibodies to the plate surface.[23]

  • Competition/Incubation:

    • Prepare serial dilutions of the carbamate standard and the test samples in Sample/Standard Diluent.

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted primary anti-carbamate antibody for 30 minutes at room temperature.

    • Wash the blocked plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Diagram of the Detailed Protocol Workflow

ELISA_Protocol cluster_prep Preparation cluster_assay Assay Steps Start Start Prep_Reagents Prepare Buffers and Reagents Start->Prep_Reagents End End Prep_Plate Coat Plate with Carbamate Conjugate (Overnight at 4°C) Prep_Reagents->Prep_Plate Wash1 Wash Plate (3x) Prep_Plate->Wash1 Block Block Plate (1-2h at RT) Wash1->Block Wash2 Wash Plate (3x) Block->Wash2 Competition Add Pre-incubated Sample/Standard + Primary Antibody (1-2h at RT) Wash2->Competition Wash3 Wash Plate (3x) Competition->Wash3 Secondary_Ab Add HRP-Secondary Antibody (1h at RT) Wash3->Secondary_Ab Wash4 Wash Plate (5x) Secondary_Ab->Wash4 Substrate Add TMB Substrate (15-30 min in dark) Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Read->End

Caption: Step-by-step workflow for the carbamate ELISA protocol.

Data Analysis and Interpretation

  • Standard Curve: Plot the absorbance values (Y-axis) against the corresponding carbamate concentrations (X-axis) for the standards. A sigmoidal curve is expected.

  • Quantification: Determine the concentration of carbamate in the unknown samples by interpolating their absorbance values on the standard curve.

  • Quality Control:

    • IC₅₀: The concentration of carbamate that causes 50% inhibition of the maximum signal. This is a key parameter for assay sensitivity.[24]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values determine the lowest concentration of carbamate that can be reliably detected and quantified, respectively.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No Signal or Weak Signal - Inactive reagents (antibody, enzyme, substrate) - Insufficient incubation times/temperatures - Incorrect buffer pH- Use fresh reagents and verify their activity. - Optimize incubation parameters.[23] - Check and adjust buffer pH.
High Background - Insufficient blocking - Inadequate washing - High concentration of detection antibody - Cross-reactivity- Increase blocking time or use a different blocking agent.[23] - Increase the number of wash steps or the volume of wash buffer. - Titrate the detection antibody to determine the optimal concentration. - Use a more specific antibody; consider monoclonal antibodies.[25]
High Variability (High CV%) - Pipetting errors - Inconsistent incubation times/temperatures - Edge effects on the plate- Use calibrated pipettes and ensure proper technique. - Maintain consistent timing and temperature for all wells. - Avoid using the outer wells of the plate or incubate in a humidified chamber.
Matrix Effects - Interference from components in the sample matrix- Dilute the sample to reduce the concentration of interfering substances.[26] - Perform a spike and recovery experiment to assess matrix effects. - Consider sample cleanup or extraction procedures.[27]

Method Validation

For reliable and reproducible results, the carbamate ELISA method should be validated according to established guidelines.[28][29][30] Key validation parameters include:

  • Specificity/Cross-reactivity: Test the assay against structurally related compounds to determine the degree of cross-reactivity.

  • Accuracy (Recovery): Spike known amounts of carbamate into blank samples and measure the recovery to assess the accuracy of the method.

  • Precision (Repeatability and Reproducibility): Assess the variation within and between assays to determine the precision.

  • Linearity and Range: Determine the concentration range over which the assay is linear and provides accurate results.

Conclusion

The enzyme-linked immunosorbent assay is a powerful tool for the rapid and sensitive detection of carbamate residues. By understanding the underlying principles, carefully selecting reagents, and adhering to optimized and validated protocols, researchers can obtain reliable and accurate data. This guide provides the foundational knowledge and practical steps to successfully implement a carbamate ELISA in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of O-aryl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-aryl carbamate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. O-aryl carbamates are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can present unique challenges.[1][2] This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yielding, clean reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of O-aryl carbamates. Each issue is followed by a diagnosis of potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low or nonexistent yield of the desired O-aryl carbamate is one of the most frequent challenges. The root cause can often be traced back to reagent quality, reaction conditions, or catalyst inefficiency.

Possible Causes & Recommended Actions:

  • Poor Reagent Quality:

    • Moisture Contamination: Water can react with highly reactive intermediates like isocyanates, leading to the formation of unwanted byproducts such as symmetric ureas.[3][4]

      • Solution: Always use anhydrous solvents and dry glassware thoroughly. Consider using molecular sieves to maintain anhydrous conditions.

    • Degraded Starting Materials: Amines, phenols, and catalysts can degrade over time.

      • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or purified reagents whenever possible.[3]

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the rate and selectivity. Elevated temperatures might lead to decomposition or side reactions, while low temperatures could result in a sluggish reaction.[3]

      • Solution: Screen a range of temperatures to find the optimal balance for your specific substrate combination.

    • Reaction Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Inefficient Catalyst or Activation:

    • Catalyst Choice: The choice of catalyst is critical, especially in modern coupling reactions. For instance, in palladium-catalyzed syntheses, the ligand and palladium source can dramatically affect the outcome.[5][6][7]

      • Solution: Screen different catalysts (e.g., palladium, nickel, copper-based systems) and ligands to identify the most effective combination for your substrates.[3][8]

    • Inadequate Activation: In methods utilizing CO2, the activation of the carbamate intermediate is key.

      • Solution: For methods like T3P-mediated synthesis, ensure the correct stoichiometry of the activating agent is used. Decreasing the amount of activator can be detrimental to the yield.[9]

Issue 2: Formation of Symmetric Urea as a Major Byproduct

The formation of a symmetric urea is a common side reaction, particularly in syntheses that proceed through an isocyanate intermediate or involve the reaction of an amine with a phosgene equivalent.[4]

Causality: This byproduct arises when an isocyanate intermediate reacts with the starting amine instead of the intended phenol. This can be exacerbated by the presence of moisture, which hydrolyzes the isocyanate to an amine that then reacts with another isocyanate molecule.[4]

Troubleshooting Steps:

  • Strict Anhydrous Conditions: As mentioned, ensure all reagents and glassware are free of moisture.

  • Order of Addition: When using reagents like triphosgene, slowly add the amine to the phosgene equivalent solution. This maintains a low concentration of free amine, minimizing the chance of it reacting with the in-situ generated isocyanate.[4]

  • Alternative Reagents: Consider using 1,1'-carbonyldiimidazole (CDI). The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which then reacts with the phenol, often with minimal urea formation.[4][10]

  • Base Selection: In CO2-based methods, the choice of base is crucial. Stronger bases like DBU or Cs2CO3 can favor the formation of the desired carbamate over urea.[1][8][9]

Issue 3: N-Arylation as a Competing Side Reaction

In some catalytic systems, particularly those involving dual nickel photocatalysis, direct N-arylation of the amine can compete with the desired O-arylation of the carbamate.[1][8]

Causality: This side reaction is often due to the direct coupling of the amine with the aryl halide. The equilibrium between the amine and the in-situ formed carbamate plays a significant role.[1][8]

Troubleshooting Steps:

  • Use of a Stronger, Non-Nucleophilic Base: Employing a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) can shift the equilibrium towards the carbamate anion, reducing the concentration of free amine available for N-arylation.[1][8]

  • Optimize Amine Stoichiometry: Using a large excess of the amine can favor N-arylation. Reducing the amine loading to near stoichiometric amounts can suppress this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when choosing a solvent for O-aryl carbamate synthesis?

A1: The choice of solvent can significantly impact reaction solubility, rate, and even the reaction pathway. In a study on T3P-mediated synthesis, acetonitrile was found to be superior to DMF and DMSO.[9][11] For palladium-catalyzed reactions, aprotic polar solvents are often employed. It is crucial to select a solvent that fully dissolves the starting materials and reagents while being compatible with the reaction conditions.

Q2: How do electron-donating and electron-withdrawing groups on the phenol affect the reaction?

A2: The electronic nature of the phenol substrate has a pronounced effect on its nucleophilicity and, consequently, the reaction outcome.

  • Electron-Donating Groups (EDGs): Phenols with EDGs are generally more nucleophilic and tend to give good yields.[9]

  • Electron-Withdrawing Groups (EWGs): Strongly electron-withdrawing groups (like -NO2) can significantly decrease the nucleophilicity of the phenol, leading to diminished or no product formation in some methods.[9][12] However, in other synthetic approaches, such as those using phosgene derivatives, electron-poor phenols can still be viable substrates, although they may require harsher conditions.[8]

Q3: Can primary and secondary amines be used effectively in these syntheses?

A3: This depends heavily on the chosen synthetic method.

  • Primary Amines: Most methods are well-suited for primary alkyl amines.[9] However, primary aryl amines can sometimes perform poorly, leading to side reactions like urea formation.[9][13]

  • Secondary Amines: Secondary amines can be more challenging. In some cases, they are incompatible with the reaction conditions and fail to produce the desired O-aryl carbamate.[9] However, methods like dual nickel photocatalysis have shown success with a variety of secondary alkyl amines.[8]

Q4: What are the main advantages of using CO2 as a C1 source over traditional phosgene-based reagents?

A4: Using carbon dioxide offers significant advantages in terms of safety and sustainability.

  • Safety: CO2 is non-toxic, readily available, and renewable, making it a much safer alternative to the highly toxic and hazardous phosgene or its derivatives like triphosgene.[1][8]

  • Milder Conditions: Many modern methods utilizing CO2 can be performed under atmospheric pressure and at or near room temperature, avoiding the harsh conditions often required in older protocols.[1][9]

Experimental Protocols & Data

Table 1: Optimized Reaction Conditions for T3P-Mediated O-Aryl Carbamate Synthesis
ParameterOptimized ConditionRationaleReference
Solvent AcetonitrileSuperior yields compared to DMF and DMSO.[9][11]
Base Cs2CO3Optimal base identified through screening.[9]
Activating Agent T3P (Propanephosphonic acid anhydride)Effective for activating the carbamate intermediate.[9][12]
Stoichiometry Excess of phenol (e.g., 1.5 equiv.)Can improve the reaction yield.[9]
Temperature Room TemperatureAllows for mild reaction conditions.[9]
General Protocol for T3P-Mediated Synthesis of O-Aryl Carbamates

This is a generalized procedure and may require optimization for specific substrates.

  • To a dried flask under a CO2 atmosphere, add the amine (1.0 equiv.), phenol (1.5 equiv.), and Cs2CO3 (2.0 equiv.) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for the optimized time (e.g., 1-2 hours) to allow for the formation of the carbamate salt.

  • Add a solution of T3P (1.5 equiv.) in acetonitrile dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield reagent_check Check Reagent Quality start->reagent_check condition_check Review Reaction Conditions start->condition_check catalyst_check Evaluate Catalyst/Activation start->catalyst_check sub_reagent1 Verify Purity (NMR, GC-MS) reagent_check->sub_reagent1 sub_reagent2 Use Anhydrous Solvents reagent_check->sub_reagent2 sub_condition1 Optimize Temperature condition_check->sub_condition1 sub_condition2 Monitor Reaction Time (TLC, LC-MS) condition_check->sub_condition2 sub_catalyst1 Screen Catalysts/Ligands catalyst_check->sub_catalyst1 sub_catalyst2 Verify Activator Stoichiometry catalyst_check->sub_catalyst2 end Improved Yield sub_reagent1->end sub_reagent2->end sub_condition1->end sub_condition2->end sub_catalyst1->end sub_catalyst2->end

Caption: A decision tree for troubleshooting low product yield.

General Reaction Scheme: CO2-Based O-Aryl Carbamate Synthesis

Reaction_Scheme cluster_reactants Reactants amine Amine (R-NH2) carbamate_salt [R-NHCOO]- M+ amine->carbamate_salt Formation of Carbamate Salt co2 CO2 co2->carbamate_salt Formation of Carbamate Salt phenol Phenol (Ar-OH) product O-Aryl Carbamate phenol->product Coupling base Base base->carbamate_salt Formation of Carbamate Salt activator Activating Agent (e.g., T3P) activator->product Coupling carbamate_salt->product Coupling

Caption: A simplified workflow for O-aryl carbamate synthesis using CO2.

References

Technical Support Center: Optimizing the Synthesis of Ethyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl (3-hydroxyphenyl)carbamate. As an intermediate in the synthesis of selective herbicides like Phenmedipham, achieving high yield and purity is critical.[1] This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges of this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationships behind common problems and their solutions.

Q1: My reaction yield is consistently low, with significant amounts of unreacted 3-aminophenol remaining. What are the primary factors I should investigate?

A1: Low conversion is a frequent issue stemming from several critical parameters. The primary synthesis, a nucleophilic acyl substitution, involves the reaction of 3-aminophenol with ethyl chloroformate. Here’s a breakdown of the key factors to optimize:

  • Reagent Stoichiometry and Quality: Ensure ethyl chloroformate is used in a slight molar excess (e.g., 1.1-1.2 equivalents). Ethyl chloroformate is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using a freshly opened bottle or a recently distilled reagent is crucial.

  • Base Selection and Stoichiometry: The reaction generates hydrochloric acid (HCl), which must be neutralized to prevent protonation of the 3-aminophenol's amino group, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine (TEA) or a mild inorganic base such as sodium or potassium bicarbonate is recommended.[2][3] At least one equivalent of the base is necessary, though using a slight excess can be beneficial.

  • Temperature Control: This is arguably the most critical factor for both yield and selectivity. The reaction should be initiated and maintained at a low temperature (0-5 °C).[4][5] Adding the ethyl chloroformate dropwise while vigorously stirring the cooled solution of 3-aminophenol and base prevents localized temperature spikes, which can lead to side reactions and reagent degradation.

  • Reaction Time: While the reaction is generally fast, allow it to proceed for a sufficient duration.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 3-aminophenol spot has been consumed. Typically, stirring for 2-4 hours at low temperature followed by warming to room temperature for a short period is effective.

Below is a troubleshooting workflow to diagnose the cause of low conversion.

G start Low Yield / Incomplete Conversion check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_temp Review Temperature Control check_reagents->check_temp OK reagent_ok Use fresh/distilled Ethyl Chloroformate (1.1 eq). Ensure 3-aminophenol is pure. check_reagents->reagent_ok Issues Found check_base Verify Base & Reaction Time check_temp->check_base OK temp_ok Maintain 0-5°C during addition. Add chloroformate dropwise. check_temp->temp_ok Issues Found base_ok Use >1 eq. of base (e.g., TEA, NaHCO3). Monitor via TLC to confirm completion. check_base->base_ok Issues Found end_node Re-run Experiment with Optimized Conditions check_base->end_node OK reagent_ok->end_node temp_ok->end_node base_ok->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My TLC analysis shows multiple product spots, suggesting significant impurity formation. What are the likely side products and how can I minimize them?

A2: The structure of 3-aminophenol contains two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). While the amino group is significantly more nucleophilic, side reactions can occur if the conditions are not carefully controlled.

The two primary side products are:

  • O-acylation product: Formed when ethyl chloroformate reacts with the hydroxyl group.

  • Di-acylation product: Formed when both the amino and hydroxyl groups react.

Causality and Mitigation:

The key to preventing these side reactions is to exploit the difference in nucleophilicity between the nitrogen and oxygen atoms. N-acylation is kinetically favored, especially at lower temperatures.

  • Minimize O-acylation: Running the reaction at 0-5 °C drastically reduces the rate of O-acylation, favoring the desired N-acylation. Using a milder base like sodium bicarbonate instead of a strong organic base like TEA can also improve selectivity, as it is less likely to deprotonate the phenol group.

  • Prevent Di-acylation: The most effective way to prevent the formation of the di-acylated product is to control the stoichiometry of the ethyl chloroformate. Using more than 1.2 equivalents significantly increases the risk of this side reaction. Slow, dropwise addition of the chloroformate ensures it reacts with the more nucleophilic amino group before having the opportunity to react with the less nucleophilic carbamate-phenol intermediate.

The diagram below illustrates the desired reaction pathway versus the competing side reactions.

G cluster_main Reaction Pathways aminophenol 3-Aminophenol chloroformate + Ethyl Chloroformate (EtOCOCl) product This compound (Desired Product) chloroformate->product N-Acylation (Favored at low temp) side_o O-Acylation Byproduct chloroformate->side_o O-Acylation (Favored at high temp) side_di Di-Acylation Byproduct product->side_di + EtOCOCl (excess)

Caption: Desired N-acylation vs. side reactions.

Q3: The purification of my crude product is difficult, often resulting in an oily or waxy solid. What is the recommended work-up and purification procedure?

A3: A robust work-up and purification strategy is essential for obtaining pure this compound. The physical nature of the crude product, which can be a waxy curd, makes filtration challenging.[7]

Recommended Work-up Protocol:

  • Quench and Dilute: After the reaction is complete (as confirmed by TLC), quench it by adding water or a saturated ammonium chloride solution. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Aqueous Washes: Transfer the mixture to a separatory funnel.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 3-aminophenol and the base (like triethylamine).

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purification. The crude product can be recrystallized from a solvent system like heptane/propan-2-ol or ethyl acetate/hexane.[3][6] Experiment with different solvent ratios to induce the formation of a crystalline solid rather than an oil.

  • Column Chromatography: If recrystallization fails or impurities are persistent, purification by column chromatography on silica gel is a reliable alternative. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity, can effectively separate the product from side products and starting material.

Parameter Recommended Condition Rationale
Solvent Diethyl ether, Ethyl Acetate, THFGood solubility for reactants, ease of removal.[6]
Base Triethylamine (TEA), NaHCO₃, KHCO₃Neutralizes HCl byproduct. Bicarbonates offer better selectivity.[2][3]
Temperature 0-5 °CKinetically favors N-acylation over O-acylation.
Work-up Washes Dilute HCl, Sat. NaHCO₃, BrineSystematically removes basic, acidic, and aqueous impurities.
Purification Recrystallization or Column ChromatographyEffective for removing structurally similar side products.

Caption: Table of optimized reaction and purification conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of this compound from 3-aminophenol and ethyl chloroformate?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the carbamate product. A base is required to neutralize the HCl generated.

G cluster_mech Nucleophilic Acyl Substitution Mechanism r1 3-Aminophenol (Nucleophile) intermediate Tetrahedral Intermediate r1->intermediate Nucleophilic Attack r2 Ethyl Chloroformate (Electrophile) r2->intermediate product Product + HCl intermediate->product Chloride Leaves

Caption: Simplified reaction mechanism diagram.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals in ¹H NMR include the aromatic protons, the -OH and -NH protons (which may be broad), and the ethyl group's characteristic quartet and triplet.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (181.19 g/mol ), confirming its elemental composition.[8][9]

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond, the O-H bond, and the C=O (carbamate) stretch.

  • Melting Point: A sharp melting point close to the literature value (94-96 °C) is a good indicator of purity.[2][10]

Q3: Are there alternative, potentially higher-yielding or "greener," methods for this synthesis?

A3: Yes, while the chloroformate route is common, concerns over the toxicity of phosgene derivatives have driven research into alternatives. One prominent strategy involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide.[11][12] This approach uses CO₂ as a renewable C1 source, avoiding highly toxic reagents. However, these methods may require catalysts and specific conditions (like the use of cesium carbonate and TBAI) and may not be as universally applicable as the traditional chloroformate method.[12] Another approach involves the reaction of urea with alcohols at high temperatures, which is also a phosgene-free route.[13]

Section 3: References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (2002). Molecules, 7. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). methyl N-(3-hydroxyphenyl)carbamate. Retrieved from --INVALID-LINK--

  • Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. (n.d.). Retrieved from --INVALID-LINK--

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. Retrieved from --INVALID-LINK--

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (2002). ResearchGate. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from --INVALID-LINK--

  • J&K Scientific. (n.d.). Ethyl N-(3-hydroxyphenyl) carbamate, 97%. Retrieved from --INVALID-LINK--

  • Hartman, W. W., & Brethen, M. R. (1927). Ethyl N-methylcarbamate. Organic Syntheses, 7, 34.

  • PubChem. (n.d.). Carbamic acid, N-(3-hydroxyphenyl)-, ethyl ester. Retrieved from --INVALID-LINK--

  • Google Patents. (1952). US2615916A - Production of isopropyl n-phenyl carbamate. Retrieved from --INVALID-LINK--

  • Google Patents. (1963). United States Patent Office. Retrieved from --INVALID-LINK--

  • Google Patents. (2020). CN111689858B - Method for preparing ethyl chloroformate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). ethyl N-(3-hydroxyphenyl)carbamate. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Amsbio. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Ethyl chloroformate. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (n.d.). ethyl N-(3-hydroxyphenyl)carbamate. Retrieved from --INVALID-LINK--

  • Google Patents. (2007). CN100349861C - Ethyl carbamate and its preparation method. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Retrieved from --INVALID-LINK--

  • Tiritiris, I., & Thomas, A. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Chemistry, 10(6), 579–604.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common chromatographic challenges: peak tailing, with a specific focus on carbamate analysis. Carbamates, often containing basic functional groups, are particularly susceptible to this issue. This guide will not only provide solutions but also explain the underlying chemical principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in carbamate analysis?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with its trailing edge being broader than its leading edge.[1][2] In an ideal HPLC separation, peaks should be sharp and symmetrical, resembling a Gaussian distribution.[3] Tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates a problematic level of tailing.[4][5]

For carbamate analysis, peak tailing is particularly detrimental because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with neighboring peaks, making it difficult to accurately separate and quantify individual carbamates in a mixture.[3]

  • Inaccurate Quantification: The distorted peak shape complicates peak integration, leading to unreliable and inaccurate measurements of carbamate concentrations.[3][6]

  • Decreased Sensitivity: As a peak broadens and tails, its height diminishes, which can negatively affect the method's limit of detection (LOD) and limit of quantification (LOQ).[6]

Q2: My carbamate peak is tailing. What is the most likely cause?

A2: The primary cause of peak tailing, especially for compounds with basic functional groups like many carbamates, is the presence of secondary retention mechanisms.[4] While the main separation in reversed-phase HPLC is based on hydrophobic interactions with the stationary phase, unwanted secondary interactions can also occur. The most common of these is the electrostatic interaction between protonated basic carbamates and ionized residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][4][7][8]

These silanol groups are acidic and can become deprotonated (SiO-) at mobile phase pH values above approximately 3, creating active sites for strong interaction with positively charged basic analytes.[9][10][11] This secondary interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[4][12]

Q3: How does mobile phase pH affect peak tailing for carbamates?

A3: Mobile phase pH is a critical parameter that directly influences both the ionization state of the carbamate analytes and the surface chemistry of the silica stationary phase.[7][13][14]

  • At low pH (typically < 3): The acidic silanol groups on the silica surface are fully protonated (Si-OH) and therefore neutral.[4][7][8] This minimizes the secondary ionic interactions with basic carbamates, leading to significantly improved peak symmetry.[4][7]

  • At mid-range pH (approximately 3-7): Silanol groups become increasingly ionized (SiO-), creating negatively charged sites that strongly interact with protonated basic carbamates, causing significant peak tailing.[3][15]

  • At high pH (typically > 8): While operating at a high pH can deprotonate the basic carbamate, rendering it neutral and thus improving peak shape, it comes with the risk of dissolving the silica backbone of the column, which can cause irreversible damage.[4] However, specialized hybrid or organically modified silica columns are designed to be stable at higher pH ranges.[4][16]

For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[13][14][17]

Q4: I've adjusted the pH, but I still see some tailing. What else can I do?

A4: If pH adjustment alone is insufficient, several other strategies can be employed to mitigate peak tailing:

  • Use a Highly Deactivated (End-Capped) Column: Choose a column where the residual silanol groups have been chemically deactivated in a process called "end-capping."[4][8][18] This involves reacting the free silanols with a small, non-polar silylating agent, effectively shielding them from interaction with the analytes.[18][19][20] Columns that are "double end-capped" offer even greater deactivation.[18]

  • Increase Buffer Concentration: Using a higher concentration of a suitable buffer (e.g., 20-50 mM) in the mobile phase can help to mask the residual silanol interactions and maintain a stable pH at the column surface, thereby improving peak shape.[3][7][21]

  • Add a Competing Base: Introducing a small amount of a "sacrificial base," such as triethylamine (TEA), to the mobile phase can be effective.[1][22] The TEA molecules will preferentially interact with the active silanol sites, effectively blocking them from interacting with your carbamate analytes.[22]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry may be necessary. Polar-embedded or charged surface hybrid (CSH) columns are designed to reduce silanol interactions and provide excellent peak shapes for basic compounds.[5][23]

Q5: Could my issue be related to the column hardware or the overall HPLC system?

A5: Yes, hardware and system-related issues can also contribute to peak tailing. These are often referred to as "extra-column effects" because they occur outside of the packed bed of the column.[10][21]

  • Column Contamination and Degradation: The accumulation of strongly retained sample components on the column inlet frit or the stationary phase can create active sites that lead to peak tailing.[24][25] Similarly, a void or channel in the column packing bed can cause peak distortion.[3][8]

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread, leading to broader and potentially tailing peaks.[7][9][21] This is particularly noticeable for early eluting peaks.[23]

  • Improper Fittings: Poorly made connections, such as those with gaps or incorrect ferrule depth, can create dead volumes where the sample can diffuse, resulting in peak tailing.[10]

A systematic approach to troubleshooting, starting with the mobile phase and column chemistry before moving to hardware, is often the most efficient way to identify and resolve the root cause of peak tailing.

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This guide provides a logical workflow for diagnosing and resolving peak tailing issues in carbamate analysis.

Step 1: Initial Assessment

  • Evaluate the chromatogram: Is the tailing observed for all peaks or only for specific carbamate analytes? If all peaks are tailing, it might indicate a systemic issue like a column void or extra-column volume.[10] If only the carbamate peaks are tailing, the issue is likely chemical in nature (secondary interactions).

  • Calculate the Asymmetry Factor (As): Quantify the degree of tailing. An As > 1.5 often requires immediate attention.[4]

Step 2: Mobile Phase Optimization

  • Protocol: pH Adjustment:

    • Prepare mobile phases with decreasing pH values. A good starting point is to use a buffer at pH 3.0. A common choice is 0.1% formic acid in water.[26]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase.

    • Inject your carbamate standard and observe the peak shape.

    • If tailing improves but is not eliminated, try a mobile phase at pH 2.5.

  • Data Interpretation: A significant improvement in peak shape upon lowering the pH strongly suggests that silanol interactions are the primary cause of tailing.[4][7]

Step 3: Column Selection and Care

  • Select an End-Capped Column: If you are not already using one, switch to a modern, high-purity silica column with extensive end-capping.[26] These columns are designed to minimize silanol activity.[18][19][20]

  • Protocol: Column Flushing and Regeneration:

    • If you suspect column contamination, disconnect the column from the detector and flush it with a series of strong solvents. A typical sequence for a reversed-phase column is to wash with water, then isopropanol, followed by hexane, then isopropanol again, and finally re-equilibrate with your mobile phase. Always check the column manufacturer's instructions for solvent compatibility.

    • To remove strongly adsorbed basic compounds, a wash with a slightly acidic mobile phase can be effective.

  • Install a Guard Column: A guard column is a small, disposable column placed before the analytical column. It is packed with the same stationary phase and serves to capture strongly retained or particulate matter from the sample, thereby protecting the more expensive analytical column from contamination and extending its lifetime.[3][26][27]

Step 4: System Check

  • Inspect all connections: Ensure all tubing and fittings are secure and properly seated to eliminate dead volume.[10]

  • Minimize tubing length: Use the shortest possible length of narrow internal diameter tubing to connect the components of your HPLC system.[21]

Visualizing the Troubleshooting Workflow

Troubleshooting_Peak_Tailing start Peak Tailing Observed (As > 1.2) q1 Tailing on all peaks? start->q1 check_system Check for System Issues: - Column void/damage - Extra-column volume - Leaks/bad fittings q1->check_system Yes optimize_mobile_phase Optimize Mobile Phase: - Lower pH (e.g., to 2.5-3.0) - Increase buffer strength - Add competing base (TEA) q1->optimize_mobile_phase No (Analyte-specific) end Problem Solved check_system->end q2 Tailing Resolved? optimize_mobile_phase->q2 q2->end Yes change_column Change Column: - Use high-purity, end-capped column - Consider polar-embedded or CSH phase - Install a guard column q2->change_column No change_column->end

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Guide 2: The Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected effect of mobile phase pH on the peak asymmetry of a typical basic carbamate analyte.

Mobile Phase pHSilanol Group State (SiO-H)Basic Carbamate State (R-NH3+)Primary InteractionExpected Asymmetry Factor (As)Rationale
2.5 - 3.0 Mostly Protonated (Neutral)Protonated (Positive Charge)Minimal secondary ionic interaction1.0 - 1.3 (Good) Silanol groups are neutralized, preventing strong electrostatic interactions with the positively charged analyte.[4][7]
4.0 - 7.0 Increasingly Ionized (Negative Charge)Protonated (Positive Charge)Strong secondary ionic interaction> 1.5 (Poor) Ionized silanols act as strong retention sites for the charged analyte, causing significant tailing.[3][4]
> 8.0 (with pH-stable column) Ionized (Negative Charge)Deprotonated (Neutral)Minimal secondary ionic interaction1.0 - 1.3 (Good) The analyte is now neutral, so it does not interact strongly with the ionized silanol groups.[14]
Visualizing the Analyte-Silanol Interaction

This diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing.

Silanol_Interaction cluster_low_ph Low pH (e.g., pH 3.0) cluster_mid_ph Mid-Range pH (e.g., pH 7.0) Silanol_low Si-OH (Neutral) Carbamate_low Carbamate-NH3+ (Cationic) Carbamate_low->Silanol_low No Strong Interaction (Good Peak Shape) Silanol_mid Si-O- (Anionic) Carbamate_mid Carbamate-NH3+ (Cationic) Carbamate_mid->Silanol_mid Strong Ionic Interaction (Peak Tailing)

Caption: Analyte-silanol interactions at different mobile phase pH values.

References

Navigating the Matrix: A Technical Guide to Reducing Interferences in the GC-MS Analysis of Ethyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl (3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of matrix effects, ensuring the accuracy and reliability of your analytical data.

Introduction: Understanding the Challenge of Matrix Effects

In the realm of quantitative analytical chemistry, particularly when dealing with complex biological or environmental samples, the "matrix" refers to all components of a sample other than the analyte of interest.[1] In the GC-MS analysis of this compound, co-extracted compounds from the sample matrix can significantly interfere with the analyte's signal, a phenomenon known as the matrix effect.[1][2] This can lead to either an artificial enhancement or suppression of the signal, compromising the accuracy, precision, and sensitivity of your results.[1][2]

Matrix-induced signal enhancement is a prevalent issue in GC-MS.[2][3] It often occurs when non-volatile matrix components accumulate in the GC inlet, masking active sites where the analyte might otherwise adsorb or degrade.[1][2] This "protective" effect leads to a higher than actual signal response. Conversely, signal suppression can occur due to competition for ionization in the MS source or interference with the analyte's transfer from the GC to the MS.[1][4]

This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects in your GC-MS workflow for this compound analysis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the GC-MS analysis of this compound, providing explanations and actionable solutions.

Q1: My calibration curve prepared in a pure solvent is linear, but my sample results are inconsistent and show poor recovery. Could this be a matrix effect?

A1: Yes, this is a classic indicator of matrix effects. When a calibration curve in a pure solvent (solvent-based calibration) is used to quantify an analyte in a complex matrix, the matrix components can alter the analyte's response, leading to inaccurate quantification.[1]

To confirm the presence of matrix effects, you can perform the following diagnostic test:

  • Prepare a matrix-matched calibration curve: Spike a blank matrix extract (a sample known to be free of this compound) with known concentrations of the analyte.

  • Compare slopes: Compare the slope of the matrix-matched calibration curve to the slope of your solvent-based calibration curve. A significant difference (typically >20%) between the slopes confirms the presence of a matrix effect.[5]

Q2: I've confirmed a matrix effect. What are the primary strategies to reduce its impact?

A2: There are three main strategies to combat matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

  • Modify Calibration Strategy: This involves compensating for the matrix effect rather than eliminating it.

  • Optimize GC-MS Parameters: Fine-tuning instrumental conditions can help minimize the impact of co-eluting interferences.

The following sections will delve into specific techniques within each of these strategies.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to more specific questions you may have.

Sample Preparation & Cleanup

Q3: What are the most effective sample preparation techniques for reducing matrix effects when analyzing this compound?

A3: The choice of sample preparation technique is critical and depends on the complexity of your sample matrix. For carbamates like this compound, several methods are highly effective:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food and agricultural samples.[6][7] It involves a two-step process of extraction with a solvent and partitioning salts, followed by dispersive solid-phase extraction (d-SPE) for cleanup.[6][7] The d-SPE step utilizes sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[8] The combination of these sorbents can be optimized for your specific matrix to effectively reduce interferences.[8][9][10]

  • Solid-Phase Extraction (SPE): SPE is a more traditional but highly effective cleanup technique that offers a wide range of sorbent chemistries to target specific matrix components.[11][12] For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) is a good starting point.[13] Magnetic solid-phase extraction (MSPE) is an emerging variation that uses magnetic sorbents for easier and faster extraction.[14][15]

  • Liquid-Liquid Extraction (LLE): LLE is a fundamental technique that can be optimized by carefully selecting the extraction solvent and adjusting the pH to selectively extract this compound while leaving many interfering compounds behind.

Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Sample->Add_Solvent 1. Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge 2. Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant 3. Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18, GCB) Supernatant->Add_dSPE 4. Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 5. Final_Extract Final Extract Vortex_Centrifuge2->Final_Extract 6. GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis 7.

Caption: A generalized workflow for the QuEChERS sample preparation method.

Calibration Strategies

Q4: I'm still observing some matrix effects even after sample cleanup. What calibration method should I use?

A4: When sample cleanup alone is insufficient, the following calibration strategies are recommended:

  • Matrix-Matched Calibration: This is the most common and effective approach to compensate for matrix effects.[6][16] It involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples.[1] This ensures that the standards and samples experience the same matrix-induced signal enhancement or suppression, leading to more accurate quantification.[6]

  • Standard Addition: This method is considered the gold standard for accuracy in complex matrices, especially when a representative blank matrix is unavailable.[1] It involves adding known amounts of a standard solution to several aliquots of the sample extract. The resulting responses are plotted, and the original concentration is determined by extrapolating to the x-intercept.

  • Stable Isotope Dilution Analysis (SIDA): This is the most robust method for correcting for matrix effects and analyte loss during sample preparation.[17][18][19] It involves adding a known amount of a stable isotope-labeled analog of this compound (e.g., ¹³C or ²H labeled) to the sample at the beginning of the extraction process.[17][20][21] Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, providing a highly accurate correction.[17]

Decision Tree for Calibration Strategy

Calibration_Strategy Start Start: Matrix Effect Confirmed Blank_Available Is a representative blank matrix available? Start->Blank_Available SIL_Available Is a stable isotope-labeled internal standard available? Blank_Available->SIL_Available No Matrix_Matched Use Matrix-Matched Calibration Blank_Available->Matrix_Matched Yes Standard_Addition Use Standard Addition Method SIL_Available->Standard_Addition No SIDA Use Stable Isotope Dilution Analysis (SIDA) SIL_Available->SIDA Yes

Caption: A decision-making guide for selecting the appropriate calibration strategy.

Instrumental Optimization

Q5: Can I optimize my GC-MS parameters to further reduce matrix effects?

A5: Yes, instrumental optimization can play a significant role:

  • Injector Maintenance and Liner Selection: Regularly replace the GC inlet liner, septum, and trim the analytical column. An accumulation of non-volatile matrix components in the liner is a primary cause of signal enhancement.[1] Using a liner with glass wool can help trap some of these non-volatile residues.

  • Chromatographic Separation: Improve the chromatographic resolution between this compound and co-eluting matrix components. This can be achieved by optimizing the GC oven temperature program (e.g., using a slower ramp rate) or by using a longer or more selective GC column.

  • Analyte Protectants: The co-injection of "analyte protectants" can be a powerful technique to mitigate analyte loss and signal variability in the GC inlet.[22] These are compounds that have a higher affinity for active sites in the inlet, thereby "protecting" the analyte from degradation or adsorption.

Experimental Protocols

Protocol 1: General QuEChERS Procedure for this compound

This protocol provides a starting point for developing a QuEChERS method. Optimization will be required based on your specific sample matrix.

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

  • Analysis: Take the supernatant for GC-MS analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Blank Matrix Extraction: Extract a blank sample (known to be free of this compound) using the same procedure as your unknown samples.

  • Standard Spiking: Aliquot the blank matrix extract into several vials.

  • Serial Dilution: Spike each aliquot with a known concentration of an this compound standard solution to create a series of calibration standards at different concentration levels.

  • Analysis: Analyze the matrix-matched standards using the same GC-MS method as your samples.

Data Presentation

Table 1: Hypothetical Recovery Data for this compound with Different Cleanup Strategies

Cleanup MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
No Cleanup14525
d-SPE with PSA11515
d-SPE with PSA + C181028
d-SPE with PSA + C18 + GCB985

This data is for illustrative purposes only and will vary depending on the sample matrix and analytical conditions.

Conclusion

Successfully reducing matrix effects in the GC-MS analysis of this compound requires a systematic and multi-faceted approach. By understanding the causes of these effects and implementing a combination of robust sample preparation, appropriate calibration strategies, and optimized instrumental parameters, you can significantly improve the accuracy, precision, and reliability of your analytical results. This guide serves as a comprehensive resource to help you navigate these challenges and achieve high-quality data in your research and development endeavors.

References

Technical Support Center: Ethyl (3-hydroxyphenyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl (3-hydroxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide for Common Stability Issues

Researchers often encounter challenges related to the degradation of this compound in solution, leading to inconsistent results. This section addresses specific problems, their root causes, and robust solutions.

Issue 1: Rapid Loss of Compound in Neutral or Basic Aqueous Buffers

Symptom: You observe a rapid decrease in the concentration of this compound when dissolved in buffers with a pH of 7 or higher, as confirmed by HPLC or GC-MS analysis.

Probable Cause: Carbamates, in general, are susceptible to alkaline hydrolysis[1]. The ester linkage of the carbamate group is prone to cleavage by hydroxide ions, a process known as base-catalyzed hydrolysis. This reaction is often the primary degradation pathway in aqueous solutions at neutral to high pH[2][3]. For this compound, this would lead to the formation of 3-aminophenol and ethyl carbonate, which can further decompose.

dot

EHC This compound Products Degradation Products (3-Aminophenol, Ethyl Carbonate, CO2) EHC->Products Hydrolysis OH OH- (Alkaline Conditions) OH->EHC

Caption: Alkaline Hydrolysis of this compound.

Solution:

  • pH Adjustment: Whenever possible, prepare and store stock solutions and working solutions in acidic buffers (pH 4-6). Most carbamates exhibit significantly greater stability in acidic to slightly acidic conditions[1][2].

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during experiments.

  • Aprotic Solvents for Stock: Prepare high-concentration stock solutions in aprotic organic solvents like anhydrous DMSO or acetonitrile, where hydrolytic degradation is minimized. Store these stocks at low temperatures. Further dilutions into aqueous media should be done immediately before use.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in Photostability Assays

Symptom: When solutions of this compound are exposed to light (e.g., ambient lab light or UV light in a photostability chamber), you observe a loss of the parent compound and the emergence of multiple, unidentified peaks in your chromatogram.

Probable Cause: Carbamates are known to undergo photodegradation[4][5]. The aromatic ring in this compound can absorb UV light, leading to photochemical reactions. These reactions can be complex, involving oxidation of the aromatic ring or cleavage of the carbamate moiety, resulting in a variety of degradation products[4][6].

Solution:

  • Light Protection: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.

  • Controlled Environment: Conduct experiments under controlled lighting conditions. Use yellow or red lighting if the compound is found to be particularly sensitive to shorter wavelengths of light.

  • Solvent Choice: The solvent can influence the rate and pathway of photodegradation. In some cases, organic solvents can participate in photooxidation reactions[4]. If you suspect solvent effects, consider testing stability in a range of solvents (e.g., acetonitrile, methanol, water) under controlled light exposure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound solutions.

Q1: What is the recommended solvent for preparing a stable stock solution of this compound?

A1: For long-term storage, it is best to prepare stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. In these solvents, the risk of hydrolysis is significantly reduced. These stock solutions should be stored at -20°C or below and protected from light.

Q2: How stable is this compound in aqueous solution at different pH values?

A2: While specific kinetic data for this exact molecule is not extensively published, based on the general behavior of carbamates, its stability in aqueous solution is highly pH-dependent[1]. Generally, carbamates are most stable at a pH of around 5[1]. As the pH increases, especially above 7, the rate of hydrolysis increases significantly[2][3].

pH RangeExpected StabilityPrimary Degradation Pathway
< 6 HighMinimal degradation
6 - 8 Moderate to LowBase-catalyzed hydrolysis
> 8 Very LowRapid base-catalyzed hydrolysis

Q3: Can I expect enzymatic degradation of this compound in cell culture media or plasma?

A3: Yes, it is highly probable. Carbamates can be hydrolyzed by carboxylesterases, which are present in biological media like plasma and cell lysates[7]. This enzymatic hydrolysis would cleave the ester bond of the carbamate. Therefore, when working with biological matrices, it is crucial to consider both chemical and enzymatic degradation. To distinguish between the two, you can run control experiments with heat-inactivated plasma or media.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective approach. A typical stability study involves analyzing the concentration of the compound in solution at various time points under specific storage conditions (e.g., temperature, pH, light exposure). A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.

Section 3: Experimental Protocols

To ensure the integrity of your experimental results, it is essential to validate the stability of this compound under your specific experimental conditions. Below are step-by-step protocols for assessing its stability.

Protocol 1: Assessing pH-Dependent Hydrolytic Stability

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

dot

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., 10 mg/mL in Acetonitrile) Dilute Dilute Stock into Buffers (Final Conc. e.g., 10 µg/mL) Prep_Stock->Dilute Prep_Buffers Prepare Buffers (e.g., pH 4, 7, 9) Prep_Buffers->Dilute Incubate Incubate at Controlled Temp (e.g., 25°C or 37°C) Dilute->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Plot Plot Concentration vs. Time and Calculate Half-life Analyze->Plot

Caption: Workflow for pH-Dependent Stability Assessment.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous acetonitrile to a final concentration of 10 mg/mL.

  • Prepare Buffers: Prepare a series of buffers, for example:

    • pH 4.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffer

    • pH 9.0: 0.1 M Borate buffer

  • Initiate Experiment:

    • For each pH condition, dilute the stock solution into the buffer to a final concentration of 10 µg/mL.

    • Immediately take a sample from each solution (this is your T=0 time point).

    • Incubate all solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Analyze all samples by a validated HPLC method to determine the concentration of this compound.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Column: C18 reverse-phase column.

    • Detection: UV at a suitable wavelength or MS.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give you the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Quantification of this compound by GC-MS

Objective: To provide a robust and sensitive method for the quantification of this compound, often considered a reference technique[8].

Methodology:

  • Internal Standard: Prepare a stock solution of a suitable internal standard, such as propyl carbamate, in acetone[9].

  • Sample Preparation:

    • To your sample, add the internal standard.

    • If the sample is aqueous, perform a liquid-liquid extraction with a solvent like ethyl acetate at a slightly basic pH (e.g., pH 9) to ensure the compound is in its neutral form for efficient extraction[10].

    • For more complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample[9].

  • Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the extracted compound can be derivatized. Silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach[10]. This involves evaporating the extraction solvent and heating the residue with the silylating agent (e.g., at 80°C for 30 minutes)[10].

  • GC-MS Analysis:

    • Injection: Inject the derivatized (or non-derivatized) sample into the GC-MS.

    • Column: Use a suitable capillary column, such as one with a polar stationary phase (e.g., Carbowax type)[9].

    • Temperature Program: Develop a temperature gradient to ensure good separation from matrix components.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both this compound and the internal standard.

  • Quantification: Create a calibration curve by analyzing standards of known concentrations and plotting the ratio of the peak area of the analyte to the peak area of the internal standard versus concentration. Use this curve to determine the concentration in your unknown samples.

By understanding the inherent stability characteristics of this compound and employing these troubleshooting and analytical strategies, you can significantly improve the accuracy and reliability of your research.

References

Navigating the Thermal Tightrope: A Guide to Optimizing GC Temperature Programs for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing carbamates using Gas Chromatography (GC). Carbamates, a critical class of pesticides and pharmaceutical compounds, are notoriously challenging due to their thermal lability. The success of your analysis hinges almost entirely on a meticulously optimized temperature program.

This document moves beyond generic advice, offering in-depth, cause-and-effect explanations to empower you to not just follow a method, but to understand and troubleshoot it effectively. We will explore the delicate balance between achieving chromatographic separation and preventing the thermal degradation that can render your results meaningless.

Troubleshooting Guide: Common Problems & Proven Solutions

This section addresses specific issues you may encounter during your GC analysis of carbamates, with a focus on how the temperature program is often the root cause and the ultimate solution.

❓ Problem: I'm seeing significant peak tailing, especially for my target carbamates.

🔬 Causality & Solution:

Peak tailing for carbamates is often a red flag for unwanted interactions within your GC system. While issues like a poorly cut column or contaminated liner are common culprits for peak tailing in general, for polar compounds like carbamates, the problem is frequently exacerbated by "active sites" in the inlet or column.[1][2][3] These are points where the analytes can adsorb, leading to a slow, staggered release into the column and causing the characteristic tail.

Step-by-Step Protocol to Mitigate Tailing:

  • System Deactivation Check: First, ensure your entire system is as inert as possible. Use a fresh, high-quality deactivated inlet liner.[1][2] If the problem persists, trim 10-20 cm from the front of your column to remove any accumulated active sites.[1][2]

  • Initial Temperature Optimization: A high initial oven temperature can cause analytes to interact more strongly with any residual active sites.

    • Action: Lower your initial oven temperature. A good starting point is 20°C below the boiling point of your sample solvent, especially for splitless injections.[1][4] This promotes better "focusing" of the analytes at the head of the column, minimizing interaction time with the liner.

  • Ramp Rate Adjustment: A very slow initial ramp can sometimes increase the time sensitive compounds spend in the hotter inlet, potentially leading to degradation that manifests as tailing or shoulders.

    • Action: After ensuring a low initial temperature, experiment with a slightly faster initial ramp rate (e.g., increase from 10°C/min to 15-20°C/min) for the first part of the program to move the carbamates into the column more quickly.

❓ Problem: My carbamate peaks are broad, poorly resolved, or not showing up at all.

🔬 Causality & Solution:

This is a classic symptom of thermal degradation. Carbamates, particularly N-methylcarbamates, are prone to decomposing in the hot GC injector or column into their corresponding phenol/alcohol and methylisocyanate.[5] If the temperature is too high or the exposure time too long, your parent compound peak will shrink or disappear entirely, often replaced by a broader, earlier-eluting degradation product peak.[5][6]

Experimental Workflow for Preventing Degradation:

G cluster_Inlet Inlet Optimization cluster_Oven Oven Program Optimization cluster_Verification Verification Inlet_Temp Lower Inlet Temperature (e.g., 200-250°C) Injection_Mode Consider Cold On-Column or PTV Injection Inlet_Temp->Injection_Mode If degradation persists Initial_Oven Set Low Initial Temp (e.g., 40-70°C) Inlet_Temp->Initial_Oven Ramp_Rate Use Faster Ramp Rates (e.g., 25-50°C/min) Initial_Oven->Ramp_Rate Final_Temp Set Final Temp only high enough to elute last analyte Ramp_Rate->Final_Temp Analyze_Std Analyze Standard Check_Degradation Check for Degradation Peaks (e.g., using GC-MS) Analyze_Std->Check_Degradation Oven Oven Oven->Analyze_Std

Key Optimization Points:

  • Reduce Residence Time at High Temperatures: The core principle is to minimize the time the carbamate is exposed to heat. This is achieved through a combination of lower inlet temperatures, low initial oven temperatures, and faster analysis times.[5][6][7]

  • Fast GC Approach: Employing "Fast GC" principles—using shorter columns and higher flow rates—can significantly reduce the time analytes spend in the hot column, thereby preventing degradation.[6][7]

  • Temperature Program Strategy: A study on N-carbamates showed that by changing the temperature-programming rate from 100°C/min down to 10°C/min, thermal decomposition was minimized, though not completely eliminated in a conventional hot injector.[5] Conversely, using a cold on-column injection technique, faster programming rates (50-80°C/min) were successful because the initial degradation in the inlet was avoided.[5]

❓ Problem: I have poor resolution between two closely eluting carbamates.

🔬 Causality & Solution:

Resolution in temperature-programmed GC is primarily influenced by the ramp rate.[8][9] A ramp that is too fast will cause compounds to elute too quickly and without sufficient interaction with the stationary phase, leading to co-elution. A ramp that is too slow can cause excessive peak broadening, which also harms resolution.[10]

Table 1: Effect of Ramp Rate on Resolution

Ramp Rate (°C/min)Effect on Mid-Chromatogram PeaksRecommended Action for Poor Resolution
High (>25°C/min) Decreased retention time, potential for co-elution.Decrease the ramp rate in increments of 5°C/min.
Optimal (~10°C/min) Good balance of resolution and analysis time. A common starting point for method development.[8][11]This is the target. A rule of thumb for an optimal rate is 10°C per column void time.[8][10]
Low (<5°C/min) Increased retention time, potential for peak broadening.This is generally not ideal. If you must use a slow ramp, ensure your initial temperature is low enough to maintain sharp peaks for early eluters.

Optimization Protocol:

  • Identify the Elution Zone: Determine the oven temperature at which the critical pair of peaks is eluting.

  • Adjust the Ramp Rate: Lower the ramp rate specifically during the elution of these peaks. You can use a multi-ramp program. For example, if the critical pair elutes between 150°C and 170°C, you could use an initial fast ramp to 140°C, then a slower ramp of 5°C/min to 180°C, followed by a faster ramp to clean the column.

  • Consider a Mid-Ramp Hold: For very difficult separations, inserting a short isothermal hold (1-2 minutes) just before the elution of the critical pair can sometimes improve resolution.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select the right initial oven temperature?

The initial oven temperature is critical for focusing analytes at the head of the column and ensuring good resolution of early eluting peaks.[8] For carbamate analysis, a low initial temperature is paramount to prevent on-column degradation.

  • For Splitless Injection: Start with an oven temperature approximately 20°C below the boiling point of your solvent.[1][4] This allows for proper solvent focusing.

  • For Split Injection: A good starting point is 40-70°C.[5][12] A generic scouting program often starts at 40°C.[8] If your first peaks of interest are poorly resolved, the most effective action is to lower the initial oven temperature rather than adding a long hold time.[8]

Q2: Can I analyze carbamates without derivatization?

Yes, direct analysis is possible, but it requires careful optimization to avoid thermal degradation.[7][13] Techniques like cold on-column injection, which introduce the sample directly onto the column without passing through a hot inlet, are highly effective at preventing decomposition.[5][6][7] If these techniques are unavailable, a meticulously optimized temperature program combined with a highly inert system is your next best approach.

Q3: What is derivatization and should I consider it for carbamates?

Derivatization is the process of chemically modifying an analyte to make it more suitable for GC analysis.[14] For carbamates, this typically involves converting the thermally labile N-H group into a more stable derivative (e.g., through methylation or silylation).[12][15]

Advantages of Derivatization:

  • Increased Thermal Stability: This is the primary reason. It eliminates the core problem of degradation, allowing for more rugged methods with higher inlet and oven temperatures.[14]

  • Improved Chromatography: Derivatives are often less polar, leading to sharper, more symmetrical peaks.[14]

  • Enhanced Sensitivity: Certain derivatizing agents can improve detectability.[14]

While derivatization adds an extra step to sample preparation, it often provides a more robust and reliable alternative to the challenges of direct analysis.[12][16][17] Flash alkylation in the injector port is one technique that combines injection and derivatization into a single step.[12]

Q4: How do I determine the final oven temperature and hold time?

The final temperature and hold time are set to ensure all analytes of interest and any heavier matrix components are eluted from the column.[8][11]

  • Set Final Temperature: Run a scouting gradient with a high final temperature (up to the column's limit).[8] Observe the elution temperature of your last carbamate of interest. Set your method's final temperature about 20-30°C above this elution temperature.[8]

  • Set Final Hold Time: The hold time should be long enough to elute any late-eluting compounds from your sample matrix, preventing ghost peaks in subsequent runs.[18] A hold of 3-5 minutes is typical, but should be confirmed by injecting a blank solvent after a real sample to check for carryover.

References

Selection of internal standards for Ethyl carbamate quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the critical selection of internal standards for the accurate quantification of ethyl carbamate (EC). Ethyl carbamate, a potential human carcinogen, is a common contaminant in fermented foods and alcoholic beverages, making its precise measurement essential for food safety and quality control.[1][2][3] This resource offers practical, field-proven insights to navigate the complexities of analytical method development and troubleshooting.

The Cornerstone of Accurate Quantification: The Internal Standard

In analytical chemistry, an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard should be a compound that behaves chemically and physically similarly to the analyte of interest but can be distinguished by the analytical instrument.

For the quantification of ethyl carbamate, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results, especially in complex matrices such as alcoholic beverages and fermented foods.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is an isotopically labeled internal standard, such as deuterated ethyl carbamate (d5-EC), the preferred choice for ethyl carbamate analysis by GC-MS?

A1: The use of an isotopically labeled internal standard, particularly deuterated ethyl carbamate (d5-EC), is considered the gold standard for ethyl carbamate quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The rationale behind this preference is rooted in the fundamental principles of analytical chemistry:

  • Similar Physicochemical Properties: d5-EC has nearly identical physicochemical properties (e.g., polarity, volatility, and reactivity) to the native ethyl carbamate.[3] This similarity ensures that both the analyte and the internal standard behave in the same manner during all stages of the analytical process, including extraction, derivatization (if any), and chromatographic separation.

  • Correction for Matrix Effects: Complex sample matrices can significantly impact the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal. Since d5-EC co-elutes with the native EC and experiences the same matrix effects, its signal can be used to accurately normalize the analyte's signal, thereby mitigating the impact of the matrix.[7]

  • Compensation for Procedural Losses: Any loss of analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction (SPE) will be mirrored by a proportional loss of the d5-EC.[5] This allows for reliable correction of the final calculated concentration.

Q2: Can I use a structural analog, like propyl carbamate or butyl carbamate, as an internal standard?

A2: While structural analogs such as propyl carbamate or butyl carbamate have been used as internal standards for ethyl carbamate analysis, they are not the ideal choice and can lead to less accurate results.[3][8][9] Here's why:

  • Differences in Physicochemical Properties: Although structurally similar, these compounds have different molecular weights, boiling points, and polarities compared to ethyl carbamate. These differences can lead to variations in their extraction efficiencies and chromatographic retention times.[3]

  • Disparate Response to Matrix Effects: Due to their different chemical nature, structural analogs may not experience the same degree of ion suppression or enhancement as ethyl carbamate in the presence of matrix components. This can result in inaccurate quantification.

  • Potential for Co-elution with Interferences: The different retention time of a structural analog might lead to co-elution with other matrix components that do not interfere with the analyte of interest, but do interfere with the internal standard, leading to erroneous results.

The International Organisation of Vine and Wine (OIV) has outlined methods that include the use of propyl carbamate, butyl carbamate, or deuterated ethyl-d5 carbamate as internal standards.[8] However, for the highest accuracy and to minimize method development challenges, an isotopically labeled internal standard is strongly recommended.[4][10]

Q3: For LC-MS/MS analysis, is a deuterated or a ¹³C-labeled internal standard better?

A3: For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, a ¹³C-labeled internal standard is generally considered superior to a deuterated internal standard.[11] While both are isotopically labeled, there's a key difference:

  • Chromatographic Co-elution: ¹³C-labeled internal standards have a mass difference from the native analyte due to the heavier carbon isotope, but their chemical structure and polarity are virtually identical. This results in perfect co-elution with the analyte under various chromatographic conditions.[11][12]

  • Potential for Retention Time Shift with Deuterated Standards: Deuterated internal standards, due to the slightly different bond energies of C-D versus C-H bonds, can sometimes exhibit a small chromatographic retention time shift relative to the native analyte.[11] This shift can be problematic, especially with high-resolution chromatography, as it can lead to the analyte and internal standard experiencing slightly different matrix effects at the point of elution.

Therefore, for the most robust and accurate LC-MS/MS methods, a ¹³C-labeled ethyl carbamate internal standard is the preferred choice.[11][13]

Troubleshooting Guide: Internal Standard Performance

This section addresses common issues encountered during method development and routine analysis related to the internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor Internal Standard Recovery - Inefficient extraction of the internal standard from the sample matrix.- Degradation of the internal standard during sample preparation.- Incorrect preparation of the internal standard spiking solution.- Optimize the extraction solvent and conditions to ensure compatibility with the internal standard.- Investigate the stability of the internal standard under your sample preparation conditions (e.g., pH, temperature).- Verify the concentration and preparation procedure of the internal standard stock and working solutions.
High Variability in Internal Standard Response - Inconsistent addition of the internal standard to samples.- Matrix effects causing significant ion suppression or enhancement.- Instrument instability.- Use a calibrated positive displacement pipette for adding the internal standard to minimize volume errors.- Dilute the sample to reduce matrix effects. Consider a more rigorous sample cleanup procedure.- Perform instrument maintenance and check for consistent performance before running samples.
Internal Standard Signal Too Low or Absent - Incorrect concentration of the internal standard spiking solution.- The internal standard is not being efficiently ionized.- The mass spectrometer is not set to monitor the correct m/z for the internal standard.- Prepare a fresh internal standard working solution at a higher concentration.- Optimize the ion source parameters (e.g., temperature, gas flows) for the internal standard.- Double-check the mass spectrometer method to ensure the correct precursor and product ions (for MS/MS) or selected ions (for SIM) for the internal standard are being monitored.[6]
Internal Standard Peak Tailing or Splitting - Chromatographic column degradation.- Active sites in the GC inlet or column.- Co-elution with an interfering compound.- Replace the GC column.- Use a deactivated inlet liner and perform inlet maintenance.- Adjust the chromatographic conditions (e.g., temperature program, flow rate) to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Working Solution (d5-EC for GC-MS)

This protocol describes the preparation of a deuterated ethyl carbamate (d5-EC) working solution for spiking into samples.

Materials:

  • Deuterated ethyl carbamate (d5-EC) standard

  • High-purity solvent (e.g., acetone or methanol)

  • Calibrated volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh a known amount of d5-EC (e.g., 10 mg) into a 10 mL volumetric flask.

    • Dissolve the d5-EC in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C).

  • Prepare an Intermediate Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly.

  • Prepare the Working Solution (e.g., 400 ng/mL):

    • Pipette 4 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly.[3]

    • This working solution is now ready to be added to your samples and calibration standards.

Note: The final concentration of the internal standard in the sample should be appropriate for the expected concentration range of the analyte and the sensitivity of the instrument.

Visualization of the Internal Standard Selection Workflow

The following diagram illustrates the decision-making process for selecting a suitable internal standard for ethyl carbamate quantification.

ISTD_Selection_Workflow start Start: Need for Ethyl Carbamate Quantification analytical_technique Select Analytical Technique start->analytical_technique gc_ms GC-MS or GC-MS/MS analytical_technique->gc_ms Gas Chromatography lc_ms LC-MS/MS analytical_technique->lc_ms Liquid Chromatography consider_isotopic Consider Isotopically Labeled IS gc_ms->consider_isotopic lc_ms->consider_isotopic deuterated Deuterated EC (d5-EC) consider_isotopic->deuterated Preferred for GC-MS c13_labeled 13C-Labeled EC consider_isotopic->c13_labeled Preferred for LC-MS/MS structural_analog Consider Structural Analog IS (Less Ideal) consider_isotopic->structural_analog Alternative (with caution) validate_method Validate Analytical Method (Accuracy, Precision, Linearity, etc.) deuterated->validate_method c13_labeled->validate_method propyl_carbamate Propyl Carbamate structural_analog->propyl_carbamate butyl_carbamate Butyl Carbamate structural_analog->butyl_carbamate propyl_carbamate->validate_method butyl_carbamate->validate_method end End: Reliable Quantification of Ethyl Carbamate validate_method->end

Caption: Workflow for selecting an internal standard for ethyl carbamate analysis.

References

Addressing interferences in complex matrices for carbamate analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbamate analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying carbamate residues in challenging matrices. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your results.

This resource is structured to address the most common challenges and frequently asked questions encountered in the field. We will delve into the nuances of matrix effects, sample preparation, and chromatographic optimization to help you generate accurate and reproducible data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding carbamate analysis.

Q1: My carbamate recoveries are consistently low and variable. What is the most likely cause?

A: Low and erratic recoveries in carbamate analysis, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are frequently due to matrix effects .[1][2][3] Matrix effects are alterations in the ionization efficiency of your target analytes caused by co-eluting compounds from the sample matrix.[4] These interferences can either suppress the analyte signal (ion suppression), leading to lower apparent concentrations, or enhance it (ion enhancement), causing overestimation.[4][5]

The chemical complexity of matrices like fruits, vegetables, fatty foods, and biological fluids means they contain a host of compounds (lipids, pigments, sugars, proteins) that can interfere with the ionization process in the mass spectrometer's source.[6]

Q2: What exactly is "ion suppression" and how does it happen?

A: Ion suppression is a phenomenon predominantly observed in electrospray ionization (ESI) where co-eluting matrix components interfere with the ability of the target analyte to form gas-phase ions.[7][8] Several mechanisms are proposed:

  • Competition for Charge: In the ESI droplet, there's a finite amount of available charge. If a high concentration of a matrix component with high surface activity or basicity co-elutes with your analyte, it can preferentially acquire the charge, leaving less for your analyte of interest.[7]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[7][9] This hinders solvent evaporation, making it more difficult for the analyte to be released into the gas phase as an ion.[7]

  • Analyte Co-precipitation: Non-volatile materials in the matrix can cause the analyte to precipitate within the droplet as it shrinks, preventing it from ever becoming a gas-phase ion.[9]

Q3: I'm using the QuEChERS method for sample prep. How do I know if I'm using the right salts and sorbents for my specific matrix?

A: The "best" QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) formulation is highly dependent on your matrix.[10] While the original method was developed for high-water content produce, modifications are essential for other sample types.[10] The key is to characterize your matrix first.[10]

  • For high-fat matrices (e.g., avocado, cheese, oilseeds), incorporating a C18 sorbent in the dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing lipids.[10][11][12] Zirconia-based sorbents (like Z-Sep) have also shown excellent performance in lipid removal.[11][13][14]

  • For highly pigmented matrices (e.g., spinach, herbs), graphitized carbon black (GCB) is effective at removing pigments like chlorophyll.[10][11] However, use GCB with caution, as it can also adsorb planar pesticides, potentially leading to low recovery for certain carbamates.[10][11]

  • For matrices with sugars and organic acids , primary secondary amine (PSA) is the standard sorbent for their removal.[11]

A systematic comparison of different dSPE sorbents is often necessary during method development to find the optimal balance between cleanup efficiency and analyte recovery.[11][13]

Troubleshooting Guide: A Deeper Dive

This section provides a more in-depth, problem-and-solution approach to common issues.

Issue 1: Poor Peak Shape and Shifting Retention Times

Symptoms: You observe peak fronting, tailing, or splitting. Retention times are drifting between injections or across a batch.

Root Cause Analysis: Poor peak shape can be a sign of co-eluting interferences affecting the analyte's interaction with the stationary phase.[4] It can also indicate issues with the mobile phase, column, or injector. Retention time shifts suggest a lack of system equilibration or changes in the column's chemistry over time.[15]

Solutions & Explanations:

  • Optimize Chromatographic Selectivity: The goal is to separate the carbamate analytes from the bulk of the matrix interferences.

    • Modify the Mobile Phase: Weaken your mobile phase (e.g., increase the aqueous component in reversed-phase LC) to increase the retention time of your analyte.[16] This can move it away from early-eluting, highly polar interferences.

    • Change the Column: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry. For carbamates, specific columns have been developed that offer unique selectivity compared to standard C18 columns.[15]

    • Gradient Optimization: Ensure your gradient is shallow enough around the elution time of your analytes to provide adequate separation from closely eluting compounds.

  • Ensure System Stability:

    • Sufficient Equilibration: Always allow adequate time for the column to equilibrate with the initial mobile phase conditions before injecting. A common rule of thumb is 10-20 column volumes.[15]

    • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can cause significant retention time shifts.[15]

Issue 2: Significant Signal Suppression/Enhancement (Matrix Effect)

Symptoms: You've confirmed the presence of a significant matrix effect through a post-extraction spike experiment, with signal intensity differing by >20% between the spiked matrix extract and a pure solvent standard.

Root Cause Analysis: As discussed in the FAQs, this is due to co-eluting matrix components interfering with the ionization process.[1][4] The challenge is that you cannot "see" these interfering compounds on your chromatogram unless you are specifically looking for them.

Solutions & Explanations:

  • Improve Sample Cleanup: The most direct approach is to remove the interfering compounds before they reach the LC-MS system.

    • Refine the dSPE Step: Experiment with different sorbents or combinations of sorbents in your QuEChERS cleanup. For a particularly "dirty" matrix, you may need a combination of PSA, C18, and GCB.[11] See the protocol below for guidance on selecting the right sorbent.

    • Consider Alternative Cleanup: For extremely complex matrices, dSPE may not be sufficient. Cartridge-based Solid-Phase Extraction (SPE) can offer a more thorough cleanup.[6][17]

  • Dilute the Sample: A simple and often effective strategy is to dilute the final extract.[7][9] This reduces the concentration of both the analyte and the interfering matrix components. While this may compromise detection limits, the reduction in ion suppression can often lead to a net improvement in signal-to-noise and better overall data quality.

  • Implement a Compensation Strategy: If the matrix effect cannot be eliminated, it must be compensated for to ensure accurate quantification.

    • Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is assumed to be representative of the samples.[18] This ensures that the standards experience the same degree of ion suppression or enhancement as the analytes in the actual samples.

    • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for compensating for matrix effects.[19][20][21] A SIL version of your analyte is added to the sample at the very beginning of the preparation process. Because it is chemically identical to the native analyte, it will co-elute perfectly and experience the exact same matrix effects and extraction losses.[22] The ratio of the native analyte to the SIL-IS is used for quantification, providing highly accurate results.[19]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently diagnosing and solving matrix interference issues.

MatrixEffect_Troubleshooting start Problem: Inaccurate Results (Low Recovery / High Variability) assess_me Assess Matrix Effect (ME) Post-extraction spike vs. solvent std. start->assess_me is_me_sig Is ME significant? (e.g., >20% suppression/enhancement) assess_me->is_me_sig no_me ME is not the primary issue. Investigate other variables: - Analyte stability - Standard preparation - Instrument performance is_me_sig->no_me No optimize_cleanup Optimize Sample Cleanup is_me_sig->optimize_cleanup Yes optimize_chrom Optimize Chromatography optimize_cleanup->optimize_chrom cleanup_options Refine QuEChERS dSPE (PSA, C18, GCB, Z-Sep) OR Switch to Cartridge SPE optimize_cleanup->cleanup_options compensate Implement Compensation Strategy optimize_chrom->compensate chrom_options Improve Separation: - Weaker mobile phase - Gradient modification - Alternative column chemistry optimize_chrom->chrom_options comp_options Matrix-Matched Calibration OR Stable Isotope Dilution (Gold Standard) compensate->comp_options reassess Re-assess Matrix Effect compensate->reassess reassess->optimize_cleanup Still Significant final Validated Method: Accurate & Reproducible Results reassess->final ME Mitigated

Caption: A decision tree for troubleshooting matrix effects in carbamate analysis.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement for each carbamate analyte in a given matrix.

Methodology:

  • Prepare three sets of solutions:

    • Set A (Standard in Solvent): Prepare a standard solution of your carbamate analytes in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (confirmed to be free of the target analytes) and perform your entire extraction and cleanup procedure. In the final, clean extract, spike the carbamate analytes to the same final concentration as in Set A.

    • Set C (Blank Matrix Extract): Analyze the blank matrix extract without any spiked analytes to confirm it is clean.

  • Analyze by LC-MS/MS: Inject all three sets of solutions into your LC-MS/MS system using your analytical method. Obtain the peak area for each analyte.

  • Calculate the Matrix Effect (%ME):

    • Use the following formula: %ME = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100

    • Interpretation:

      • An ME value of 100% indicates no matrix effect.

      • An ME value < 100% indicates ion suppression.

      • An ME value > 100% indicates ion enhancement.

      • Generally, ME values between 80% and 120% are considered acceptable, but this can vary by regulatory guidelines.[23]

Protocol 2: Modified QuEChERS for a High-Fat, High-Pigment Matrix (e.g., Avocado)

Objective: To effectively extract carbamates while minimizing lipid and pigment interferences.

Methodology:

  • Sample Homogenization:

    • Weigh 15 g of homogenized avocado into a 50 mL centrifuge tube.[12]

    • Expert Tip: For low-water matrices like avocado, adding water before extraction is beneficial. Add 10-15 mL of reagent-grade water to the tube to rehydrate the sample, which improves acetonitrile partitioning.[10]

    • If using a stable isotope-labeled internal standard, add it at this stage.

  • Extraction:

    • Add 15 mL of acetonitrile (typically with 1% acetic acid to improve the stability of certain carbamates).[12]

    • Add the appropriate QuEChERS extraction salts. A common formulation is 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).[12]

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

    • The dSPE tube for this matrix should contain:

      • 150 mg anhydrous MgSO₄ (to remove residual water)

      • 50 mg PSA (to remove fatty acids and sugars)

      • 50 mg C18 (to remove lipids)[12]

      • Optional: 7.5-15 mg GCB (to remove chlorophyll). Use the lowest amount necessary to achieve pigment removal without significant loss of planar carbamates.

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract:

    • Carefully collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Data Summary Table

The choice of dSPE sorbent can significantly impact analyte recovery and matrix effects. The table below summarizes typical outcomes for different sorbent choices in challenging matrices.

Matrix TypePrimary InterferenceRecommended dSPE Sorbent(s)Expected OutcomePotential Pitfall
High-Fat (e.g., Nuts, Oils)Lipids, Fatty AcidsPSA + C18 or Z-Sep Reduced lipid co-extractives, less ion suppression from non-polar compounds.[10][11][13]Overloading C18 can lead to breakthrough of interferences.
High-Pigment (e.g., Spinach)Chlorophyll, CarotenoidsPSA + GCB Clearer extract, reduced interference from pigments.[10][11]Loss of planar carbamates due to strong adsorption on GCB.[10][11]
High-Sugar (e.g., Fruits)Sugars, Organic AcidsPSA Removal of polar interferences that can cause matrix effects.[11]Insufficient PSA may not remove all acidic components.
Complex/Mixed (e.g., Herbs)Pigments, Waxes, OilsPSA + C18 + GCB (low amount)Broad-spectrum cleanup for a variety of interferences.[24]Balancing sorbent amounts is critical to avoid analyte loss.

Conclusion

Addressing interferences in complex matrices is a critical and often challenging aspect of carbamate analysis. A thorough understanding of the principles of matrix effects, coupled with a systematic approach to troubleshooting, is essential for developing robust and reliable analytical methods. By optimizing sample preparation, refining chromatographic separation, and implementing appropriate calibration strategies, you can overcome these challenges and generate data with the highest degree of scientific integrity.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbamates, a class of pesticides derived from carbamic acid, are widely utilized in agriculture as insecticides, fungicides, and herbicides.[1][2] Their prevalence necessitates robust and reliable analytical methods for monitoring their residues in environmental and food samples to ensure consumer safety and regulatory compliance.[3][4] The two most prominent analytical techniques for carbamate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][5] This guide provides an in-depth, objective comparison of these two techniques, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical challenges.

The choice between GC-MS and HPLC for carbamate analysis is not straightforward and depends on several factors, including the specific carbamate's properties, the sample matrix, required sensitivity, and available instrumentation.[5][6] This guide will delve into the fundamental principles of each technique, sample preparation considerations, and a comparative analysis of their performance characteristics.

The Dichotomy of Carbamate Analysis: Thermal Liability

The central challenge in carbamate analysis lies in their thermal instability.[7] Many carbamates are prone to degradation at the high temperatures typically employed in GC inlets.[7][8] This thermal lability has historically favored HPLC as the method of choice for many carbamate compounds.[9] However, advancements in GC techniques, particularly the use of derivatization and specialized injection methods, have made GC-MS a viable and, in some cases, advantageous alternative.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): Overcoming Thermal Challenges

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[11] For carbamate analysis, the primary hurdle is preventing thermal degradation during the GC process.[8][12]

The Imperative of Derivatization

To circumvent the issue of thermal instability, derivatization is often a necessary step in GC-MS analysis of carbamates.[13][14][15] This chemical modification process converts the thermally labile carbamates into more volatile and stable derivatives suitable for GC analysis. Common derivatization approaches include:

  • Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the carbamate.[15]

  • Acylation: Using reagents like heptafluorobutyric anhydride (HFBA), this method introduces a fluorinated acyl group, which not only enhances stability but also improves sensitivity for electron capture detection (ECD).[13]

  • Alkylation: "Flash alkylation" in the GC injection port is another technique where a derivatizing agent is co-injected with the sample, leading to in-situ formation of more stable derivatives.

The choice of derivatization reagent and reaction conditions must be carefully optimized for each carbamate and sample matrix to ensure complete and reproducible derivatization.[14]

GC-MS Workflow for Carbamate Analysis

References

A Senior Application Scientist's Guide to Interlaboratory Validation of Ethyl Carbamate Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of ethyl carbamate (EC) is of paramount importance. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), ethyl carbamate can form naturally in fermented foods and alcoholic beverages.[1][2][3] Its presence necessitates robust analytical methods to ensure consumer safety and regulatory compliance. This guide provides an in-depth comparison of prevalent analytical techniques for EC quantification, supported by experimental data, to assist in selecting the most suitable method for your specific needs.

The choice of an analytical method for ethyl carbamate determination is influenced by several factors, including the sample matrix, required sensitivity, and available instrumentation.[4] This guide will delve into the two most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), exploring their principles, performance characteristics, and the critical process of interlaboratory validation to ensure method reproducibility and reliability.

The Analytical Challenge: Quantifying a Low-Level Contaminant

Ethyl carbamate is often present at trace levels (μg/kg or ppb) in complex matrices such as alcoholic beverages and fermented foods.[5][6] This poses a significant analytical challenge, requiring methods with high sensitivity, selectivity, and robustness to overcome matrix interference. The goal of any analytical method for EC is to provide accurate and precise data that can be consistently reproduced across different laboratories. This is where interlaboratory validation becomes essential.

An interlaboratory study, also known as a collaborative study or proficiency test, is a powerful tool for assessing the performance of analytical methods in the hands of multiple laboratories.[7][8] It provides a realistic evaluation of a method's reproducibility and helps to identify potential sources of variability. Regulatory bodies like AOAC International and the International Organization for Standardization (ISO) have established harmonized protocols for conducting such studies to ensure the validity and comparability of results.[7][9]

Core Methodologies: A Head-to-Head Comparison

The two most widely accepted techniques for the quantification of ethyl carbamate are Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS has long been considered the reference method for ethyl carbamate analysis.[4][10] The technique involves separating volatile and semi-volatile compounds in a gas chromatograph followed by detection and quantification using a mass spectrometer.

Principle of Operation:

  • Sample Preparation: This is a critical step to extract EC from the sample matrix and remove interfering compounds. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] Diatomaceous earth is a frequently used sorbent in SPE for this purpose.[10][11]

  • Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a heated column. The separation is based on the differential partitioning of the analytes between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas).

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known compounds like ethyl carbamate, which offers higher sensitivity.[10]

Causality in Experimental Choices for GC-MS:

  • Internal Standard: The use of an isotopically labeled internal standard, such as d5-ethyl carbamate, is crucial.[2][3] It co-elutes with the native ethyl carbamate and experiences similar extraction and ionization effects, allowing for accurate correction of any analyte loss during sample preparation and analysis, thereby improving the precision and accuracy of the results.[3]

  • Column Selection: A polar capillary column is typically used for the separation of ethyl carbamate to achieve good peak shape and resolution from matrix components.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Rise of a Powerful Alternative

LC-MS/MS has gained prominence for ethyl carbamate analysis due to its high sensitivity and selectivity, particularly for complex matrices.

Principle of Operation:

  • Sample Preparation: Similar to GC-MS, sample preparation is essential. However, LC-MS/MS can sometimes tolerate less rigorous cleanup due to the enhanced selectivity of the MS/MS detector.

  • Liquid Chromatography (LC): The sample extract is injected into the LC system. The separation occurs as the sample travels through a column packed with a stationary phase, propelled by a liquid mobile phase. The separation is based on the analyte's affinity for the stationary and mobile phases.

  • Tandem Mass Spectrometry (MS/MS): This is the key to the high selectivity and sensitivity of the technique.

    • First Mass Analyzer (Q1): Selects the precursor ion of ethyl carbamate from the mixture of eluting compounds.

    • Collision Cell (Q2): The selected precursor ion is fragmented by collision with an inert gas.

    • Second Mass Analyzer (Q3): Selects specific product ions from the fragmented precursor ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits.[12]

Causality in Experimental Choices for LC-MS/MS:

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for LC-MS/MS analysis of ethyl carbamate.[13]

  • MRM Transitions: The selection of specific precursor-to-product ion transitions is critical for the selectivity of the method. For ethyl carbamate, the transition of m/z 62 to 44 is often monitored for quantification.[12][14]

Performance Characteristics: A Data-Driven Comparison

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods for ethyl carbamate quantification based on published data.

Performance ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.4 - 2.8 µg/kg[4]1.3 - 48.0 µg/L[13][15]
Limit of Quantitation (LOQ) 1.2 - 10 µg/L[4]4.0 - 160.0 µg/L[13][15]
Linearity (R²) >0.99>0.99
Recovery 87 - 112%[5][16]~100%[13]
Repeatability (RSDr) 1.2 - 7.8%[11]<10%[13]
Reproducibility (RSDR) 2.3 - 9.6%[11]<10%[13]

Note: The reported values can vary depending on the specific method, matrix, and instrumentation.

Interlaboratory Validation Workflow: A Step-by-Step Guide

A successful interlaboratory validation study requires careful planning and execution. The following workflow outlines the key steps involved.

Interlaboratory_Validation_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select & Validate Analytical Method P1->P2 P3 Prepare & Homogenize Test Materials P2->P3 P4 Recruit Participating Laboratories P3->P4 P5 Develop Detailed Protocol & Instructions P4->P5 E1 Distribute Test Materials & Protocol P5->E1 E2 Laboratories Perform Analysis E3 Collect & Collate Data D1 Statistical Analysis of Results (e.g., ISO 5725, AOAC guidelines) E3->D1 D2 Calculate Repeatability & Reproducibility D1->D2 D3 Identify & Investigate Outliers D2->D3 D4 Prepare Final Report & Publish Findings D3->D4

Caption: General workflow for an interlaboratory validation study.

Experimental Protocol for a Hypothetical Interlaboratory Study

This protocol outlines a hypothetical interlaboratory study to validate a GC-MS method for the determination of ethyl carbamate in a fortified wine sample.

1. Preparation of Test Material:

  • A base wine with a known low level of ethyl carbamate is selected.

  • The wine is fortified with a certified ethyl carbamate standard to achieve a target concentration (e.g., 50 µg/L).

  • The fortified wine is thoroughly homogenized and dispensed into identical, sealed vials.

  • A subset of the vials is analyzed by the organizing laboratory to confirm the homogeneity and stability of the test material.

2. Participating Laboratories:

  • A minimum of 8-10 laboratories with experience in trace contaminant analysis are recruited.

3. Analytical Method:

  • A detailed, step-by-step protocol for the GC-MS analysis is provided to all participants. This includes specifics on:

    • Sample Preparation (SPE):

      • Pipette 5 mL of the wine sample into a 50 mL centrifuge tube.

      • Add 100 µL of a d5-ethyl carbamate internal standard solution (e.g., 1 µg/mL).

      • Vortex for 30 seconds.

      • Condition a diatomaceous earth SPE cartridge with 5 mL of dichloromethane.

      • Load the sample onto the SPE cartridge and allow it to flow through by gravity.

      • Elute the ethyl carbamate with 10 mL of dichloromethane.

      • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

    • GC-MS Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness polar capillary column.

      • Injection Volume: 1 µL.

      • Inlet Temperature: 220 °C.

      • Oven Program: 40 °C (hold 1 min), ramp to 180 °C at 10 °C/min, hold for 5 min.

      • MS Conditions (SIM mode): Monitor ions m/z 62, 74, and 89 for ethyl carbamate and m/z 64, 76, and 94 for d5-ethyl carbamate.

4. Data Reporting:

  • Laboratories are required to report their results in a standardized format, including the quantified ethyl carbamate concentration, chromatograms, and quality control data.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Fortified Wine Sample spike Spike with d5-EC Internal Standard start->spike spe Solid-Phase Extraction (Diatomaceous Earth) spike->spe elute Elute with Dichloromethane spe->elute concentrate Concentrate Eluate elute->concentrate inject Inject into GC-MS concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify Data_Analysis_Pipeline data Collected Laboratory Data outlier Outlier Testing (Cochran's, Grubbs' tests) data->outlier stats Calculate Mean, sr, sR outlier->stats horrat Calculate HorRat Value stats->horrat report Final Performance Evaluation horrat->report

References

A Comparative Guide to the Accuracy and Precision of Ethyl (3-hydroxyphenyl)carbamate Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of chemical entities is paramount. Ethyl (3-hydroxyphenyl)carbamate, a compound of interest as a potential impurity or metabolite, demands analytical methods that are not only precise but also verifiably accurate. This guide provides a comprehensive comparison of potential high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) assays for the quantification of this compound. The methodologies presented herein are constructed based on established analytical principles for carbamates and are validated against the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The Pillars of Reliable Quantification: Accuracy and Precision

Before delving into specific methodologies, it is crucial to establish a clear understanding of the foundational concepts of accuracy and precision.

  • Accuracy refers to the closeness of a measured value to the true or accepted reference value. It is a measure of systematic error.

  • Precision denotes the degree of agreement among a series of measurements of the same homogeneous sample. It is a measure of random error and is often expressed as the relative standard deviation (RSD).

An ideal analytical method exhibits both high accuracy and high precision, ensuring that the obtained results are both correct and reproducible.

Comparative Analysis of Chromatographic Assays

The two most viable analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a suitable candidate for this compound.

Experimental Protocol: HPLC-UV Assay for this compound

  • Chromatographic System:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, ramping to 80% over 10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm (based on the UV absorbance profile of the phenylcarbamate structure).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to a concentration of 1 mg/mL.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it a powerful tool for the quantification of trace-level impurities. However, as carbamates can be thermally labile, careful optimization of the injection technique is crucial to prevent degradation.[6]

Experimental Protocol: GC-MS Assay for this compound

  • Chromatographic System:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250 °C (optimized to minimize thermal degradation).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless injection.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 181, 137, 109).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.

    • Working Standards: Create a calibration curve by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.

    • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and concentrate if necessary. Derivatization with a silylating agent may be considered to improve volatility and thermal stability.

Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Performance ParameterHPLC-UVGC-MS
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%< 5.0%
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC-UV and GC-MS assays.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration 0.45 µm Filtration Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Weighing & Dissolution Extraction Solvent Extraction Prep->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Splitless Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS Experimental Workflow

Assay Validation: A Self-Validating System

The trustworthiness of any analytical method hinges on a thorough validation process. According to ICH Q2(R2) guidelines, the following parameters must be assessed to ensure the method is fit for its intended purpose.[1][3][5]

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision Reproducibility Reproducibility Precision->Reproducibility

References

A Comparative Guide to Acetylcholinesterase Inhibitors: Profiling Ethyl (3-hydroxyphenyl)carbamate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neurodegeneration

Acetylcholinesterase (AChE), a serine hydrolase, plays a pivotal role in the central and peripheral nervous systems by terminating nerve impulses through the rapid hydrolysis of the neurotransmitter acetylcholine. In neurodegenerative conditions such as Alzheimer's disease, a significant loss of cholinergic neurons leads to cognitive decline. Consequently, inhibiting AChE to increase the synaptic availability of acetylcholine is a primary therapeutic strategy. This guide provides a comparative analysis of Ethyl (3-hydroxyphenyl)carbamate, a representative of the carbamate class of inhibitors, against established acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.

Mechanism of Action: A Tale of Reversible and Pseudo-irreversible Inhibition

Acetylcholinesterase inhibitors function by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. The nature of this binding, however, varies among different classes of inhibitors, influencing their duration of action and clinical profiles.

This compound and the Carbamate Class: Pseudo-irreversible Inhibition

This compound, as a member of the carbamate class, is expected to act as a pseudo-irreversible inhibitor of acetylcholinesterase. This mechanism involves the carbamoylation of the serine residue in the active site of the enzyme. Unlike the relatively stable phosphorylation caused by organophosphates, the carbamoylated enzyme can be slowly hydrolyzed, allowing for the eventual regeneration of the active enzyme. This process is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a sustained period of enzyme inhibition.

The general mechanism for carbamate inhibition of acetylcholinesterase is depicted below:

AChE_Inhibition AChE Acetylcholinesterase (AChE) Complex AChE-Carbamate Complex AChE->Complex Binding Carbamate This compound Carbamate->Complex Carbamoylated_AChE Carbamoylated AChE (Inactive) Complex->Carbamoylated_AChE Carbamoylation Phenol 3-Hydroxyphenol Complex->Phenol Release Regenerated_AChE Regenerated AChE (Active) Carbamoylated_AChE->Regenerated_AChE Slow Hydrolysis

Caption: Pseudo-irreversible inhibition of AChE by a carbamate inhibitor.

Comparative Inhibitors: Diverse Mechanisms of Action
  • Donepezil: A non-competitive, reversible inhibitor, Donepezil binds to the peripheral anionic site (PAS) of acetylcholinesterase, allosterically altering the enzyme's conformation and hindering substrate access to the catalytic active site.[1][2][3] Its action is characterized by a relatively long half-life, allowing for once-daily dosing.[4]

  • Rivastigmine: Similar to this compound, Rivastigmine is a pseudo-irreversible carbamate inhibitor.[5][6][7] A key distinction is that Rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[5] This dual inhibition may offer a broader therapeutic effect.

  • Galantamine: This inhibitor exhibits a dual mechanism of action. It is a competitive and reversible inhibitor of acetylcholinesterase.[8][9] Additionally, Galantamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission through a secondary pathway.[10][11]

Comparative Inhibitory Potency: A Look at the Numbers

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While specific IC50 values for this compound are not available, we can compare the potencies of the established inhibitors and other relevant carbamates to provide a benchmark. It is important to note that IC50 values can vary depending on the experimental conditions.

InhibitorTarget EnzymeIC50 ValueReference
Donepezil Acetylcholinesterase (AChE)6.7 nM
Butyrylcholinesterase (BuChE)7,400 nM
Rivastigmine Acetylcholinesterase (AChE)4.3 nM
Butyrylcholinesterase (BuChE)31 nM
Galantamine Acetylcholinesterase (AChE)~410 nM
Butyrylcholinesterase (BuChE)>10,000 nM
Various Phenyl Carbamates Acetylcholinesterase (AChE)Micromolar (µM) range[9]

Note: The IC50 values for "Various Phenyl Carbamates" are presented as a range, as specific values depend on the individual molecular structures within this class.

Experimental Protocol: In Vitro Assessment of Acetylcholinesterase Inhibition

The following is a detailed, step-by-step methodology for determining the acetylcholinesterase inhibitory activity of a compound, such as this compound, using the widely accepted Ellman's method. This protocol is designed to be a self-validating system, providing a robust framework for generating reliable and reproducible data.

Principle of the Ellman's Assay

This colorimetric assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCI) by acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme's activity.

Materials and Reagents
  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Reference inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Ellmans_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagent Solutions (Buffer, AChE, DTNB, ATCI) Plate_Setup Set up 96-well plate: - Blanks - Controls (no inhibitor) - Test samples (with inhibitor) Reagents->Plate_Setup Inhibitors Prepare Serial Dilutions of Test & Reference Inhibitors Inhibitors->Plate_Setup Incubation Add Buffer, AChE, DTNB, and Inhibitor Incubate at 37°C for 15 min Plate_Setup->Incubation Reaction Initiate reaction by adding ATCI Incubation->Reaction Measurement Measure absorbance at 412 nm kinetically over 5 min Reaction->Measurement Rate_Calc Calculate reaction rates (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition for each inhibitor concentration Rate_Calc->Inhibition_Calc IC50_Calc Plot % Inhibition vs. log[Inhibitor] and determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for determining AChE inhibitory activity using Ellman's method.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve acetylcholinesterase in the phosphate buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of phosphate buffer.

    • Add 25 µL of the inhibitor solution (or buffer for the control, and solvent for the solvent control).

    • Add 25 µL of the acetylcholinesterase solution.

    • Add 50 µL of the DTNB solution.

    • Mix the contents of the wells and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement and Data Analysis:

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Structure-Activity Relationship of Carbamates

The inhibitory potency of carbamate compounds is influenced by their structural features. The general structure of a carbamate inhibitor allows for key interactions with the active site of acetylcholinesterase. For this compound, the following structural aspects are relevant:

  • Carbamate Moiety (-O-CO-N<): This functional group is crucial for the carbamoylation of the serine residue in the enzyme's active site, leading to pseudo-irreversible inhibition.

  • Aromatic Ring (Phenyl Group): The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues in the catalytic gorge of acetylcholinesterase, contributing to the binding affinity.

  • Hydroxyl Group (-OH): The hydroxyl group on the phenyl ring can form hydrogen bonds with amino acid residues in the active site, further enhancing the binding of the inhibitor to the enzyme.

Conclusion

While direct experimental data for the acetylcholinesterase inhibitory activity of this compound is not currently available, its chemical structure strongly suggests that it functions as a pseudo-irreversible inhibitor, characteristic of the carbamate class. A comparative analysis with established drugs like Donepezil, Rivastigmine, and Galantamine reveals a diversity of inhibitory mechanisms, potencies, and selectivities. The provided experimental protocol for the Ellman's assay offers a robust method for determining the IC50 value of this compound and other novel inhibitors, enabling a direct and quantitative comparison with existing therapeutics. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent for neurodegenerative diseases.

References

A Senior Application Scientist’s Guide to Cross-Reactivity Studies for Carbamate Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Carbamates

Carbamate pesticides are a cornerstone of modern agriculture, prized for their broad-spectrum insecticidal activity and relatively lower environmental persistence compared to organochlorines.[1] However, their mechanism of action—inhibition of acetylcholinesterase—also renders them toxic to non-target organisms, including humans.[2] This necessitates robust, sensitive, and rapid monitoring of carbamate residues in environmental and food samples. While traditional chromatographic methods like HPLC and GC-MS are highly accurate, they can be time-consuming and require significant capital investment and sample preparation.[3]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), present a powerful alternative, offering high throughput, sensitivity, and cost-effectiveness for screening large numbers of samples.[2][4][5] The central component of these assays is the antibody, which provides the specificity for detection. However, the very nature of carbamates—a family of compounds sharing a core carbamic acid structure—presents a significant analytical challenge: cross-reactivity .[6][7]

This guide provides an in-depth framework for designing, executing, and interpreting cross-reactivity studies for carbamate immunoassays. We will move beyond a simple recitation of steps to explore the underlying principles, the causality behind experimental choices, and the critical importance of these studies for ensuring data integrity.

The Principle of Competitive Immunoassays for Small Molecules

Unlike large protein antigens which can be bound by multiple antibodies simultaneously (the basis for "sandwich" assays), small molecules like carbamates have a single binding site. This necessitates a competitive immunoassay format.[8]

The core principle relies on competition between the free carbamate in the sample (the analyte) and a labeled or coated carbamate conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The Causality Behind the Method:

  • Hapten-Carrier Conjugation: Carbamates are too small to elicit an immune response on their own. They are considered "haptens." To generate antibodies, they must first be chemically coupled to a large carrier protein (like Bovine Serum Albumin, BSA).[1] This conjugate is then used to immunize an animal, stimulating the production of antibodies that recognize the carbamate structure.

  • Inverse Signal Relationship: In a typical competitive ELISA, a higher concentration of carbamate in the sample means more antibody binding sites will be occupied by the unlabeled sample analyte. Consequently, less of the enzyme-labeled carbamate conjugate can bind. When the substrate is added, a weaker signal (e.g., less color) is produced. This inverse relationship is fundamental to quantification.

Below is a diagram illustrating this competitive binding principle.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Antibody Complex1 Antibody-Tracer Complex Ab->Complex1 Majority Bind Complex2 Antibody-Analyte Complex Ab->Complex2 Few Bind Analyte_low Carbamate (Sample) Analyte_low->Ab Tracer Enzyme-Labeled Carbamate Tracer->Ab Signal_High STRONG SIGNAL Complex1->Signal_High Generates Ab2 Antibody Complex3 Antibody-Tracer Complex Ab2->Complex3 Few Bind Complex4 Antibody-Analyte Complex Ab2->Complex4 Majority Bind Analyte_high Carbamate (Sample) Analyte_high->Ab2 Tracer2 Enzyme-Labeled Carbamate Tracer2->Ab2 Signal_Low WEAK SIGNAL Complex4->Signal_Low Generates G start Start prep Prepare Serial Dilutions (Primary Analyte & Test Compounds) start->prep add_samples Add 50µL of Standards/ Test Compounds to Plate prep->add_samples add_ab Add 50µL of Primary Antibody add_samples->add_ab incubate1 Incubate (Competitive Binding) add_ab->incubate1 wash1 Wash Plate (3-5x) incubate1->wash1 add_conjugate Add 100µL of Enzyme Conjugate wash1->add_conjugate incubate2 Incubate add_conjugate->incubate2 wash2 Wash Plate (3-5x) incubate2->wash2 add_substrate Add 100µL of Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add 50µL of Stop Solution incubate3->add_stop read Read Absorbance (e.g., 450 nm) add_stop->read end End read->end

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling Ethyl (3-hydroxyphenyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, experience-driven safety and handling protocols for Ethyl (3-hydroxyphenyl)carbamate (CAS No. 7159-98-8). As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that you can conduct your research with the highest degree of confidence and protection. This document is designed for researchers, scientists, and drug development professionals.

Critical Hazard Assessment: A Case of Conflicting Data

An initial review of available Safety Data Sheets (SDS) for this compound reveals conflicting classifications. One source classifies the pure, solid substance as "Not a hazardous substance or mixture" under European CLP regulations, requiring no specific hazard pictograms or statements.[1] However, another SDS for the same compound dissolved in acetonitrile classifies it as harmful if swallowed, inhaled, or in contact with skin, and a cause of serious eye irritation.[2]

This discrepancy necessitates a cautious approach. Furthermore, this compound belongs to the carbamate class of compounds. Carbamates, as a group, are known to have a range of biological activities, with some members exhibiting neurotoxic effects or being suspected carcinogens.[3][4][5][6]

Core Directive: Given the conflicting data and the general toxicological profile of the carbamate class, it is imperative to handle this compound with a high degree of caution, adhering to the safety protocols for hazardous chemicals. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be maintained at all times.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, robust engineering and administrative controls must be in place, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8]

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood.[9] This is the primary engineering control to minimize inhalation exposure.

  • Designated Area: All work with this compound should be performed in a designated area of the laboratory, clearly marked with signs indicating the potential hazards.

  • Chemical Hygiene Plan (CHP): Your institution's CHP is the foundational administrative control that governs the safe use of laboratory chemicals.[10] Ensure you are familiar with its contents, including procedures for exposure monitoring, medical consultation, and emergency response.[10]

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be based on a thorough risk assessment of the specific procedures being performed.[9]

Eye and Face Protection
  • Minimum Requirement: At all times when in the laboratory, wear chemical safety goggles that meet ANSI Z87.1 standards or European Standard EN166.[3] This protects against accidental splashes and airborne particles.

  • Splash Hazard: When there is a significant risk of splashing (e.g., when transferring large volumes of solutions or during potential pressure changes), a face shield must be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.

Hand Protection

Since no specific glove breakthrough data is available for this compound, glove selection must be based on general chemical resistance principles and best practices.

  • Recommended Material: Nitrile gloves are the recommended choice for incidental contact. While disposable nitrile gloves offer good general chemical resistance, they are not intended for prolonged immersion.[11][12]

  • Double Gloving: For procedures involving higher concentrations or larger quantities, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[11] After handling the compound, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Never reuse disposable gloves. Always wash hands thoroughly with soap and water after removing gloves.[13]

Glove MaterialResistance to Alcohols & Acetonitrile (Common Solvents)General Recommendation for Carbamates
Nitrile Good to ExcellentRecommended for Incidental Contact
Neoprene Good to ExcellentSuitable for extended contact
Butyl Rubber Good to ExcellentHigh performance, good for splash protection
Latex Fair to GoodNot recommended due to poor chemical resistance and potential for allergies

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the solvents you are using.[12][14]

Body Protection
  • Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[8]

  • Chemical-Resistant Apron: For tasks with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Long pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

Respiratory protection is generally not required if all work is performed within a certified chemical fume hood. However, it may be necessary in situations where engineering controls are not feasible or during emergency situations like a large spill. All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134), which requires a written program, medical evaluation, and fit testing.[10]

The selection of a respirator depends on the type and concentration of the airborne contaminant.[15][16]

Diagram: Respiratory Protection Decision Workflow

G start Start: Task involves This compound q_fume_hood Is all work performed in a certified chemical fume hood? start->q_fume_hood no_respirator Standard PPE sufficient. No respirator required. q_fume_hood->no_respirator Yes q_emergency Is this an emergency? (e.g., large spill outside hood) q_fume_hood->q_emergency No end End of Assessment Immediately Dangerous to Life or Health no_respirator->end half_mask Use at least a half-mask air-purifying respirator (APR) with organic vapor cartridges. q_emergency->half_mask No scba Is the concentration unknown or IDLH? q_emergency->scba Yes full_face Is eye/face protection also needed from airborne hazard? half_mask->full_face full_face_apr Use a full-face APR with organic vapor cartridges. full_face->full_face_apr Yes full_face->end No full_face_apr->end scba->half_mask No scba_use Use Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA). scba->scba_use Yes scba_use->end

Caption: Decision workflow for selecting appropriate respiratory protection.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to minimize exposure and environmental contamination.

  • Evacuation: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protection: Do not attempt to clean a spill without the appropriate PPE, including a respirator if the spill is large or generates dust/vapors.

  • Small Spills (Solid): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation.[1] Place into a sealed, labeled container for hazardous waste disposal.

  • Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Move the person to fresh air.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1]

In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.

Disposal Plan

All materials contaminated with this compound, including excess chemical, empty containers, used gloves, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Waste Containers: Use only approved, properly sealed, and clearly labeled hazardous waste containers.[17][18]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[17][19] Contact your institution's EHS office for specific procedures and to arrange for pickup. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste from "cradle to grave".[17]

By adhering to these comprehensive guidelines, you can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific integrity within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.